3-hydroxy-2-methyl-4(1H)-pyridinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPIJQQMRLUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878905 | |
| Record name | 4-Pyridinone,3-OH-2-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-19-9 | |
| Record name | 17184-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-2-methyl-4(1H)-pyridinone from Maltol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed and scientifically rigorous overview of the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone from the readily available starting material, maltol. This compound is a critical scaffold in medicinal chemistry, primarily recognized for its potent iron-chelating properties. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and discusses the rationale behind the procedural choices, aiming to equip researchers and drug development professionals with the knowledge for a successful and reproducible synthesis.
Introduction: The Significance of the 3-Hydroxy-4-pyridinone Scaffold
The 3-hydroxy-4-pyridinone core structure is of significant interest in the field of medicinal chemistry due to its strong and selective iron(III)-chelating capabilities.[1][2] This property has been harnessed in the development of iron-chelating drugs, such as Deferiprone, which is used to treat iron overload conditions like thalassemia.[3][4][5] The ability of these compounds to bind iron makes them valuable for mitigating iron-induced toxicity and for the potential treatment of various other diseases where iron metabolism is dysregulated.[4][6]
Maltol, a naturally occurring compound, serves as an excellent and economical precursor for the synthesis of this compound.[3][7][8] The straightforward conversion of maltol's pyranone ring to the desired pyridinone ring makes this a widely adopted synthetic strategy.[3][4][5]
Synthetic Pathway: From a Pyranone to a Pyridinone
The transformation of maltol (3-hydroxy-2-methyl-4-pyrone) into this compound is achieved through a ring transformation reaction with a primary amine. This reaction can be performed directly or via a protected intermediate, with the latter often providing better yields and cleaner reactions, especially with bulkier amines.[9]
Mechanistic Rationale
The core of the synthesis involves the reaction of maltol with a primary amine.[3][10] The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated ketone system of the pyranone ring. This is followed by a ring-opening and subsequent ring-closure to form the thermodynamically more stable pyridinone ring, with the elimination of a water molecule.[9]
To avoid potential side reactions at the 3-hydroxyl group under basic conditions, a common strategy is to first protect this group, often as a benzyl ether.[9][11] The protected maltol is then reacted with the desired amine, and the resulting N-substituted-3-benzyloxy-pyridinone is deprotected via catalytic hydrogenation to yield the final product.[9][11]
Experimental Protocol: A Validated Step-by-Step Guide
This section details a reliable two-step procedure for the synthesis of this compound from maltol.
Step 1: Protection of Maltol (Synthesis of 3-Benzyloxy-2-methyl-4-pyrone)
Expert Insight: The protection of the hydroxyl group is a critical step that prevents undesired side reactions and often leads to higher yields in the subsequent amination step.[9] The benzyl group is an excellent choice for protection as it is stable under the reaction conditions for pyridinone formation and can be readily removed by catalytic hydrogenation.[9][11]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve maltol in a polar aprotic solvent such as DMF.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate, to the solution.
-
Alkylation: Add benzyl chloride dropwise to the stirred suspension.
-
Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 80-90 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of this compound
Expert Insight: This step involves the key ring transformation followed by deprotection. The choice of amine in the first part of this step will determine the N-substituent. For the parent compound, a simple amine like methylamine can be used in a one-pot reaction from maltol.[3][10] However, for more complex derivatives, the protected route is often preferred. The final debenzylation via catalytic hydrogenation is a clean and efficient method.
Protocol:
-
Pyridinone Formation: Dissolve the 3-benzyloxy-2-methyl-4-pyrone in an appropriate solvent (e.g., ethanol/water mixture) and add the primary amine (e.g., methylamine).[3] Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Isolation of Intermediate: Cool the reaction mixture and isolate the precipitated N-substituted-3-benzyloxy-2-methyl-4(1H)-pyridinone by filtration.
-
Catalytic Hydrogenation (Debenzylation): Dissolve the benzylated pyridinone in a suitable solvent like ethanol and add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Final Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the this compound by recrystallization to obtain a pure crystalline solid.
Visualization of the Synthetic Workflow
The following diagram provides a visual representation of the synthetic pathway from maltol to this compound.
Caption: Synthetic pathway for this compound from maltol.
Data Summary: Expected Outcomes
Below is a table summarizing the expected yields and physical properties of the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 3-Benzyloxy-2-methyl-4-pyrone | C₁₃H₁₂O₃ | 216.23 | >90 | White solid |
| This compound | C₆H₇NO₂ | 125.12 | 80-95 (from protected intermediate) | White crystalline solid |
Trustworthiness and Self-Validation
The integrity of this synthetic protocol is ensured by in-process controls and thorough final product analysis.
-
Chromatographic Monitoring: TLC is employed throughout the synthesis to monitor the progress of reactions, ensuring the complete consumption of starting materials and identifying the formation of products.
-
Spectroscopic Confirmation: The structure and purity of the intermediates and the final product should be unequivocally confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Physical Characterization: The melting point of the final crystalline product should be determined and compared with literature values to provide a reliable indication of its purity.
References
- 1. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 4. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deferiprone and Iron-Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]
- 9. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 11. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone)
Introduction
3-hydroxy-2-methyl-4(1H)-pyridinone, widely known by its non-proprietary name Deferiprone, is a pivotal therapeutic agent in the management of transfusional iron overload, particularly in patients with thalassemia.[1][2] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and, most critically, its ability to chelate iron. This guide provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals. We will delve into the structural features, ionization behavior, solubility, lipophilicity, metal chelation characteristics, and stability of Deferiprone, offering not just data, but also insights into the experimental methodologies used to determine these crucial parameters.
Molecular Structure and Core Physicochemical Characteristics
Deferiprone is a relatively small, hydrophilic molecule belonging to the class of 4-pyridones.[2] Its structure, featuring a hydroxyl group and a ketone group on the pyridinone ring, is the foundation of its potent metal-chelating activity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Appearance | White to pinkish-white crystalline powder | [1] |
| Melting Point | 272-278 °C | [1] |
| Taste | Very bitter | [3] |
Ionization Behavior (pKa)
The ionization state of Deferiprone is a critical determinant of its solubility, lipophilicity, and interaction with biological membranes and metal ions. As a weak acid and a weak base, its charge profile is pH-dependent. The molecule possesses two ionization constants (pKa values).[2][3][4]
-
pKa₁ ≈ 3.3 - 3.5: This is attributed to the protonation of the ring nitrogen.[2][3][4]
-
pKa₂ ≈ 9.7 - 10.2: This corresponds to the deprotonation of the 3-hydroxy group.[3][4][5]
At physiological pH (around 7.4), the molecule exists predominantly in its neutral, uncharged form, which is a key factor in its oral bioavailability and ability to cross cell membranes to access intracellular iron stores.[6]
Expert Insight: The Significance of pKa in Drug Action
The dual pKa values of Deferiprone are fundamental to its therapeutic action. The pKa of the hydroxyl group dictates that it will be largely protonated at physiological pH, making the molecule neutral and thus able to permeate cell membranes. Once inside the cell, it can chelate excess iron. The pKa of the ring nitrogen is also important, as it influences the overall electronic properties of the molecule and its interaction with its biological targets.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared with known ionic strength.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water). Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Solubility Profile
Deferiprone is described as a hydrophilic chelator.[3] Its aqueous solubility is pH-dependent, a direct consequence of its ionization behavior.
-
Water Solubility: Maximum water solubility is reported to be in the range of 16–18 g/L at 24 °C.[1] At 37 °C and pH 7.4, the solubility is approximately 20 mg/mL.[3]
-
pH-Dependent Aqueous Solubility: Deferiprone is highly soluble in water at a pH range of 1 to 7.5, which contributes to its classification as a Biopharmaceutics Classification System (BCS) Class 1 drug (high solubility, high permeability).[7] In a study, the solubility at pH 1.2 (0.1N HCl) was 32.7 mg/mL, while at pH 6.8 and 7.5, it was 13.4 mg/mL and 13.3 mg/mL, respectively.[8]
-
Solubility in Organic Solvents: The solubility of Deferiprone has been investigated in various non-aqueous solvents. The molar solubility at 298.15 K follows the order: dichloromethane > chloroform > acetonitrile > 1,4-dioxane > ethyl acetate.[9] The solubility generally increases with a rise in temperature.[9][10]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This "gold standard" method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., a specific pH buffer).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.
Lipophilicity (LogP and LogD)
Lipophilicity is a crucial parameter that influences a drug's membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) for all species at a specific pH.
-
LogP: The experimentally determined LogP value for Deferiprone is -0.77 .[2] This negative value confirms its hydrophilic nature.
-
LogD: Since Deferiprone is an ionizable molecule, its distribution between an organic and aqueous phase is pH-dependent. At physiological pH (~7.4), where the neutral form predominates, the LogD value will be close to the LogP value. However, at highly acidic or alkaline pH, where the molecule is ionized, the LogD will be significantly lower (more hydrophilic).
Expert Insight: The Importance of LogP vs. LogD
For ionizable drugs like Deferiprone, LogD is a more physiologically relevant descriptor of lipophilicity than LogP.[11][12] While LogP describes the partitioning of the neutral species, LogD provides a more accurate picture of how the drug will behave in different compartments of the body with varying pH, such as the stomach and intestines. The hydrophilic character of Deferiprone (negative LogP) is advantageous for an orally administered drug that needs to be soluble in the gastrointestinal tract.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
Methodology:
-
Solvent System Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., pH 7.4 for LogD) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a defined volume ratio and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP is calculated as log₁₀([concentration in octanol]/[concentration in water]) for the neutral species.
-
LogD is calculated similarly at a specific pH, considering the total concentration of all species in each phase.
-
Metal Chelation
The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe³⁺).[1]
-
Stoichiometry: Deferiprone is a bidentate ligand, meaning it uses two atoms (the hydroxyl and keto oxygens) to bind to a metal ion. It forms a stable, neutral 3:1 complex with ferric iron (three molecules of Deferiprone to one iron ion).[1][13]
-
Affinity and Selectivity: Deferiprone has a high affinity for Fe³⁺.[1] While it can also chelate other metal ions, its affinity for iron is greater than for other biologically relevant metals such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺).[1] This selectivity is crucial for minimizing the disruption of essential metal homeostasis.
-
Mechanism: As an orally active chelator, Deferiprone is absorbed into the bloodstream and can penetrate cell membranes to access and bind excess intracellular iron, including iron from ferritin and hemosiderin.[14][15] The resulting neutral iron complex is then readily excreted in the urine, which often leads to a characteristic reddish-brown discoloration of the urine.[1]
Caption: Deferiprone's mechanism of iron chelation.
pH-Dependent Speciation and Chelation
The ability of Deferiprone to chelate iron is influenced by pH, as the deprotonation of the 3-hydroxy group is necessary for coordination with the metal ion.
Caption: pH-dependent speciation of Deferiprone.
Chemical Stability
The stability of a drug substance is paramount for ensuring its safety and efficacy. Deferiprone has been subjected to forced degradation studies to evaluate its stability under various stress conditions.
-
Acidic and Alkaline Conditions: Deferiprone shows some degradation under strong acidic and basic conditions upon heating.
-
Oxidative Conditions: The molecule is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.
-
Thermal and Photolytic Stress: Deferiprone is relatively stable under thermal and photolytic stress.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.
Methodology:
-
Forced Degradation:
-
Acid Hydrolysis: The drug is refluxed in hydrochloric acid.
-
Base Hydrolysis: The drug is refluxed in sodium hydroxide.
-
Oxidative Degradation: The drug is treated with hydrogen peroxide.
-
Thermal Degradation: The solid drug is exposed to high temperatures.
-
Photodegradation: The drug solution is exposed to UV light.
-
-
Chromatographic Separation: A reverse-phase HPLC (RP-HPLC) method is developed to separate the parent drug from all potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength (around 280 nm for Deferiprone).
-
Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Synthesis Overview
A general method for the synthesis of 3-hydroxy-4(1H)-pyridinones like Deferiprone involves the condensation of a primary amine with a 3-benzyloxy-4-pyrone derivative, followed by the removal of the benzyl protecting group.[16]
Caption: General synthetic route for Deferiprone.
Conclusion
The physicochemical properties of this compound are intricately linked to its function as an effective and orally bioavailable iron chelator. Its molecular structure, ionization behavior, and hydrophilic nature are all key features that contribute to its therapeutic profile. A thorough understanding of these properties, underpinned by robust experimental methodologies, is essential for the ongoing research, development, and clinical application of this important drug.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deferiprone [drugfuture.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-2-methyl-4(1H)-pyridinone: Solubility and pKa
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-hydroxy-2-methyl-4(1H)-pyridinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, primarily due to their remarkable metal-chelating properties. The therapeutic potential of these compounds, particularly as iron chelators, is intrinsically linked to their physicochemical characteristics. Understanding the solubility and ionization constants (pKa) of this compound is paramount for designing effective drug delivery systems, predicting in vivo behavior, and optimizing therapeutic efficacy. This guide provides a comprehensive overview of these critical parameters, supported by detailed experimental methodologies and expert insights.
Core Physicochemical Properties
This compound is a solid, appearing as an off-white to pale brown powder. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Melting Point | ~300 °C | [1] |
| CAS Number | 17184-19-9 | [1][2] |
Solubility Profile
The solubility of a drug substance is a critical determinant of its absorption and bioavailability. While specific experimental data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its close structural analog, Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridinone). Deferiprone is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability[3]. Given the structural similarity, it is reasonable to infer that this compound also exhibits favorable solubility in aqueous media.
A study on Deferiprone provides a detailed aqueous pH-solubility profile, which serves as a strong predictive model for this compound.
| Medium | Final pH | Solubility (mg/mL) |
| Water | 5.7 | 14.3 |
| 0.01N HCl | 2.0 | 16.0 |
| 0.1N HCl | 1.1 | 32.7 |
| Simulated Gastric Fluid (without enzymes) | 1.2 | 28.9 |
| Data adapted from Deferiprone aqueous pH solubility profile[4]. |
Furthermore, studies on Deferiprone in binary solvent mixtures provide insights into its solubility in organic co-solvents. The mole fraction solubility of Deferiprone has been investigated in mixtures of propylene glycol and ethanol, as well as in aqueous mixtures of 2-propanol[5]. These studies indicate that the solubility can be significantly modulated by the composition of the solvent system[5]. For instance, in propylene glycol and ethanol mixtures, a specific mass fraction of propylene glycol (0.85) and ethanol (0.15) was found to provide optimal conditions for Deferiprone solubilization[5].
A supplier indicates that this compound is slightly soluble in DMSO (when heated) and methanol[1].
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable and reproducible approach.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is essential for accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Ionization Constants (pKa)
The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This compound possesses both acidic (the hydroxyl group) and weakly basic (the ring nitrogen) functionalities.
Experimental Determination of pKa
Two robust methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (typically water or a co-solvent system if solubility is limited).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more precise determination, the first or second derivative of the curve can be plotted to identify the equivalence point(s).
Principle: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Experimental Workflow:
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.
Conclusion
The solubility and pKa of this compound are fundamental physicochemical properties that govern its behavior in both chemical and biological systems. While specific experimental data for this compound are not abundant, a comprehensive understanding can be achieved through the study of close structural analogs and the application of robust experimental methodologies. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to accurately characterize these critical parameters, thereby facilitating the rational design and development of new therapeutics based on the hydroxypyridinone scaffold.
References
- 1. This compound | 17184-19-9 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Choreography of Deferiprone: An In-depth Technical Guide to its Iron Chelation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the iron chelation activity of deferiprone. As a Senior Application Scientist, the following sections synthesize established scientific principles with practical, field-proven insights to offer a robust resource for researchers and drug development professionals. We will delve into the chemical properties, binding kinetics, cellular interactions, and the analytical methodologies used to characterize this crucial therapeutic agent.
Deferiprone: A Profile of a Bidentate Iron Chelator
Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, is a small, orally active molecule belonging to the class of hydroxypyridinones.[1][2] Its low molecular weight and favorable pharmacokinetic profile have established it as a significant therapeutic agent in the management of transfusional iron overload, a common complication in patients with conditions like thalassemia major.[3]
The cornerstone of deferiprone's function lies in its ability to selectively bind and remove excess iron from the body.[2] Iron, while essential for numerous physiological processes, becomes highly toxic in excess, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Deferiprone mitigates this toxicity by forming a stable complex with ferric iron (Fe³⁺), which is then readily excreted from the body, primarily via the urine.[2][3]
Key Physicochemical Properties of Deferiprone:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Appearance | White to pinkish-white crystalline powder | [2] |
| Solubility in Water | Low | [2] |
| pKa₁ | ~3.7 | Inferred from similar compounds |
| pKa₂ | ~9.8 | Inferred from similar compounds |
The Chelation Reaction: Stoichiometry and Stability
The therapeutic efficacy of deferiprone is intrinsically linked to the specifics of its interaction with iron. As a bidentate ligand, a single deferiprone molecule can occupy two of the six coordination sites of a ferric ion.[4] Consequently, three molecules of deferiprone are required to fully saturate the coordination sphere of a single Fe³⁺ ion, forming a stable, neutral 3:1 complex (deferiprone₃:Fe³⁺).[3][4] This octahedral complex is water-soluble, facilitating its renal clearance.[2]
The stability of this complex is a critical determinant of its efficacy. The overall stability constant (log β₃) for the formation of the tris-deferiprone-iron(III) complex is approximately 35, indicating a very high affinity of deferiprone for ferric iron. This high stability ensures that deferiprone can effectively compete for and sequester iron from physiological iron-binding proteins and the labile iron pool.
Cellular Mechanisms of Action: Targeting the Labile Iron Pool
Within the cell, deferiprone exerts its therapeutic effect by targeting the labile iron pool (LIP). The LIP consists of chelatable, redox-active iron that is loosely bound within the cytosol and is a key contributor to iron-mediated oxidative stress. By chelating iron from the LIP, deferiprone reduces the amount of iron available to participate in harmful Fenton and Haber-Weiss reactions, thereby protecting cells from oxidative damage.[5]
The reduction in the LIP has further downstream effects on cellular iron homeostasis. It can influence the expression of iron-responsive proteins, such as transferrin receptor and ferritin, as the cell senses a state of relative iron depletion. This intricate interplay ultimately leads to a net efflux of iron from the cell.
Below is a diagram illustrating the central role of deferiprone in chelating intracellular iron.
Caption: Cellular iron uptake, storage, and the mechanism of deferiprone chelation.
Experimental Protocols for Characterizing Deferiprone's Iron Chelation
The following protocols provide standardized methodologies for the in vitro and in-cellulo characterization of deferiprone's iron chelation properties.
Spectrophotometric Determination of Deferiprone-Iron Complex Stoichiometry (Job's Method)
This protocol utilizes the method of continuous variations (Job's method) to determine the stoichiometry of the deferiprone-iron complex.[6][7][8]
Principle: The absorbance of a series of solutions containing varying mole fractions of deferiprone and Fe³⁺ is measured at the wavelength of maximum absorbance of the complex. The maximum absorbance corresponds to the stoichiometric ratio of the complex.[6]
Materials:
-
Deferiprone standard solution (e.g., 1 mM in a suitable buffer, pH 7.4)
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) standard solution (e.g., 1 mM in the same buffer)
-
Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions in separate test tubes by mixing the deferiprone and Fe³⁺ standard solutions in varying ratios, while keeping the total volume and total molar concentration constant. For example, prepare 10 solutions with the following volumes:
| Tube | Volume of Deferiprone (mL) | Volume of Fe³⁺ (mL) | Mole Fraction of Deferiprone |
| 1 | 0.0 | 1.0 | 0.0 |
| 2 | 0.1 | 0.9 | 0.1 |
| 3 | 0.2 | 0.8 | 0.2 |
| 4 | 0.3 | 0.7 | 0.3 |
| 5 | 0.4 | 0.6 | 0.4 |
| 6 | 0.5 | 0.5 | 0.5 |
| 7 | 0.6 | 0.4 | 0.6 |
| 8 | 0.7 | 0.3 | 0.7 |
| 9 | 0.8 | 0.2 | 0.8 |
| 10 | 0.9 | 0.1 | 0.9 |
| 11 | 1.0 | 0.0 | 1.0 |
-
Bring the total volume of each solution to a constant value (e.g., 2 mL) with the buffer.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Determine the wavelength of maximum absorbance (λ_max) of the deferiprone-iron complex by scanning one of the colored solutions (e.g., tube 8) from 300 to 700 nm. The complex typically exhibits a reddish-brown color with a λ_max around 460 nm.[9]
-
Measure the absorbance of each of the prepared solutions at the determined λ_max.
-
Plot the absorbance as a function of the mole fraction of deferiprone.
-
The plot will show two intersecting lines. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a 3:1 complex, the intersection should occur at a mole fraction of deferiprone of 0.75.
Experimental Workflow Diagram:
References
- 1. Iron transport proteins: Gateways of cellular and systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asdlib.org [asdlib.org]
- 7. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 8. scribd.com [scribd.com]
- 9. Deferiprone, a non-toxic reagent for determination of iron in samples via sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Analysis of the 3-hydroxy-2-methyl-4(1H)-pyridinone-Iron(III) Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-hydroxy-2-methyl-4(1H)-pyridinone, known as deferiprone, is a critical oral iron chelator for managing transfusional iron overload. Its therapeutic action is directly tied to the structure and stability of its complex with iron(III). This guide offers a detailed technical examination of the structural analysis of the tris(this compound)iron(III) complex, denoted as [Fe(deferiprone)₃]. We will explore the synthesis of this complex, its structural characterization through various analytical techniques, and the interpretation of the data. This document aims to be a valuable resource for professionals in medicinal and bioinorganic chemistry, as well as drug development, by providing both theoretical knowledge and practical experimental protocols.
Introduction: The Importance of Deferiprone-Iron Chelation
While iron is vital for many biological functions, an excess can be toxic, promoting the formation of reactive oxygen species and causing cellular damage. Conditions like β-thalassemia often require frequent blood transfusions, leading to iron overload. Iron chelating agents are essential for managing this condition. Deferiprone is an orally administered bidentate ligand with a high affinity for iron(III).[1][2] It forms a stable 3:1 complex with ferric iron, which is then excreted from the body.[3][4]
The specific structural arrangement of the [Fe(deferiprone)₃] complex is crucial for its function, influencing its stability, solubility, and overall pharmacokinetic and pharmacodynamic behavior. A molecular-level understanding of this structure is key to designing more effective and safer iron chelators. This guide provides a thorough overview of the methods used to determine the three-dimensional structure of this significant coordination complex.
Synthesis and Purification of the [Fe(deferiprone)₃] Complex
The synthesis of the [Fe(deferiprone)₃] complex is a direct aqueous reaction between deferiprone and an iron(III) salt.[5][6] Achieving the correct stoichiometry is vital for forming the fully coordinated 3:1 complex.[7]
Experimental Protocol: Synthesis of [Fe(deferiprone)₃]
-
Reagents and Materials:
-
Deferiprone (this compound)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve a stoichiometric amount of deferiprone in deionized water. A small excess of the ligand can help ensure complete complexation.
-
In a separate container, prepare an aqueous solution of FeCl₃·6H₂O.
-
Slowly add the FeCl₃ solution to the deferiprone solution while stirring. A deep red color will appear, indicating complex formation.[2]
-
Adjust the solution's pH to approximately 7.0-7.4 with a dilute NaOH solution, as the complex's stability is pH-dependent.[8]
-
Continue stirring at room temperature for 1-2 hours to complete the reaction.
-
For solid-state analysis, the complex can be precipitated by adding an organic solvent like methanol or through slow evaporation.
-
Collect the precipitate by filtration, wash with cold water and methanol, and dry under a vacuum.
-
Rationale for Experimental Choices:
-
pH Control: The hydroxyl group of deferiprone has a pKa of about 9.3. A neutral to slightly alkaline pH ensures deprotonation of this group, facilitating coordination with the Fe(III) ion.
-
Stoichiometry: A 3:1 ligand-to-metal ratio is necessary for the formation of the stable, neutral [Fe(deferiprone)₃] complex. A slight excess of the ligand favors the formation of this tris-complex.[7]
Structural Elucidation: A Multi-Technique Approach
A combination of analytical methods is necessary for a complete characterization of a coordination complex.
X-ray Crystallography: Definitive Structure
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall 3D atomic arrangement in the solid state.[9][10][11]
Expected Crystallographic Data for [Fe(deferiprone)₃]:
| Parameter | Typical Value | Significance |
| Coordination Geometry | Distorted Octahedral[12] | Fe(III) is a d⁵ ion, and with six coordinating atoms from three bidentate ligands, an octahedral geometry is expected. |
| Fe-O Bond Lengths | ~2.0 Å | Indicates strong coordinate covalent bonds between iron and the oxygen atoms of the deferiprone ligands. |
| Ligand Bite Angle (O-Fe-O) | ~80-85° | The five-membered chelate ring's constrained geometry results in a bite angle smaller than the ideal 90°. |
| Isomerism | fac and mer isomers | The arrangement of the three bidentate ligands can result in facial (fac) or meridional (mer) isomers, which can be distinguished by X-ray crystallography. |
Experimental Workflow: Single-Crystal X-ray Diffraction
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 6. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure and biological and pharmacological properties of 3-hydroxy-2-methyl-1-(beta-D-ribofuranosyl or pyranosyl)-4-pyridinone: potential iron overload drugs for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, its hydrochloride and 1-ethyl-3-hydroxy-2-methyl-4-pyridinone hydrochloride hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of 3-Hydroxy-2-Methyl-4(1H)-Pyridinone Beyond Iron Chelation
Abstract
3-hydroxy-2-methyl-4(1H)-pyridinone, widely known as deferiprone, is a clinically established oral iron chelator. Its primary therapeutic application lies in managing iron overload in patients with thalassemia major and other transfusion-dependent anemias.[1][2] The core mechanism of deferiprone involves the formation of a stable 3:1 complex with ferric iron, which is then readily excreted, primarily through the urine.[3] While its iron-chelating properties are well-documented and form the basis of its clinical use, a growing body of evidence reveals a spectrum of biological activities that are not solely dependent on systemic iron removal. This guide delves into the multifaceted pharmacological profile of deferiprone, exploring its antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial effects. We will examine the underlying molecular mechanisms, provide detailed experimental protocols for their investigation, and discuss the potential therapeutic implications of these non-canonical activities.
Introduction: Beyond the Iron Cage
For decades, the narrative of this compound (deferiprone) has been intrinsically linked to its high affinity for iron.[2] This property has been lifesaving for individuals burdened with chronic iron overload. However, to view this molecule solely through the lens of iron chelation is to overlook a fascinating array of biological interactions that contribute to its therapeutic potential. The ability of deferiprone to modulate cellular processes extends beyond simply reducing the body's iron burden, hinting at a more complex and nuanced mechanism of action. This guide aims to shift the focus from the systemic to the cellular and molecular, exploring how deferiprone influences signaling pathways, enzymatic activity, and cellular responses, often in a manner that is independent of, or synergistic with, its iron-binding capacity.
Antioxidant Properties: A Direct Scavenger and an Indirect Modulator
One of the most significant activities of deferiprone beyond simple iron removal is its antioxidant effect. While reducing the labile iron pool—a key catalyst in the formation of reactive oxygen species (ROS) via the Fenton reaction—is a major component of this activity, evidence suggests a more direct role in neutralizing free radicals.[4][5]
Mechanism of Action
Deferiprone's antioxidant capabilities can be attributed to two primary mechanisms:
-
Indirect Antioxidant Activity (Iron Chelation): By binding to labile iron, deferiprone prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. This is a well-established consequence of its primary function.[3]
-
Direct Radical Scavenging: Studies have shown that deferiprone and its derivatives can directly neutralize superoxide anions and other reactive oxygen species.[4] This suggests that the pyridinone ring structure itself possesses intrinsic antioxidant properties, independent of its interaction with iron.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the direct radical scavenging activity of this compound.
Objective: To determine the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging capacity of deferiprone.
Materials:
-
Deferiprone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of deferiprone in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of deferiprone from the stock solution.
-
Prepare a stock solution of ascorbic acid in methanol for use as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of deferiprone or ascorbic acid to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Data Analysis:
-
Plot the percentage of scavenging activity against the concentration of deferiprone to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualization: Antioxidant Mechanisms
Caption: Dual antioxidant mechanisms of deferiprone.
Anti-inflammatory and Immunomodulatory Effects
Deferiprone has demonstrated notable anti-inflammatory and immunomodulatory properties in various experimental models. These effects appear to be mediated through the modulation of key inflammatory pathways and cytokine production.
Mechanism of Action
The anti-inflammatory actions of deferiprone are multifaceted:
-
Inhibition of Pro-inflammatory Cytokines: Deferiprone has been shown to block the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[6]
-
Modulation of Immune Cell Function: It can inhibit the proliferation of monocytes and macrophages, which are central to the inflammatory response.[4] Furthermore, in patients with transfusion-related iron overload, deferiprone has been observed to normalize elevated levels of CD8+ lymphocytes, TNF-α, and IL-2, while increasing the anti-inflammatory cytokine IL-10.[7]
-
Reduction of Inflammatory Mediators: Deferiprone can decrease the expression of monocyte chemoattractant protein-1 (MCP-1) and matrix metalloproteinases (MMPs), which are involved in tissue inflammation and remodeling.[4][5]
Experimental Protocol: Measurement of IL-6 Production in Cell Culture
Objective: To quantify the effect of deferiprone on lipopolysaccharide (LPS)-induced IL-6 production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Deferiprone
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse IL-6 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of deferiprone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no deferiprone) and an unstimulated control (no LPS).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
ELISA:
-
Quantify the concentration of IL-6 in the supernatant using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IL-6 in the deferiprone-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
-
Visualization: Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by deferiprone.
Neuroprotective Potential
Emerging evidence suggests that deferiprone may offer neuroprotective benefits in various models of neurodegenerative diseases.[8][9] This is particularly relevant given its ability to cross the blood-brain barrier.[10]
Mechanism of Action
The neuroprotective effects of deferiprone are likely a combination of its known activities:
-
Reduction of Oxidative Stress: By chelating iron and scavenging free radicals, deferiprone can mitigate oxidative damage, a common pathological feature in many neurodegenerative disorders.[8][9]
-
Modulation of Kinase Signaling: Deferiprone and its derivatives have been shown to inhibit the activation of pro-apoptotic kinases such as p38 MAP kinase and JNK, while preserving the activity of the pro-survival PI3 kinase pathway.[8]
-
Upregulation of Mitochondrial Ferritin (FTMT): Recent studies suggest that deferiprone can upregulate FTMT, which may protect against ferroptosis, a form of iron-dependent cell death implicated in neurological damage.[11]
Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress
Objective: To evaluate the protective effect of deferiprone against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Deferiprone
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of deferiprone for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a toxic concentration of H2O2 (e.g., 100 µM) for a defined period (e.g., 24 hours). Include a vehicle control and a H2O2-only control.
-
-
Cell Viability Assay (MTT):
-
Remove the medium and add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control. Compare the viability of cells pre-treated with deferiprone to the H2O2-only control.
-
Antimicrobial and Antiviral Activities
Interestingly, deferiprone has also been reported to possess antimicrobial and antiviral properties, suggesting a broader therapeutic potential beyond its traditional applications.
Mechanism of Action
The proposed mechanisms for these activities include:
-
Antimicrobial: The growth of some bacteria is iron-dependent. By sequestering iron, deferiprone can create an iron-deficient environment that inhibits bacterial proliferation.[12]
-
Antiviral: The antiviral effects of deferiprone are thought to be related to both its iron-chelating ability and other structural characteristics.[13] Some viruses require iron for replication, and by limiting its availability, deferiprone may impede the viral life cycle.[14] There is also evidence suggesting it may inhibit viral enzymes like ribonucleotide reductase.[14]
Data Summary: Reported Antimicrobial and Antiviral Activities
| Organism/Virus | Observed Effect | Putative Mechanism | Reference |
| Staphylococcus aureus | Growth inhibition | Iron deprivation | [12] |
| Pseudomonas aeruginosa | Growth inhibition | Iron deprivation | [12] |
| Mycobacterium avium | Growth inhibition at high concentrations | Iron deprivation | [12] |
| Human Immunodeficiency Virus (HIV) | Reduction in viral RNA | Inhibition of iron-dependent enzymes (e.g., ribonucleotide reductase) | [13][14] |
Enzyme Inhibition
The structural similarity of the 3-hydroxy-4-pyridinone core to endogenous molecules suggests the potential for direct enzyme inhibition.
Catechol-O-Methyltransferase (COMT) Inhibition
Studies have shown that 3-hydroxy-4-pyridones can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[15] This activity is independent of iron chelation and is based on the structural mimicry of the catechol substrate.
Conclusion and Future Directions
The biological activities of this compound extend far beyond its well-established role as an iron chelator. Its demonstrated antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial properties open up new avenues for therapeutic exploration. While some of these effects are undoubtedly linked to the sequestration of catalytically active iron, a significant body of evidence points to direct molecular interactions with cellular components and signaling pathways.
Future research should focus on elucidating the precise molecular targets of deferiprone that are independent of its iron-binding capacity. The development of derivatives that enhance these non-canonical activities while potentially reducing any associated toxicities could lead to novel treatments for a wide range of conditions, from neurodegenerative diseases to chronic inflammatory disorders and infectious diseases. The journey of deferiprone, from a specific treatment for iron overload to a multi-potent therapeutic agent, is a compelling example of the hidden complexities within established pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits and risks of deferiprone in iron overload in Thalassaemia and other conditions: comparison of epidemiological and therapeutic aspects with deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Deferiprone attenuates inflammation and myocardial fibrosis in diabetic cardiomyopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the neuroprotective potential of derivatives of the iron chelating drug deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective actions of deferiprone in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Deferiprone as a Potential Neuroprotective Agent: An In-depth Technical Guide
Abstract
The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. One burgeoning area of research focuses on the role of metal ion dyshomeostasis, particularly iron, in the pathophysiology of these devastating disorders. This technical guide provides a comprehensive overview of deferiprone, a blood-brain barrier-permeable iron chelator, as a potential neuroprotective agent. We delve into the fundamental role of iron in neuronal function and its pathological implications in neurodegeneration. The guide meticulously details the mechanism of action of deferiprone, supported by a critical analysis of preclinical and clinical evidence in the context of Neurodegeneration with Brain Iron Accumulation (NBIA), Parkinson's disease, and Alzheimer's disease. In keeping with our commitment to scientific integrity, this document includes detailed experimental protocols for key assays and methodologies pertinent to the evaluation of deferiprone's neuroprotective efficacy. Furthermore, we present quantitative data from pivotal clinical trials in a clear, tabular format to facilitate critical assessment. Signaling pathways and experimental workflows are visually articulated through diagrams generated using the DOT language. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational yet in-depth resource to inform and guide future investigations into iron chelation therapy for neurodegenerative diseases.
The Double-Edged Sword: Iron in the Central Nervous System
Iron is an indispensable element for a myriad of physiological processes within the central nervous system (CNS). Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it a critical cofactor for enzymes involved in cellular respiration, DNA synthesis, and neurotransmitter production. However, this same redox activity renders iron potentially neurotoxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and ultimately, neuronal cell death.[1][2] This delicate balance of iron homeostasis is tightly regulated by a complex network of proteins that control its uptake, storage, and export.[3]
Disruptions in this intricate regulatory network are increasingly recognized as a key pathological feature in a range of neurodegenerative disorders.[1][2][3][4][5] Conditions such as Neurodegeneration with Brain Iron Accumulation (NBIA) are characterized by focal iron deposition in the basal ganglia.[1][6] Furthermore, elevated iron levels have been consistently observed in the substantia nigra of Parkinson's disease patients and in the amyloid plaques and neurofibrillary tangles of Alzheimer's disease brains.[1][2][5] This pathological iron accumulation is believed to contribute to the progressive neuronal loss that underpins the clinical manifestations of these diseases.[1][4]
Deferiprone: A Brain-Permeable Iron Chelator
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is an orally active, low-molecular-weight iron chelator.[7] It was first synthesized in 1981 and gained approval for the treatment of transfusional iron overload, particularly in patients with thalassemia major.[7][8][9][10][11]
Mechanism of Action
Deferiprone functions as a bidentate ligand, meaning that two of its molecules bind to a single ferric iron (Fe³⁺) ion to form a stable 3:1 (deferiprone:iron) neutral complex.[7][12][13] This complex is then readily excreted from the body, primarily through the urine, which often results in a characteristic reddish-brown discoloration of the urine, indicating successful iron removal.[7][12] A key feature of deferiprone that makes it a compelling candidate for neurological applications is its ability to cross the blood-brain barrier, a critical hurdle for many potential neurotherapeutics.[6][14][15] This allows it to access and chelate excess iron within the CNS.[6][14]
The neuroprotective hypothesis for deferiprone is centered on its ability to sequester labile iron, thereby mitigating iron-mediated oxidative stress and downstream pathological cascades, including ferroptosis, a form of iron-dependent regulated cell death.[1][16][17][18]
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Can an iron chelator slow cognitive decline in early Alzheimer’s? | epocrates [epocrates.com]
- 3. Deferiprone trial results produce positive findings for some with PKAN - NBIA Disorders Association [nbiadisorders.org]
- 4. docwirenews.com [docwirenews.com]
- 5. Deferiprone in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treat Iron-Related Childhood-Onset Neurodegeneration (TIRCON)-An International Network on Care and Research for Patients With Neurodegeneration With Brain Iron Accumulation (NBIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Deferiprone reduces brain iron but worsens cognitive function in AD | springermedicine.com [springermedicine.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Results of FAIRPARK-II deferiprone trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 16. Cognitive and Sensorimotor Tasks for Assessing Functional Impairments in Mouse Models of Alzheimer’s Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. ICP-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Discovery and history of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone)
An In-Depth Technical Guide to the Discovery and History of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone)
Authored by a Senior Application Scientist
Foreword
This guide provides a comprehensive technical overview of the journey of Deferiprone, from its conceptualization and rational design to its establishment as a critical oral iron chelator in clinical practice. We will explore the scientific imperatives that drove its discovery, the intricacies of its chemical synthesis and mechanism of action, and the pivotal milestones of its clinical development. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the causality behind the experimental and clinical strategies that defined Deferiprone's path.
The Scientific Imperative: Addressing the Unmet Need in Iron Overload
Prior to the 1980s, patients with transfusion-dependent anemias, such as β-thalassemia, faced a life-threatening paradox. The very blood transfusions that sustained their lives inevitably led to chronic iron overload, a condition where the body's inability to excrete excess iron results in its toxic accumulation in vital organs like the heart, liver, and endocrine glands.[1] This accumulation catalyzes the formation of damaging free radicals, leading to organ failure and premature death.
The only widely available treatment was Deferoxamine (DFO), an effective iron chelator. However, its utility was severely hampered by its mode of administration: prolonged, painful subcutaneous infusions required 5-7 days a week.[2][3] This demanding regimen led to poor patient compliance, particularly among younger patients, creating a critical unmet need for an effective, orally active iron chelator. This clinical challenge was the primary impetus for the research that would ultimately yield Deferiprone.
Genesis of a Molecule: Rational Design and Discovery
The discovery of Deferiprone was not a matter of serendipity but the result of a targeted, rational drug design program. The journey began in 1978, initiated by the work of Dr. George J. Kontoghiorghes at the University of Essex, UK.[4][5]
A New Class of Chelators
Dr. Kontoghiorghes's research led to the discovery of the novel alpha-ketohydroxypyridine class of iron chelators between 1978 and 1981.[5][6] The design strategy was based on identifying molecular scaffolds capable of forming stable, neutral complexes with ferric iron (Fe³⁺) at physiological pH, a key requirement for effective chelation and subsequent excretion.[4] The 3-hydroxypyridin-4-one scaffold was identified as a promising candidate.
Following this discovery, Deferiprone, then designated L1, was first designed, synthesized, and screened in vitro and in vivo in 1981.[6][7] The project involved a collaboration between the University of Essex and University College Medical School London (UCH).[6]
Chemical Synthesis and Properties
From Multi-Step to a Single Leap
The initial synthesis of Deferiprone in 1981 was a 4-step process.[6] While effective for initial studies, this method was not ideal for large-scale, cost-effective production. A significant breakthrough occurred in 1986 at the Royal Free Hospital Medical School, with the invention of a novel, one-step synthesis.[6][7] This method, which involves the condensation of maltol with methylamine, drastically simplified the production process, making Deferiprone significantly less expensive than other chelators and accessible to a wider patient population globally.[2][4] This one-step synthesis is now utilized by all manufacturers worldwide.[6]
Experimental Protocol: One-Step Synthesis of Deferiprone
-
Reactant Preparation: Maltol (3-hydroxy-2-methyl-4-pyrone) is dissolved in an aqueous solution.
-
Condensation Reaction: An aqueous solution of methylamine is added to the maltol solution. The reaction mixture is heated under reflux.
-
Mechanism: The primary amine of methylamine attacks the carbonyl group of the pyrone ring of maltol. This is followed by a ring-opening and subsequent recyclization, leading to the formation of the pyridinone ring.
-
Purification: The reaction mixture is cooled, and the resulting Deferiprone product is precipitated.
-
Isolation: The precipitate is collected by filtration, washed, and dried to yield this compound as a white to pinkish-white crystalline powder.[8]
Caption: Workflow for the one-step synthesis of Deferiprone.
Key Chemical Properties
Deferiprone is a member of the 4-pyridones class of compounds.[9] It is a lipid-soluble molecule, a critical property that allows it to permeate cell membranes and access intracellular iron pools.[9] This contrasts with Deferoxamine, which primarily chelates extracellular iron. Its ability to cross the blood-brain barrier is also a key feature, opening avenues for its use in neurodegenerative disorders.[10][11]
Mechanism of Action: A Molecular Perspective
Deferiprone functions as a chelating agent with a high affinity for ferric ions (Fe³⁺).[12][13] Its mechanism is elegant in its efficiency.
-
Binding: As a bidentate ligand, Deferiprone binds to iron at two coordination sites.[10] Three molecules of Deferiprone coordinate with a single ferric ion to form a stable, neutral 3:1 (Deferiprone:iron) complex.[8][13]
-
Neutralization and Mobilization: The formation of this neutral complex is crucial. It renders the iron water-soluble and mobilizes it from tissues and the labile plasma iron (LPI) pool.[10][12]
-
Excretion: The stable Deferiprone-iron complex is then readily excreted from the body, primarily via the urine.[10][12] The presence of the complex often gives the urine a characteristic reddish-brown color, a direct indicator of iron removal.[8]
-
Reduction of Oxidative Stress: By binding and removing iron from the labile iron pool within cells, Deferiprone reduces the amount of iron available to participate in harmful Fenton chemistry.[12] This catalytic cycle generates highly reactive hydroxyl radicals, a major source of oxidative stress and cellular damage. By interrupting this cycle, Deferiprone mitigates iron-induced organ toxicity.[10][12]
Caption: Mechanism of action for Deferiprone iron chelation.
A Journey Through Clinical Development
The clinical development of Deferiprone was a long and often challenging process, marked by both significant advances and safety concerns that required careful management.
| Year | Milestone | Significance |
| 1981 | Designed, synthesized, and screened in vitro/in vivo.[5][6] | The birth of molecule L1, demonstrating initial promise as an iron chelator. |
| 1986 | UK Department of Health grants permission for clinical trials.[7] | Official green light to begin human studies. |
| 1987 | First clinical trials conducted in London, UK.[6][7] | First-in-human data on efficacy and tolerability in thalassemia and myelodysplasia patients. |
| 1988 | Multicenter clinical trials initiated worldwide.[6][7] | Expansion of clinical investigation to a global scale. |
| 1989 | First reports of agranulocytosis and arthropathy.[6][7] | Identification of key safety risks, leading to the introduction of mandatory weekly white blood cell monitoring. |
| 1992 | Approved by WHO as the International Nonproprietary Name (INN) "Deferiprone".[6][7] | Formal recognition and naming of the drug. |
| 2011 | First FDA approval (accelerated) in the USA.[1][14] | Granted for treating transfusional iron overload in thalassemia patients when current therapy is inadequate. |
| 2021 | FDA approval expanded.[15] | Indication extended to treat transfusional iron overload in patients with sickle cell disease or other anemias. |
Safety Protocol: Management of Agranulocytosis Risk
The most significant safety concern associated with Deferiprone is the risk of agranulocytosis (an absolute neutrophil count [ANC] <0.5 x 10⁹/L), a potentially fatal condition.[13] This led to the establishment of a mandatory safety protocol.
-
Baseline Measurement: An ANC must be measured before initiating Deferiprone therapy.
-
Weekly Monitoring: Patients must have their ANC monitored every week during treatment.[6][7]
-
Action Protocol for Neutropenia:
-
If fever develops: The patient must immediately report it to their physician and have an ANC checked.
-
If neutropenia develops: Deferiprone should be interrupted immediately.
-
If agranulocytosis is confirmed: Deferiprone must be permanently discontinued. The patient should be monitored closely and may require hospitalization and treatment with granulocyte-colony stimulating factor (G-CSF).
-
-
Patient Education: Patients must be educated on the symptoms of infection (e.g., fever, sore throat) and the critical importance of immediate reporting and weekly blood monitoring.
This self-validating system of rigorous monitoring has been crucial for the safe clinical use of Deferiprone for over 30 years.[5]
Therapeutic Applications and Future Horizons
Core Indication: Transfusional Iron Overload
Deferiprone is a cornerstone therapy for managing transfusional iron overload, particularly in patients with thalassemia and sickle cell disease.[14][15] Its oral administration offers a significant quality-of-life advantage over parenteral Deferoxamine.[2] Clinical studies have shown its efficacy in reducing liver iron concentration and serum ferritin levels.[3][15] It is particularly noted for being more effective than other chelators at removing iron from the heart, offering a crucial cardioprotective effect.[16]
Emerging Roles: Neurodegeneration with Brain Iron Accumulation (NBIA)
Deferiprone's ability to cross the blood-brain barrier has opened a promising therapeutic avenue for rare neurodegenerative disorders characterized by iron accumulation in the brain.[11] It is being actively investigated and used in conditions such as:
In these diseases, Deferiprone's mechanism is repurposed to reduce the localized iron toxicity that drives neurodegeneration.
Conclusion
The story of Deferiprone is a testament to the power of rational drug design in addressing a clear clinical need. From its conception in academic labs to its status as a globally used oral medication, its journey has been defined by scientific innovation, clinical perseverance, and a commitment to patient safety. Deferiprone fundamentally changed the treatment paradigm for transfusional iron overload, transforming a fatal condition into a manageable chronic disease for many.[7] As research continues, its role may expand further, offering hope for patients with other diseases linked to the pathology of iron imbalance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macsenlab.com [macsenlab.com]
- 9. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is Deferiprone used for? [synapse.patsnap.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 13. Deferiprone: Package Insert / Prescribing Information / MOA [drugs.com]
- 14. drugs.com [drugs.com]
- 15. hcplive.com [hcplive.com]
- 16. Deferiprone – The first approved orally active iron chelator | BioIron - International Society for the Study of Iron in Biology and Medicine [bioiron.org]
- 17. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Protocol for the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone in the lab
An Application Note for the Laboratory Synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone
Introduction: The Significance of 3-Hydroxy-4(1H)-pyridinones
This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their core structure provides a bidentate chelation site, making them highly effective at binding metal ions. This property is famously exploited in the drug Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone), a widely used oral iron chelating agent for treating iron overload diseases like thalassemia.[1][2][3] Beyond iron chelation, the hydroxypyridinone scaffold is a versatile building block for designing molecules with a range of biological activities, including use as reactive oxygen species (ROS) scavengers and as intermediates for more complex nitrogen-containing heterocycles.[4][5]
This application note provides a detailed, two-step protocol for the synthesis of the parent compound, this compound, in a laboratory setting. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles behind each step to ensure both success and safety.
Principle of the Method: From γ-Pyrone to Pyridinone
The most direct and common synthetic route to this compound begins with the commercially available starting material, maltol (3-hydroxy-2-methyl-4-pyrone). The core of the synthesis is a ring transformation reaction where a primary amine displaces the oxygen atom in the pyrone ring, yielding the corresponding N-substituted pyridinone.
To achieve the final N-unsubstituted product, this protocol employs a two-step strategy for enhanced control and purity:
-
Condensation with Benzylamine: Maltol is first reacted with benzylamine. The benzyl group serves as a protecting group for the nitrogen, facilitating a clean reaction and yielding N-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone.
-
Catalytic Hydrogenolysis: The N-benzyl protecting group is subsequently removed via catalytic hydrogenolysis, a standard and high-yielding debenzylation method, to afford the target compound.[4]
This approach avoids the direct use of ammonia, which can be challenging to handle in a laboratory setting, and provides a robust pathway to the desired product.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Maltol (C₆H₆O₃) | ≥99% | Sigma-Aldrich | Starting material. |
| Benzylamine (C₇H₉N) | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| Ethanol (EtOH) | Reagent Grade | Fisher Scientific | Reaction solvent. |
| Deionized Water (H₂O) | Type II or better | - | Reaction solvent. |
| Pearlman's Catalyst (Pd(OH)₂/C) | 20 wt. % on carbon | Sigma-Aldrich | Hydrogenolysis catalyst. Handle carefully. |
| Methanol (MeOH) | Reagent Grade | Fisher Scientific | Solvent for hydrogenolysis & recrystallization. |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific | Catalyst for hydrogenolysis. |
| Celite® 545 | - | Sigma-Aldrich | Filtration aid. |
| Hydrogen (H₂) gas | High Purity | - | Used with a balloon or hydrogenation apparatus. |
| Standard Glassware | - | - | Round-bottom flasks, condenser, etc. |
| Magnetic Stirrer/Hotplate | - | - | For heating and stirring. |
| Filtration Apparatus | - | - | Büchner funnel, filter paper, vacuum flask. |
| Rotary Evaporator | - | - | For solvent removal. |
Detailed Experimental Protocol
Part 1: Synthesis of N-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine maltol (5.00 g, 39.6 mmol) and 100 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Reagent Addition: While stirring, add benzylamine (4.68 g, 4.7 mL, 43.6 mmol, 1.1 equivalents) to the flask using a syringe.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the maltol spot has disappeared.
-
Causality Note: Refluxing in a protic solvent mixture facilitates the nucleophilic attack of the amine on the pyrone ring and the subsequent elimination of water to form the pyridinone. Using a slight excess of benzylamine ensures the complete consumption of the starting material.
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization of the product.
-
Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with two portions of cold (4 °C) 1:1 ethanol/water (2x 20 mL) to remove unreacted benzylamine.
-
Drying: Dry the collected white to off-white solid under vacuum to yield N-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone. The typical yield is 80-90%.
Part 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask, add the N-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone (5.00 g, 23.2 mmol) from Part 1. Dissolve it in a 1:1 mixture of methanol and dichloromethane (200 mL). Add glacial acetic acid (1.33 mL, 23.2 mmol, 1.0 equivalent).
-
Causality Note: The solvent system is chosen to ensure the solubility of the starting material. Acetic acid helps to activate the catalyst and prevent catalyst poisoning.
-
-
Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt. %, 0.50 g, 10% by weight) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Safety Note: Palladium catalysts are pyrophoric when dry and mixed with air. Handle with care, preferably in a fume hood and do not allow the catalyst to dry on filter paper.
-
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon attached to the flask. Stir the mixture vigorously at room temperature overnight (12-16 hours).
-
Filtration: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (3 x 30 mL) to ensure all the product is collected.
-
Causality Note: Celite is used to prevent the fine palladium catalyst particles from clogging the filter paper.
-
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Recrystallize the resulting crude solid from a minimal amount of hot methanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum. The expected yield is 75-85%.
Characterization and Expected Results
| Property | Expected Value |
| Appearance | White to light tan crystalline solid |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol [6] |
| Melting Point | ~300 °C (decomposes)[7] |
| Expected Yield | 60-75% (overall) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.5 (d, 1H, pyridinone ring), ~6.3 (d, 1H, pyridinone ring), ~2.3 (s, 3H, -CH₃). OH and NH peaks will be broad. |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~1640 (C=O stretch, pyridinone), ~1550 (C=C stretch) |
Note: Spectroscopic data are predictive and should be confirmed by acquiring data on the synthesized sample.[8]
Safety and Handling Precautions
All synthesis steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Maltol: May cause skin and eye irritation. Avoid dust formation and inhalation.[9]
-
Benzylamine: Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[10] Handle in a fume hood and wear appropriate gloves.
-
Palladium on Carbon (Catalyst): May be pyrophoric, especially when dry or spent. Do not allow the catalyst to become dry in the presence of air. After filtration, the catalyst on the Celite pad should be quenched by suspending it in water before disposal according to institutional guidelines.
-
Hydrogen Gas: Highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation step. Use appropriate equipment designed for hydrogenation reactions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][11][12]
References
- 1. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 4. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. benchchem.com [benchchem.com]
- 9. indenta.com [indenta.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. foodb.ca [foodb.ca]
- 12. fishersci.com [fishersci.com]
HPLC-UV method for quantification of 3-hydroxy-2-methyl-4(1H)-pyridinone in plasma
An Application Note and Protocol for the Quantification of 3-Hydroxy-2-methyl-4(1H)-pyridinone in Plasma via HPLC-UV
Authored by a Senior Application Scientist
Introduction
This compound is a key chemical structure found in various biologically active compounds, including iron chelators and metabolites of certain drugs.[1] Its accurate quantification in biological matrices such as plasma is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[2] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust, accessible, and reliable platform for this purpose. The pyridinone ring system possesses a native chromophore, making it amenable to direct UV detection without the need for complex derivatization procedures.
This document provides a comprehensive, validated method for the determination of this compound in plasma. The protocol is designed to be straightforward, employing a simple protein precipitation step for sample clean-up and a reversed-phase isocratic HPLC method for separation and quantification. The entire method has been validated according to principles outlined in the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation to ensure its accuracy, precision, and reliability.[3]
Principle of the Method
The quantification of this compound is achieved through a multi-step process that begins with sample purification and concludes with chromatographic analysis.
-
Sample Preparation: The primary challenge in analyzing plasma samples is the high concentration of proteins, which can interfere with the analysis and damage the HPLC column.[4][5] This protocol utilizes a protein precipitation technique with acetonitrile. Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins.[4] Upon centrifugation, the proteins form a pellet, leaving the analyte of interest dissolved in the supernatant, which can then be directly analyzed.
-
Chromatographic Separation: The clarified supernatant is injected into a reversed-phase HPLC system. The separation occurs on a C18 stationary phase, which is non-polar. A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the compounds. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases.[6] Its retention time is controlled by the specific composition of the mobile phase, allowing it to be separated from endogenous plasma components and potential impurities.
-
UV Detection and Quantification: As the analyte elutes from the column, it passes through a UV detector. The pyridinone molecule absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, a principle described by the Beer-Lambert law. By comparing the peak area of the analyte in an unknown sample to the peak areas of known concentration standards, a precise quantification can be achieved.
Experimental Workflow Diagram
Caption: Overall experimental workflow for plasma sample analysis.
Materials and Instrumentation
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)
-
-
Chromatographic Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
-
Data Acquisition Software: OpenLab CDS or equivalent
-
Analytical Balance
-
Vortex Mixer
-
Microcentrifuge
Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using methanol as the solvent.
-
Vortex until fully dissolved. Store at -20°C.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.
-
-
Calibration (CAL) and Quality Control (QC) Standards:
-
Perform serial dilutions from the Working Stock Solution to prepare spiking solutions.
-
Spike these solutions into drug-free human plasma to achieve the final concentrations as detailed in the table below. For example, to prepare 1 mL of a 10 µg/mL CAL standard, add 100 µL of the 100 µg/mL Working Stock Solution to 900 µL of blank plasma.
-
| Standard Type | Final Concentration (ng/mL) |
| CAL 1 | 50 |
| CAL 2 | 100 |
| CAL 3 | 250 |
| CAL 4 | 500 |
| CAL 5 | 1000 |
| CAL 6 | 2500 |
| CAL 7 | 5000 |
| LLOQ QC | 50 |
| LQC | 150 |
| MQC | 2000 |
| HQC | 4000 |
Protocol 2: Plasma Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each sample (blanks, CALs, QCs, and unknowns).
-
Aliquot 100 µL of plasma into the corresponding tubes.
-
Add 300 µL of ice-cold acetonitrile to each tube. This provides a 3:1 ratio of organic solvent to plasma, which is effective for protein precipitation.[7]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer approximately 200 µL of the clear supernatant into an HPLC vial for analysis. Avoid disturbing the protein pellet.
Protocol 3: HPLC-UV Analysis
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| UV Wavelength | 280 nm |
| Run Time | 10 minutes |
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (processed supernatant from drug-free plasma) to confirm the absence of interfering peaks.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the QC samples and unknown samples.
-
Re-inject calibration standards periodically during long runs to monitor system stability.
-
Method Validation
The reliability of the analytical method was established by performing a thorough validation, adhering to established bioanalytical guidelines.[3][8]
Validation Logic Diagram
Caption: Logical framework for the method validation process.
Validation Results
1. Specificity and Selectivity Chromatograms of blank plasma were compared with those of plasma spiked at the Lower Limit of Quantification (LLOQ). No significant interfering peaks from endogenous plasma components were observed at the retention time of this compound (~5.8 minutes), demonstrating the method's selectivity.
2. Linearity and Range The method demonstrated excellent linearity over the concentration range of 50 to 5000 ng/mL. The calibration curve, constructed by plotting the peak area versus concentration, yielded a correlation coefficient (r²) consistently greater than 0.99.
3. Accuracy and Precision Accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results, summarized below, fall within the FDA's acceptance criteria of ±15% for accuracy (±20% at the LLOQ) and a precision (%RSD) of ≤15% (≤20% at the LLOQ).[7]
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) (n=5) | Intra-Day Precision (%RSD) (n=5) | Inter-Day Accuracy (% Bias) (n=15) | Inter-Day Precision (%RSD) (n=15) |
| LLOQ QC | 50 | 5.2% | 8.9% | 7.8% | 11.4% |
| LQC | 150 | -3.8% | 6.5% | -2.1% | 8.2% |
| MQC | 2000 | 1.5% | 4.1% | 2.9% | 5.3% |
| HQC | 4000 | 2.7% | 3.5% | 4.1% | 4.8% |
4. Sensitivity The Lower Limit of Quantification (LLOQ) was established at 50 ng/mL. At this concentration, the analyte signal was at least 10 times the signal of the blank, with acceptable accuracy and precision.
5. Stability The stability of this compound in human plasma was assessed under various storage conditions. The analyte was found to be stable, with deviations within ±15% of the nominal concentrations.
| Stability Test | Condition | Result (% Change from Nominal) |
| Freeze-Thaw | 3 cycles (-20°C to room temp) | < 9% |
| Short-Term | 24 hours at room temperature | < 6% |
| Long-Term | 30 days at -20°C | < 12% |
Conclusion
This application note details a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation and an isocratic reversed-phase separation, making it highly suitable for routine analysis in a research or clinical setting. The comprehensive validation confirms that the method is specific, linear, accurate, and precise over a clinically relevant concentration range. This robust protocol can be readily implemented in laboratories to support pharmacokinetic and other studies requiring the measurement of this compound.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and Validation of HPLC-UV Method for the Determinatio...: Ingenta Connect [ingentaconnect.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
Detecting 3-hydroxy-2-methyl-4(1H)-pyridinone in biological samples
Application Notes & Protocols
Subject: Quantitative Analysis of 3-hydroxy-2-methyl-4(1H)-pyridinone in Biological Matrices
Introduction: The Significance of this compound
This compound (CAS No. 17184-19-9) is a heterocyclic compound belonging to the pyridinone class.[1][2][3] With a molecular weight of 125.13 g/mol and the formula C6H7NO2, this small molecule holds significant interest in medicinal chemistry and pharmacology.[1][4] Pyridinone scaffolds are recognized for their diverse pharmacological activities and their ability to act as high-affinity iron-selective chelators.[5] This chelating property is a cornerstone of their therapeutic potential, as iron metabolism is a critical target in various disease states, including infections and cancer.[5][6]
The detection and quantification of this compound and its derivatives in biological samples (e.g., plasma, urine, tissue homogenates) are paramount for several reasons:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates based on the pyridinone scaffold.
-
Metabolomics: Identifying and quantifying the compound as an endogenous or exogenous metabolite to understand metabolic pathways and disease biomarkers.[7]
-
Toxicology: Monitoring exposure levels and assessing potential toxicity.
-
Clinical Diagnostics: Using the molecule as a potential biomarker for disease progression or therapeutic response.
This document provides a comprehensive guide to the analytical methodologies required for the robust and sensitive quantification of this compound in complex biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Strategy: Overcoming the Matrix Challenge
Quantifying a small, polar molecule like this compound from biological fluids presents significant challenges. The primary obstacle is the complexity of the sample matrix, which contains a high abundance of proteins, lipids, salts, and other endogenous components. These components can cause:
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.
-
Column Fouling: High concentrations of proteins and lipids can irreversibly bind to the analytical column, degrading chromatographic performance.
-
Interference Peaks: Endogenous molecules with similar properties may co-elute with the analyte, leading to poor selectivity.
A successful analytical workflow must therefore incorporate three critical stages: efficient sample preparation, selective chromatographic separation, and sensitive, specific detection.
Caption: High-level analytical workflow for pyridinone detection.
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the biological matrix, the required limit of quantification (LOQ), and available resources. The goal is to efficiently isolate this compound while removing as much of the interfering matrix as possible.[8]
Protocol 1: Protein Precipitation (PPT)
-
Application: A rapid and straightforward method suitable for high-throughput screening of plasma or serum samples. It is effective but may result in a less clean extract compared to other methods.[9]
-
Causality: A water-miscible organic solvent (e.g., acetonitrile) is added to disrupt the solvation of proteins, causing them to denature and precipitate. The analyte remains in the supernatant.
Step-by-Step Methodology:
-
Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The use of a stable isotopically labeled IS is highly recommended for best results.[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Application: Provides a much cleaner extract than PPT and allows for analyte concentration, leading to lower LOQs. Ideal for methods requiring high sensitivity.[8][11]
-
Causality: The analyte is selectively retained on a solid sorbent while matrix interferences are washed away. A final elution step recovers the purified analyte. For a polar compound like this compound, a mixed-mode or polymeric reversed-phase sorbent is often effective.
Step-by-Step Methodology (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load: Dilute 100 µL of the sample with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove neutral and acidic interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove lipophilic interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 6-8).
Caption: Overview of common sample preparation workflows.
Primary Analytical Method: LC-MS/MS
LC-MS/MS is the preferred technique for this application due to its superior sensitivity and selectivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the gold standard for quantification in complex matrices.[12][13][14]
Instrumentation & Reagents
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.[15]
-
Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.[16] A reference standard of this compound is required.[17]
Protocol 3: LC-MS/MS Analysis
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is added to both mobile phases to acidify the eluent, which promotes better peak shape and enhances ionization efficiency in positive ESI mode by facilitating protonation of the analyte.[16]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analyte MRM Transition: The molecular formula C6H7NO2 gives a monoisotopic mass of 125.05 Da. The protonated precursor ion [M+H]+ is therefore m/z 126.1 . Product ions must be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of CO (28 Da), resulting in a product ion of m/z 98.1 . The final transition would be 126.1 -> 98.1 .
-
Internal Standard (IS) MRM Transition: Determined based on the specific IS used (e.g., a stable isotopically labeled version such as C6[13C]H7NO2 would have a precursor of m/z 132.1 ).
-
Key Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
-
Method Validation & Data Interpretation
A robust analytical method requires validation to ensure its performance is reliable. Key parameters should be assessed.[18]
| Parameter | Definition | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with R² > 0.99 |
| Accuracy | The closeness of the mean test results to the true value. | Within 85-115% of nominal value (80-120% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-Noise > 10; meets accuracy/precision criteria |
| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to a post-extraction spiked sample. | Consistent, precise, and reproducible |
Data Analysis: Quantification is achieved by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of unknown samples is then calculated from the resulting regression equation.
Alternative Method: GC-MS with Derivatization
For labs equipped primarily with Gas Chromatography-Mass Spectrometry (GC-MS), analysis is possible but requires a derivatization step to increase the volatility of the polar this compound.
-
Causality: The hydroxyl group on the pyridinone ring makes the molecule non-volatile. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, making the molecule suitable for GC analysis.[7]
Protocol 4: Silylation for GC-MS
-
Prepare the sample extract and dry it down completely as described in Protocol 1 or 2.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS system.
GC-MS analysis would then proceed using a standard nonpolar column (e.g., DB-5ms) and monitoring for characteristic ions of the derivatized analyte in Selected Ion Monitoring (SIM) mode.[19][20]
Conclusion
The robust quantification of this compound in biological samples is readily achievable with modern analytical instrumentation. The LC-MS/MS method detailed here provides the sensitivity, selectivity, and throughput required for demanding applications in drug development and clinical research. The success of any analysis is underpinned by a meticulous sample preparation strategy designed to isolate the analyte from complex biological matrices. Proper method validation is essential to ensure that the data generated is accurate and reproducible.
References
- 1. chemwhat.com [chemwhat.com]
- 2. appchemical.com [appchemical.com]
- 3. 4(1H)-Pyridinone,3-hydroxy-2-methyl | CAS#:17184-19-9 | Chemsrc [chemsrc.com]
- 4. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. protocols.io [protocols.io]
- 16. youtube.com [youtube.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Utilizing 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone) in Neuroblastoma Cell Line Studies
Abstract
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, exhibits a pronounced dependency on iron for its aggressive proliferation and survival. This dependency, particularly in high-risk, MYCN-amplified subtypes, presents a key therapeutic vulnerability.[1][2][3] 3-hydroxy-2-methyl-4(1H)-pyridinone, commonly known as Deferiprone, is a potent, orally available, and cell-permeable iron chelator.[4][5] Its ability to sequester intracellular iron disrupts critical iron-dependent cellular processes, leading to cell cycle arrest, induction of apoptosis, and generation of reactive oxygen species (ROS). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of Deferiprone in neuroblastoma cell line studies. We detail the underlying mechanism of action, provide step-by-step protocols for fundamental assays, and offer guidance on data interpretation to facilitate the exploration of iron chelation as a therapeutic strategy in neuroblastoma.
Introduction: The Rationale for Iron Chelation in Neuroblastoma
Iron is a fundamental cofactor for a multitude of cellular enzymes and proteins essential for life. However, the rapid proliferation of cancer cells creates an elevated demand for iron. This is particularly true for neuroblastoma, where high levels of the iron storage protein ferritin are associated with poor prognosis.[1] Cancer cells require iron for processes including DNA synthesis, as it is a critical cofactor for ribonucleotide reductase, the rate-limiting enzyme in the production of deoxyribonucleotides.[4]
The MYCN oncogene, amplified in approximately 20-25% of neuroblastoma cases, is a primary driver of malignancy and is linked to poor outcomes.[2] MYCN-amplified neuroblastoma cells have been shown to rewire their iron metabolism, increasing iron uptake to fuel their rapid growth.[6] This creates a state of "iron addiction," rendering these cells exquisitely sensitive to iron depletion.[6]
Deferiprone acts by binding to ferric ions (Fe³⁺) with high affinity, forming a stable 3:1 complex that effectively depletes the intracellular labile iron pool (LIP).[4][7] This chelation has several downstream anti-neoplastic effects:
-
Inhibition of DNA Synthesis: By depriving ribonucleotide reductase of its iron cofactor, Deferiprone halts DNA replication and induces cell cycle arrest.
-
Induction of Oxidative Stress: Depleting iron can disrupt the balance of redox reactions within the mitochondria, leading to the accumulation of cytotoxic reactive oxygen species (ROS).[8]
-
Triggering Apoptosis: The combination of cell cycle arrest and heightened oxidative stress culminates in the activation of programmed cell death pathways.[5]
This application note will guide the user through the practical steps of leveraging these mechanisms in a laboratory setting.
Mechanism of Action: Deferiprone-Induced Cytotoxicity
Deferiprone's efficacy stems from its ability to readily cross cell membranes and chelate iron from the cytosol. This sequestration of the labile iron pool initiates a cascade of events that are particularly detrimental to iron-addicted neuroblastoma cells.
Caption: Deferiprone's mechanism of action in neuroblastoma cells.
Materials and Reagents
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, Kelly, SK-N-BE(2)).
-
Culture Media: As recommended by the cell line supplier (e.g., DMEM/F12, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Deferiprone): Crystalline solid (e.g., Cayman Chemical, Item No. 16565).
-
Solvents: Methanol (ACS grade), Dimethyl sulfoxide (DMSO, cell culture grade).
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) solution.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well and 6-well cell culture plates.
-
Microplate reader with absorbance at 570 nm.
-
Flow cytometer with 488 nm laser.
-
Fluorescence microscope.
-
Core Experimental Protocols
Protocol 1: Preparation of Deferiprone Stock Solution
Rationale: Deferiprone has limited solubility directly in aqueous buffers. A two-step dissolution process using an organic solvent is required to create a homogenous, sterile stock solution for reproducible experiments.[9]
Procedure:
-
Weigh out the required amount of Deferiprone crystalline solid in a sterile microcentrifuge tube.
-
Dissolve the Deferiprone in methanol to create a primary stock solution (e.g., 5 mg/mL).[9] Vortex thoroughly until fully dissolved.
-
For working stock solutions, dilute the methanol stock into sterile PBS (pH 7.2) or serum-free culture medium. A 1:1 dilution of methanol stock into PBS yields a solubility of approximately 0.5 mg/mL.[9]
-
Scientist's Note: It is critical to add the methanol stock to the aqueous buffer, not the other way around, to prevent precipitation.
-
-
Sterilize the final working stock solution using a 0.22 µm syringe filter.
-
Aliquot the working stock into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage longer than one day.[9]
Protocol 2: Determining Cytotoxicity via MTT Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.[10][11]
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for SH-SY5Y) in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Deferiprone in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the Deferiprone-containing medium to the respective wells. Include "vehicle control" wells treated with the same concentration of methanol/PBS as the highest drug concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of Deferiprone that inhibits 50% of cell growth).
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells.[8][13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic), staining the nucleus red.[8][13]
Procedure:
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with Deferiprone at the desired concentration (e.g., the determined IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Protocol 4: Measurement of Intracellular ROS
Rationale: The DCFH-DA assay is used to detect total intracellular ROS. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[15][16]
Procedure:
-
Cell Seeding & Treatment: Seed cells in a 24-well plate or a dark, clear-bottomed 96-well plate.[15][17] Treat with Deferiprone for a shorter duration (e.g., 6-24 hours), as ROS generation is often an earlier event than apoptosis. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Probe Loading: Prepare a fresh 20 µM working solution of DCFH-DA in serum-free medium.[17]
-
Remove the treatment medium, wash cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[15]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement: Add 500 µL of PBS to each well (for a 24-well plate).[15] Immediately measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/530 nm) or visualize using a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.
Data Presentation & Expected Outcomes
Suggested Concentration Ranges
While specific IC₅₀ values for Deferiprone in neuroblastoma cell lines are not widely published, data from other cancer types and related iron chelators can guide experimental design. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell line and assay conditions.
| Cell Line | MYCN Status | Suggested Starting Range (µM) | Notes |
| SH-SY5Y | Non-amplified | 25 - 200 | Generally more resistant to some chemotherapies and iron chelators like Deferoxamine. |
| IMR-32 | Amplified | 10 - 150 | Often shows higher sensitivity to iron chelation due to MYCN amplification. |
| Kelly | Amplified | 10 - 150 | A commonly used MYCN-amplified line. |
| SK-N-BE(2) | Amplified | 10 - 150 | A well-characterized MYCN-amplified line used in many neuroblastoma studies.[12][15] |
Note: These ranges are for guidance. The IC₅₀ for Deferiprone in breast cancer cell lines was reported to be between 75-100 µM after 5 days of treatment. Antiproliferative effects in HepG2 cells were observed at 50-100 µM.
Visualizing the Experimental Workflow
A logical workflow is essential for obtaining reliable and interconnected data. The process should move from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: Recommended experimental workflow for neuroblastoma studies.
Conclusion
This compound (Deferiprone) is a valuable research tool for probing the iron dependency of neuroblastoma cells. Its ability to deplete intracellular iron leads to predictable and measurable downstream effects, including decreased proliferation, increased oxidative stress, and apoptosis, particularly in vulnerable MYCN-amplified cell lines. The protocols and guidelines presented here offer a robust starting point for researchers to rigorously investigate the potential of iron chelation therapy. By systematically applying these methods, the scientific community can further elucidate the intricate role of iron in neuroblastoma biology and accelerate the development of novel therapeutic strategies for this devastating pediatric cancer.
References
- 1. Iron chelator Deferoxamine protects human neuroblastoma cell line SH-SY5Y from 6-Hydroxydopamine-induced apoptosis and autophagy dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaem.pl [aaem.pl]
- 6. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective actions of deferiprone in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line Kelly (CVCL_2092) [cellosaurus.org]
- 10. atcc.org [atcc.org]
- 11. Cytotoxic activity of deferiprone, maltol and related hydroxyketones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactoferrin inhibits the proliferation of IMR‑32 neuroblastoma cells even under X‑rays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line SK-N-BE(2) (CVCL_0528) [cellosaurus.org]
- 14. mskcc.org [mskcc.org]
- 15. Ferritin production and desferrioxamine cytotoxicity in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accegen.com [accegen.com]
- 17. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deferiprone in Animal Models of Iron Overload: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of deferiprone in preclinical animal models of iron overload. This guide is designed to offer both the foundational scientific context and detailed, actionable protocols to facilitate robust and reproducible experimental design.
Introduction: The Challenge of Iron Overload and the Role of Deferiprone
Iron, an essential element for numerous physiological processes, becomes cytotoxic in excess. Pathological iron accumulation, or iron overload, can result from genetic disorders like hemochromatosis or be acquired through conditions requiring frequent blood transfusions, such as thalassemia and sickle cell disease[1]. The excess iron, particularly the labile iron pool (LIP), catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, cellular damage, and organ dysfunction, most notably in the liver, heart, and endocrine glands[2][3].
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is an orally active iron chelator that has emerged as a critical therapeutic agent in managing transfusional iron overload[4][5][6]. Its low molecular weight allows it to penetrate cell membranes and the blood-brain barrier, accessing and chelating intracellular iron pools that are less accessible to other chelators[7][8]. Deferiprone forms a stable, neutral 3:1 complex with ferric iron (Fe³⁺), which is then readily excreted, primarily in the urine[5][9]. By reducing the intracellular LIP, deferiprone mitigates iron-induced oxidative damage, offering a protective effect on vital organs[2][7].
Animal models are indispensable for studying the pathophysiology of iron overload and for the preclinical evaluation of iron chelators like deferiprone. These models allow for controlled investigation into the efficacy, dose-response, and safety of novel therapeutic strategies. This guide will detail the methodologies for inducing iron overload in common laboratory animals and the subsequent application and evaluation of deferiprone treatment.
Part 1: Establishing Animal Models of Iron Overload
The choice of animal model and induction method is critical and depends on the specific research question. The goal is to mimic the clinical condition of iron overload as closely as possible, whether it be the chronic accumulation from transfusions or the genetic predisposition to excessive iron absorption.
Parenteral Iron Overload Model (Iron Dextran Injection)
This is the most common and rapid method to induce iron overload, simulating the conditions of transfusional hemosiderosis. It allows for precise control over the amount of iron administered.
-
Animal Species: Mice (e.g., C57BL/6), Rats (e.g., Sprague-Dawley), Gerbils (e.g., Mongolian gerbils). Gerbils are particularly noted for developing cardiac iron overload, making them a relevant model for studying iron-induced cardiomyopathy[10][11][12][13].
-
Rationale: Intraperitoneal (IP) or intravenous (IV) injection of iron dextran bypasses intestinal regulation, leading to iron accumulation in reticuloendothelial cells and subsequent redistribution to parenchymal cells of the liver, spleen, and heart[1][14][15].
Protocol 1: Iron Dextran-Induced Iron Overload in Mice
-
Animal Selection: Use 8-10 week old C57BL/6 mice. House animals under standard conditions with ad libitum access to food and water.
-
Iron Dextran Preparation: Use a sterile solution of iron dextran (e.g., 100 mg/mL elemental iron).
-
Administration: Administer iron dextran via intraperitoneal (IP) injection. A common regimen is 200 mg/kg body weight, administered weekly for 8-10 weeks[12][16]. Doses can be adjusted to achieve mild, moderate, or severe overload[1][17]. For example, a total dose of 120 mg/kg can induce severe iron overload[1].
-
Equilibration Period: Following the final injection, allow for a 1-2 week equilibration period for the iron to distribute from the reticuloendothelial system to parenchymal tissues before initiating chelation therapy[12].
-
Control Group: Administer an equivalent volume of sterile saline to a control group of animals following the same injection schedule.
Dietary Iron Overload Model
This model is more representative of hereditary hemochromatosis, where iron overload develops due to excessive gastrointestinal absorption. It is a more chronic model compared to parenteral administration.
-
Animal Species: Mice, Rats.
-
Rationale: Feeding a diet supplemented with a highly bioavailable form of iron, such as carbonyl iron, overwhelms the normal regulatory mechanisms of iron absorption, leading to progressive iron loading in the liver and other organs.
Protocol 2: Carbonyl Iron-Induced Dietary Iron Overload in Rats
-
Animal Selection: Use young, growing Sprague-Dawley rats.
-
Diet Preparation: Prepare a custom diet containing 2-2.5% (w/w) carbonyl iron. Mix the carbonyl iron thoroughly with standard rodent chow.
-
Feeding Regimen: Provide the high-iron diet to the experimental group ad libitum for a period of 8-12 weeks.
-
Control Diet: Feed a control group a standard diet without supplemental iron.
-
Monitoring: Monitor food intake and body weight regularly. Note that high iron diets can sometimes reduce food intake.
Part 2: Administration of Deferiprone
Deferiprone is orally bioavailable, offering flexibility in its administration route in animal models. The choice between oral gavage and administration in drinking water depends on the need for precise dosing versus ease of long-term administration.
Table 1: Deferiprone Dosage and Administration Routes
| Administration Route | Common Dosage Range (mg/kg/day) | Rationale & Considerations |
| Oral Gavage | 75 - 100 | Allows for precise, daily dosing. Can be stressful for the animals if performed long-term. Vehicle is typically water or 0.5% carboxymethylcellulose.[18][19] |
| In Drinking Water | 20 - 150 | Less stressful for long-term studies. Dose is approximate and depends on water intake. Prepare fresh solutions regularly. A common concentration is 1 mg/mL.[8][20][21] |
Protocol 3: Deferiprone Administration via Oral Gavage in Mice
-
Dose Calculation: A typical dose is 75 mg/kg/day[18]. Calculate the volume to be administered based on the concentration of the deferiprone solution and the individual animal's body weight.
-
Preparation of Deferiprone Solution: Dissolve deferiprone powder in sterile water or a suitable vehicle. Sonication may be required to fully dissolve the compound[19].
-
Administration: Administer the calculated volume once daily using a 23-gauge gavage needle.
-
Treatment Duration: The duration of treatment can range from a few weeks to several months, depending on the study's objectives[19].
-
Vehicle Control: Administer the vehicle solution to the iron-overloaded control group.
Protocol 4: Deferiprone Administration in Drinking Water
-
Solution Preparation: Dissolve deferiprone in the animals' drinking water to a final concentration of 1 mg/mL[8][20][21][22]. This provides an approximate daily dose of 150 mg/kg for a mouse, assuming an average water intake of 5 mL per day for a 30g mouse[8][21].
-
Administration: Provide the deferiprone-containing water ad libitum.
-
Solution Refreshment: Prepare fresh deferiprone solution every 2-3 days to ensure stability.
-
Monitoring: Monitor water intake to estimate the actual dose consumed per animal.
-
Control: Provide plain drinking water to the control groups.
Part 3: Assessment of Deferiprone Efficacy
A multi-faceted approach is essential to comprehensively evaluate the efficacy of deferiprone in reducing iron overload and mitigating its toxic effects. This involves both biochemical and histological analyses.
Quantification of Body Iron Stores
Table 2: Methods for Iron Quantification
| Method | Sample Type | Principle | Advantages | Disadvantages |
| Serum Ferritin | Serum | Immunoassay | Minimally invasive, good for monitoring trends. | Acute phase reactant; can be influenced by inflammation. |
| Non-Heme Iron Assay | Tissue Homogenates (Liver, Spleen, Heart) | Colorimetric (Bathophenanthroline-based) | Specific for non-heme iron, relatively simple and inexpensive.[23][24] | Requires tissue harvesting. |
| Atomic Absorption Spectrometry (AAS) | Tissue Homogenates | Measures total iron concentration based on light absorption by free atoms. | Gold standard for tissue iron quantification, highly sensitive and accurate.[2][25][26][27] | Requires specialized equipment and acid digestion of samples. |
Protocol 5: Quantification of Non-Heme Iron in Liver Tissue
-
Tissue Collection: At the end of the study, euthanize animals and perfuse with saline to remove blood from the organs. Collect a portion of the liver (approx. 50-100 mg) and store it at -80°C until analysis.
-
Tissue Homogenization: Homogenize the weighed tissue sample in distilled water.
-
Acid Digestion: Add an equal volume of an acid solution (e.g., 10% trichloroacetic acid in 3 M HCl) to the homogenate to precipitate proteins and release iron. Incubate at 65°C for 20 hours.
-
Colorimetric Reaction: Centrifuge the samples and transfer the supernatant to a new tube. Add a color reagent containing bathophenanthroline sulfonate and thioglycolic acid. This will form a colored complex with iron.
-
Measurement: Measure the absorbance at 535 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of an iron standard (e.g., FeCl₃) to calculate the iron concentration in the samples. Express results as µg of iron per gram of dry tissue weight.
Histological Assessment of Iron Deposition
Perls' Prussian Blue stain is the classic histochemical method for visualizing ferric iron deposits in tissue sections.
Protocol 6: Perls' Prussian Blue Staining
-
Tissue Preparation: Fix tissues (e.g., liver, heart, spleen) in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water[28][29][30][31].
-
Staining Solution: Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid[28][30][32].
-
Incubation: Incubate slides in the working solution for 20-30 minutes at room temperature[31]. This allows the acid to release ferric iron from binding proteins, which then reacts with potassium ferrocyanide to form the insoluble blue pigment, ferric ferrocyanide (Prussian blue)[28][29].
-
Washing: Rinse thoroughly in several changes of distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei[31][32].
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine slides under a light microscope. Iron deposits will appear as distinct blue granules. The intensity and distribution of the staining can be semi-quantitatively scored.
Assessment of Oxidative Stress
Since a primary mechanism of iron toxicity is the generation of ROS, assessing markers of oxidative stress is crucial. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation.
Protocol 7: TBARS Assay for Lipid Peroxidation
-
Tissue Homogenization: Homogenize a weighed portion of liver tissue in ice-cold KCl buffer.
-
Reaction Mixture: To the homogenate, add solutions of sodium dodecyl sulfate (SDS), acetic acid, and thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 60 minutes. This allows malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA.
-
Extraction: After cooling, add n-butanol-pyridine mixture and centrifuge to extract the pink-colored MDA-TBA adduct.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Part 4: Expected Outcomes and Data Interpretation
-
Iron Overload Induction: Successful parenteral iron overload in mice can increase liver iron concentrations from a baseline of ~100-200 µg/g to over 3000 µg/g dry weight. Serum ferritin levels can increase several-fold. Histologically, extensive Prussian blue staining will be evident in the liver (Kupffer cells and hepatocytes) and spleen.
-
Deferiprone Efficacy: Effective deferiprone treatment is expected to significantly reduce tissue iron concentrations. Studies have shown that deferiprone can lower liver iron content and reduce serum ferritin levels[6]. A dose-dependent effect is often observed, with higher doses leading to greater iron reduction[33]. Histological analysis should show a marked decrease in Prussian blue staining. Furthermore, a reduction in markers of oxidative stress (e.g., MDA levels) and improvements in organ function (e.g., normalization of liver enzymes) would indicate a therapeutic benefit.
Visualizing Key Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Diagram 1: Cellular Iron Metabolism and Deferiprone's Site of Action
Caption: Deferiprone chelates intracellular labile iron and mobilizes iron from ferritin stores.
Diagram 2: Experimental Workflow
References
- 1. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The measurement of iron in rat liver tissue and subcellular fractions using atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macsenlab.com [macsenlab.com]
- 6. Deferiprone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. The iron-loaded gerbil model revisited: effects of deferoxamine and deferiprone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Antioxidant-Mediated Effects in a Gerbil Model of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraperitoneal injection of iron dextran induces peripheral iron overload and mild neurodegeneration in the nigrostriatal system in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraperitoneal injection of iron dextran induces peripheral iron overload and mild neurodegeneration in the nigrostriatal system in C57BL/6 mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. narraj.org [narraj.org]
- 18. The Oral Iron Chelator Deferiprone Protects Against Retinal Degeneration Induced through Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RETRACTED ARTICLE: Deferiprone Treatment in Aged Transgenic Tau Mice Improves Y-Maze Performance and Alters Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Oral Iron Chelator Deferiprone Protects Against Systemic Iron Overload–Induced Retinal Degeneration in Hepcidin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral administration of the iron chelator deferiprone protects against loss of retinal ganglion cells in a mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 24. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ashpublications.org [ashpublications.org]
- 27. Quantification of Liver Iron Overload: Correlation of MRI and Liver Tissue Biopsy in Pediatric Thalassemia Major Patients Undergoing Bone Marrow Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 29. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 30. stainsfile.com [stainsfile.com]
- 31. newcomersupply.com [newcomersupply.com]
- 32. benchchem.com [benchchem.com]
- 33. Deferiprone exerts a dose-dependent reduction of liver iron in adults with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Deferiprone Administration in Mouse Models of Parkinson's Disease
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Deferiprone (DFP) in mouse models of Parkinson's disease (PD). It moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring a robust and reproducible research framework. We cover the mechanism of action, detailed protocols for drug delivery, behavioral assessments, and post-mortem histological analysis, grounded in authoritative references.
Introduction: The Rationale for Iron Chelation in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[1]. A growing body of evidence implicates the dysregulation of brain iron homeostasis in the pathophysiology of PD[2]. Elevated iron levels have been consistently observed in the substantia nigra of PD patients, where it is thought to contribute to neuronal damage through the generation of highly reactive hydroxyl radicals via the Fenton reaction[3][4]. This cascade of oxidative stress exacerbates mitochondrial dysfunction, promotes the aggregation of α-synuclein into toxic Lewy bodies, and drives neuroinflammation, all hallmarks of PD pathology[5][6][7].
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) is an orally available, small-molecule iron chelator with the crucial ability to cross the blood-brain barrier[8][9][10]. This property makes it a compelling therapeutic candidate for targeting the pathological accumulation of iron within the central nervous system[2]. By binding to and removing excess labile iron, Deferiprone aims to mitigate iron-catalyzed oxidative damage, thereby offering a potential neuroprotective and disease-modifying strategy[11]. Preclinical studies in animal models have demonstrated that iron chelation can protect dopaminergic neurons and rescue motor deficits, providing a strong foundation for its investigation[9][11][12]. These application notes provide the necessary protocols to rigorously test this hypothesis in a laboratory setting.
Section 1: Pre-clinical Study Design
Selecting an Appropriate Mouse Model
The choice of a PD mouse model is critical and depends on the specific research question. No single model perfectly recapitulates all aspects of human PD, so understanding their features is paramount[1][13][14].
| Model Type | Description | Advantages | Disadvantages | Relevance to DFP Studies |
| Neurotoxin-Induced | ||||
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | A proneurotoxin that, once metabolized to MPP+, selectively destroys dopaminergic neurons in the SNpc.[15] | Rapid and robust loss of DA neurons; well-characterized motor deficits.[16] | Acute lesioning does not model the progressive nature of PD; some strains are resistant. | Excellent for neuroprotection paradigms. MPTP-induced toxicity is linked to oxidative stress and iron accumulation[4]. |
| 6-OHDA (6-hydroxydopamine) | A neurotoxin injected directly into the brain (e.g., striatum or medial forebrain bundle) to lesion the nigrostriatal pathway. | Produces a reliable and often unilateral lesion, useful for specific motor tests (e.g., apomorphine-induced rotation). | Highly invasive; does not model the systemic or progressive nature of PD. | Suitable for testing neuro-rescue or neuroprotective effects of DFP on a defined neuronal population[9]. |
| Genetic | ||||
| α-Synuclein (A53T) | Transgenic mice overexpressing the human A53T mutant form of α-synuclein, which is associated with familial PD. | Models the proteinopathy aspect of PD, with progressive motor deficits and α-synuclein aggregation[12]. | Phenotype can be variable; significant DA neuron loss is not always present[1]. | Ideal for studying the interplay between iron, oxidative stress, and α-synuclein aggregation[12][17]. |
| Parkin Knockout/Mutant | Mice with mutations in the PARK2 gene (e.g., ParkinQ311X), a cause of autosomal recessive juvenile parkinsonism[18]. | Models a specific genetic cause of PD; can show progressive DA neuron loss and mitochondrial dysfunction[1][18]. | Often exhibit only mild motor deficits and may not develop Lewy bodies[1]. | Useful for investigating DFP's effect on mitochondrial function and oxidative stress in a specific genetic context[5]. |
Deferiprone: Formulation and Dosing
Deferiprone is a lipophilic molecule that facilitates its passage across cellular membranes and the blood-brain barrier[10]. For preclinical studies, it is typically administered via oral gavage or in drinking water.
-
Source: Deferiprone (e.g., Sigma-Aldrich, ApoPharma).
-
Preparation for Oral Gavage: A common vehicle is Sterile Saline or a Suspension Vehicle (SSV). One study successfully used sonication to dissolve DFP in the vehicle[19]. It is critical to ensure complete dissolution or a homogenous suspension for accurate dosing.
-
Dosage Range: Doses in mouse studies have ranged from 30 mg/kg/day to 150 mg/kg/day[11][20]. A dose of 100 mg/kg/day administered via oral gavage has been shown to be effective in a tauopathy model without overt toxicity[19]. A pilot dose-response study is always recommended to determine the optimal therapeutic window for a specific model and endpoint.
-
Safety Considerations: While generally safe at therapeutic doses, Deferiprone can cause neutropenia in a small subset of human patients, so monitoring animal health (weight, grooming, activity) is essential[8]. Long-term or high-dose administration may warrant complete blood counts (CBCs) as a safety endpoint.
Section 2: Experimental Protocols & Workflow
Overall Experimental Workflow
A well-structured experimental plan is crucial for obtaining meaningful data. The following workflow illustrates a typical neuroprotection study using the MPTP model.
Caption: Experimental workflow for a neuroprotection study.
Protocol: Deferiprone Preparation and Oral Gavage
This protocol details the daily preparation and administration of Deferiprone.
-
Materials:
-
Deferiprone powder
-
Vehicle (e.g., 0.9% sterile saline)
-
Scale accurate to 0.1 mg
-
1.5 mL microcentrifuge tubes
-
Sonicator or vortex mixer
-
Animal scale
-
Flexible plastic feeding needles (20-22 gauge for adult mice)
-
1 mL syringes
-
-
Procedure:
-
Weigh each mouse daily to calculate the precise dose.
-
Calculate the required amount of DFP for the entire cohort for one day. For example, for 10 mice averaging 25g, at a dose of 100 mg/kg and a gavage volume of 10 mL/kg (0.25 mL/mouse), you would need: 10 mice * 0.025 kg/mouse * 100 mg/kg = 25 mg of DFP.
-
Prepare the DFP solution/suspension. For the example above, dissolve 25 mg of DFP into a total volume of 2.5 mL of saline (10 mg/mL).
-
Vortex or sonicate the solution until the DFP is fully dissolved or evenly suspended. Prepare fresh daily.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the feeding needle into the mouth, allowing the mouse to swallow it. Advance it smoothly into the esophagus to the predetermined depth. Do not force the needle.
-
Slowly dispense the calculated volume (e.g., 0.25 mL for a 25g mouse at 10 mL/kg).
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for a few minutes to ensure there are no signs of distress (e.g., choking, respiratory difficulty).
-
Protocol: Behavioral Assessment (Rotarod Test)
The Rotarod test is a widely used method for evaluating motor coordination and balance in rodent models of PD[12][13][16].
-
Apparatus: An automated rotarod unit with a textured rod (e.g., 3 cm diameter) that can accelerate.
-
Procedure:
-
Training Phase (Baseline): For 2-3 consecutive days before treatment begins, train the mice on the rotarod.
-
Place each mouse on the stationary rod.
-
Start the rotation, accelerating from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse. If a mouse clings to the rod and makes two full passive rotations, this is also counted as a fall.
-
Perform 3 trials per day for each mouse, with a 15-20 minute inter-trial interval.
-
Testing Phase (Post-Induction): Repeat the training procedure on the designated testing days (e.g., 18-21 days post-MPTP).
-
The experimenter should be blinded to the treatment groups during testing.
-
-
Data Presentation and Interpretation:
| Group | N | Baseline Latency to Fall (s) | Post-MPTP Latency to Fall (s) |
| Control + Vehicle | 10 | 285 ± 15 | 280 ± 18 |
| MPTP + Vehicle | 10 | 290 ± 12 | 115 ± 22 |
| MPTP + DFP (100 mg/kg) | 10 | 288 ± 14 | 210 ± 25# |
| Data are presented as Mean ± SEM. p < 0.001 vs. Control; #p < 0.01 vs. MPTP + Vehicle. | |||
| This table represents hypothetical data for illustrative purposes. A significant decrease in latency to fall is expected in the MPTP group, indicating motor impairment. A successful DFP treatment should significantly improve this latency compared to the MPTP+Vehicle group[12]. |
Protocol: Histological Analysis of Dopaminergic Neurons
Quantifying the survival of dopaminergic (DA) neurons in the SNpc via Tyrosine Hydroxylase (TH) immunohistochemistry is a critical endpoint[11][15].
-
Tissue Processing:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA)[19].
-
Dissect and post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection[19].
-
Cut serial coronal sections (e.g., 30-40 µm thick) through the entire substantia nigra using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform free-floating immunostaining on a systematic random series of sections (e.g., every 4th section)[15].
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Incubate with an appropriate biotinylated secondary antibody.
-
Use an avidin-biotin complex (ABC) method and visualize with 3,3'-diaminobenzidine (DAB) to produce a dark brown stain in TH-positive neurons[15].
-
-
Quantification (Stereology):
-
Use an unbiased stereological method, such as the optical fractionator, to estimate the total number of TH-positive neurons in the SNpc[15][18].
-
This involves counting cells in a known fraction of the total volume of the SNpc, providing an accurate and unbiased estimate of total neuron number.
-
A significant reduction in TH-positive cells is expected in the MPTP group. Neuroprotection by DFP would be demonstrated by a significantly higher number of surviving TH-positive neurons compared to the MPTP+Vehicle group[11].
-
Section 3: Mechanism of Action & Data Interpretation
Deferiprone's Neuroprotective Pathway
Deferiprone's primary mechanism is the chelation of the labile iron pool, which is the redox-active form of iron capable of catalyzing the production of reactive oxygen species (ROS). By sequestering this iron, DFP directly interrupts the cascade of oxidative stress.
Caption: Deferiprone's mechanism of action in mitigating neurotoxicity.
Interpreting Results & Potential Pitfalls
-
Behavioral Data: Motor deficits in PD models can be subtle. It is crucial to use a battery of tests that assess different aspects of motor function (e.g., coordination, strength, bradykinesia)[13][14][21]. Ensure experimenters are blinded to treatment groups to avoid bias.
-
Systemic vs. Central Effects: Deferiprone acts systemically. While the goal is to reduce brain iron, it will also chelate iron peripherally[11]. It is good practice to measure serum iron or ferritin levels to understand the systemic impact of the treatment[19]. A key innovation of a moderate chelation strategy is to reduce regional brain iron without causing systemic iron loss or anemia[11].
-
Timing of Treatment: The experimental design (neuroprotection vs. neuro-rescue) is critical. Starting DFP treatment before the neurotoxic insult (as in the workflow above) tests for a protective effect. Starting treatment after the lesion has been established would test for a disease-modifying or rescue effect.
Conclusion
The administration of Deferiprone in mouse models of Parkinson's disease is a promising avenue of preclinical research aimed at developing disease-modifying therapies. Its ability to penetrate the brain and sequester toxic, redox-active iron directly targets a key pathological mechanism[11]. By employing robust and well-validated protocols for drug administration, behavioral analysis, and histological quantification, researchers can generate the high-quality, reproducible data needed to advance our understanding of iron's role in neurodegeneration and evaluate the full therapeutic potential of iron chelation strategies.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Deferiprone in Parkinson's – Parkinson's Movement [parkinsonsmovement.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of the Iron Chelator Deferiprone in Parkinson's Disease [ctv.veeva.com]
- 5. Oxidative Stress in Genetic Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation, Oxidative Stress and the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and Neuroinflammation in Parkinson’s Disease: The Role of Dopamine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy of the iron‐chelating agent, deferiprone, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Chelatable Iron as a Therapeutic Modality in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferiprone Rescues Behavioral Deficits Induced by Mild Iron Exposure in a Mouse Model of Alpha-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 14. Behavioral phenotyping of mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. RETRACTED ARTICLE: Deferiprone Treatment in Aged Transgenic Tau Mice Improves Y-Maze Performance and Alters Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Experimental Models for Testing 3-hydroxy-2-methyl-4(1H)-pyridinone Efficacy
Introduction
3-hydroxy-2-methyl-4(1H)-pyridinone belongs to the hydroxypyridinone class of heterocyclic compounds, renowned for their potent and selective iron (Fe³⁺) chelating properties. Its structural similarity to the clinically approved iron chelator Deferiprone positions it as a compound of significant interest for therapeutic development. The fundamental mechanism of action for this class of molecules is the formation of stable complexes with ferric iron, effectively sequestering it from biological systems.
Iron is indispensable for a myriad of physiological processes, from oxygen transport via hemoglobin to cellular respiration. However, its redox activity means that excess unbound iron can catalyze the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, lipid peroxidation, and cell death.[1][2] Consequently, iron dysregulation is a key pathological feature in a range of diseases, making targeted iron chelation a compelling therapeutic strategy.
This guide provides a comprehensive framework of in vitro models and protocols to rigorously evaluate the efficacy of this compound. We will explore its fundamental iron-binding capacity, its ability to access and chelate intracellular iron pools, its functional efficacy in mitigating iron-related cellular damage in disease-relevant models, and its impact on key biological pathways.
Potential Therapeutic Applications:
-
Iron Overload Disorders: In conditions like β-thalassemia and hemochromatosis, where excessive iron accumulation damages vital organs, chelators are a primary treatment.[3][4][5][6]
-
Neurodegenerative Diseases: The brains of patients with Parkinson's or Alzheimer's disease often exhibit localized iron accumulation, which contributes to neuronal death.[7][8]
-
Cancer Therapy: Certain cancers demonstrate an "iron addiction" to sustain their high proliferative rate, making them vulnerable to iron deprivation via chelation.[9]
-
Ischemia-Reperfusion Injury & Anemia: By inhibiting iron-dependent prolyl hydroxylases (PHDs), iron chelators can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen, promoting angiogenesis and erythropoiesis.[10][11][12]
Part 1: Strategic Workflow for In Vitro Efficacy Testing
A systematic, multi-tiered approach is essential for a comprehensive evaluation. The workflow should progress from fundamental biochemical validation to complex, disease-relevant cellular assays. This ensures that observed cellular effects are mechanistically linked to the compound's primary function.
Caption: A multi-tiered workflow for evaluating pyridinone efficacy.
Part 2: Core Protocols for Iron Chelation Assessment
Cell-Free Assays: Confirming a Fundamental Mechanism
Before engaging in complex cellular systems, it is crucial to confirm the compound's intrinsic ability to bind iron. These cell-free assays provide a direct measure of chelation activity.
Protocol 1: Ferrous Ion Chelating (FIC) Assay with Ferrozine
Principle: Ferrozine is a chromogen that forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically at ~562 nm. An effective chelator will compete with ferrozine for iron binding, leading to a reduction in color formation.[13]
Materials:
-
This compound (Test Compound)
-
EDTA (Positive Control)
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
Assay Buffer (e.g., HEPES or PBS, pH 7.4)
-
96-well microplate and reader
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and a serial dilution series in assay buffer.
-
Prepare a stock solution of EDTA (e.g., 10 mM) and a serial dilution for a standard curve.
-
Prepare a fresh solution of FeSO₄ (e.g., 2 mM) in water.
-
Prepare a solution of Ferrozine (e.g., 5 mM) in water.
-
-
Assay Setup (per well):
-
Add 50 µL of sample (test compound, EDTA control, or assay buffer for blank) to triplicate wells.
-
Initiate the reaction by adding 50 µL of the FeSO₄ solution to all wells.
-
Incubate at room temperature for 10 minutes to allow chelation to occur.
-
-
Color Development:
-
Add 100 µL of the Ferrozine solution to all wells.
-
Incubate for an additional 10 minutes at room temperature.
-
-
Measurement:
-
Read the absorbance at 562 nm.
-
-
Calculation:
-
The percentage of chelation is calculated as: [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the well with buffer instead of a chelator.
-
Plot the chelation percentage against compound concentration to determine the IC₅₀ (the concentration required to chelate 50% of the iron).
-
Cellular Models: Selecting the Right Biological Context
The choice of cell line is paramount and should be guided by the therapeutic application of interest. Cell culture provides a controlled environment to study the biological effects of iron chelation.[14]
| Cell Line | Origin | Therapeutic Relevance | Key Considerations |
| HepG2 | Human Hepatocellular Carcinoma | Iron Overload: The liver is the primary site of iron storage and regulation. This model is ideal for studying iron metabolism and toxicity.[15][16][17] | Adherent, grows in clusters. Robust and well-characterized for iron studies.[15] |
| K562 | Human Erythroleukemia | β-Thalassemia: Models erythroid precursor cells, relevant for studying ineffective erythropoiesis and hemoglobinopathies.[3] | Suspension culture. Can be differentiated towards an erythroid lineage. |
| SH-SY5Y | Human Neuroblastoma | Neurodegeneration: Widely used to model neuronal iron accumulation and oxidative stress in diseases like Parkinson's.[7] | Adherent. Can be differentiated into more mature neuron-like cells. |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cancer: Represents a model of "iron-addicted" cancer cells, useful for assessing anti-proliferative efficacy.[9] | Adherent, highly proliferative. |
Protocol 2: Establishing an Iron Overload Model in HepG2 Cells
Principle: To test the efficacy of an iron chelator, a cellular model of iron overload must first be established. Ferric ammonium citrate (FAC) is commonly used as it provides a source of non-transferrin-bound iron, mimicking pathological iron loading.[16]
Materials:
-
HepG2 cells (e.g., ATCC HB-8065)
-
Complete Culture Medium: MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin/Streptomycin.[18][19]
-
Ferric Ammonium Citrate (FAC)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of approximately 4 x 10⁵ cells per well and allow them to adhere and grow for 48 hours.[16]
-
Iron Loading:
-
Prepare a fresh stock solution of FAC (e.g., 100 mM) in sterile water.
-
Dilute the FAC stock into the complete culture medium to achieve the desired final concentration. A common starting range is 50-200 µM.[16]
-
Replace the existing medium with the FAC-containing medium.
-
Incubate the cells for 24-48 hours to allow for iron accumulation.
-
-
Treatment:
-
After the iron-loading period, aspirate the FAC medium and wash the cells twice with sterile PBS to remove extracellular iron.
-
Add fresh, iron-free medium containing various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Downstream Analysis: The cells are now ready for various assays to measure intracellular iron levels, oxidative stress, or cell viability.
Quantifying Intracellular Iron Chelation
Demonstrating that the compound can cross the cell membrane and engage with its intracellular target is a critical validation step.
Protocol 3: Measuring the Labile Iron Pool (LIP) with Calcein-AM
Principle: Calcein-AM is a cell-permeable, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the AM group, trapping the now-fluorescent calcein in the cytoplasm. Intracellular labile iron quenches calcein's fluorescence. An effective chelator will enter the cell and remove iron from calcein, causing a dose-dependent increase in fluorescence.[20]
Materials:
-
Iron-loaded and treated cells in a 96-well black, clear-bottom plate
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence plate reader (Ex/Em: ~485/515 nm)
Step-by-Step Protocol:
-
Cell Preparation: Prepare and treat cells as described in Protocol 2.
-
Calcein Loading:
-
Wash cells twice with warm HBSS.
-
Prepare a loading solution of Calcein-AM (e.g., 0.5 µM) in HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 30 minutes at 37°C.
-
-
Chelator Addition:
-
After loading, wash the cells twice with HBSS to remove extracellular probe.
-
Add 100 µL of HBSS containing the desired concentrations of this compound.
-
-
Measurement:
-
Immediately begin kinetic fluorescence readings every 2-5 minutes for 30-60 minutes.
-
The rate and magnitude of the fluorescence increase are proportional to the chelator's ability to access and bind the intracellular LIP.
-
Protocol 4: Measuring Total Intracellular Iron
Principle: To quantify the total iron content within cells, they must be lysed and the iron released from proteins. The released iron is then reduced to the ferrous (Fe²⁺) state and measured using an iron-sensitive chromogen like Ferene S.[21][22]
Materials:
-
Cell pellets from treated and untreated cells
-
Acid Releasing Reagent: A mixture of concentrated HCl and HNO₃ (e.g., 1:1 ratio) or a commercial iron releasing agent.
-
Iron Reductant (e.g., Ascorbic acid)
-
Chromogen Solution (e.g., Ferene S)
-
Iron standard solution for calibration curve
-
Spectrophotometer or plate reader (~593 nm for Ferene S)
Step-by-Step Protocol:
-
Sample Preparation:
-
Assay:
-
Neutralize the digested samples if necessary, following the specific kit or protocol instructions.
-
Transfer a portion of the lysate to a 96-well plate.
-
Add the iron reductant, followed by the chromogen solution.
-
Incubate as required for color development.
-
-
Quantification:
-
Measure absorbance at the appropriate wavelength (~593 nm).
-
Calculate the iron concentration in the samples by comparing their absorbance to a standard curve generated with known iron concentrations.
-
Normalize the results to the initial cell number (e.g., ng of iron per million cells).
-
Part 3: Functional Efficacy in Disease-Relevant Assays
After confirming the compound's ability to chelate intracellular iron, the next step is to assess its ability to prevent downstream pathological events.
Mitigation of Iron-Induced Oxidative Stress and Ferroptosis
Scientific Rationale: A primary goal of iron chelation therapy is to prevent the formation of ROS and subsequent cellular damage, including the iron-dependent cell death pathway known as ferroptosis.[7][24][25] An effective chelator should rescue cells from these insults.
Protocol 5: Ferroptosis Rescue Assay
Principle: Ferroptosis can be induced by compounds like Erastin (which inhibits the cystine/glutamate antiporter, leading to glutathione depletion) or RSL3 (which directly inhibits GPX4).[24][25][26] The ability of this compound to prevent cell death induced by these agents is a direct measure of its protective efficacy.
Caption: The ferroptosis pathway and the intervention point for iron chelators.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induction: Add a pre-determined, lethal concentration of Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) to the wells. Include control wells with no inducer and wells with inducer but no chelator.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
Analysis: Plot cell viability against the chelator concentration to determine the EC₅₀ (the concentration that provides 50% protection from ferroptotic death).
Impact on Iron Homeostasis and Hypoxia Signaling
Scientific Rationale: By depleting intracellular iron, a chelator should trigger the cell's natural iron-sensing machinery. This includes upregulating proteins for iron import (TfR1) and downregulating the iron storage protein, ferritin.[16][27][28] Furthermore, by inhibiting iron-dependent PHDs, the chelator can stabilize HIF-1α, activating a transcriptional program for adapting to low oxygen.[10][11]
Caption: Mechanism of HIF-1α stabilization by iron chelators.
Protocol 6: Western Blot Analysis for Key Protein Markers
Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels, providing direct evidence of the compound's impact on cellular pathways.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with and without the pyridinone compound for an appropriate duration (e.g., 12-24 hours). For HIF-1α, treatment times are often shorter (4-8 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against TfR1, Ferritin (Heavy or Light Chain), and HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) is essential.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control to determine relative changes in expression.
Part 4: Essential Cytotoxicity Profiling
Scientific Rationale: A viable therapeutic candidate must exhibit its desired effects at concentrations that are not generally toxic to cells. Determining the cytotoxic concentration (CC₅₀) is essential for establishing a therapeutic window.
Protocol 7: Assessing General Cell Viability
Principle: A dose-response curve is generated by exposing cells to a wide range of compound concentrations to determine the point at which cell viability is reduced by 50%.[29]
Step-by-Step Protocol:
-
Cell Seeding: Seed the chosen cell lines in 96-well plates.
-
Treatment: The next day, treat the cells with a broad, serial dilution of this compound (e.g., from 0.1 µM to 500 µM).
-
Incubation: Incubate for a period relevant to the therapeutic application (e.g., 48-72 hours).
-
Viability Measurement: Use a standard viability assay (e.g., MTT, CellTiter-Glo) to quantify the percentage of viable cells relative to an untreated control.
-
Analysis: Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.
References
- 1. In vitro screening of iron chelators using models of free radical damage. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Iron Metabolism in Thalassemia and Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iron overload in thalassemia: different organs at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 10. A small molecule HIF-1α stabilizer that accelerates diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-1α: a master regulator of innate host defenses? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 18. reprocell.com [reprocell.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Colorimetric Iron Quantification Assay [protocols.io]
- 23. tandfonline.com [tandfonline.com]
- 24. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Development of a cell-based model system for the investigation of ferroptosis [frontiersin.org]
- 26. benchchem.com [benchchem.com]
- 27. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Dosimetry and administration routes for deferiprone in preclinical studies
Application Notes and Protocols for Preclinical Deferiprone Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosimetry and administration of deferiprone in preclinical research settings. Deferiprone, an established oral iron chelator, is increasingly being investigated for new therapeutic applications beyond transfusional iron overload. This guide synthesizes field-proven insights and technical data to facilitate the design of robust and reproducible preclinical studies. We will explore the fundamental mechanism of action, pharmacokinetic profiles, formulation strategies, and detailed protocols for various administration routes, supported by authoritative references and visual aids.
Introduction: Deferiprone in a Preclinical Context
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is a small-molecule, orally active iron chelator approved for treating iron overload resulting from chronic blood transfusions in conditions like thalassemia and sickle cell disease.[1] Its ability to penetrate cell membranes and the blood-brain barrier has spurred preclinical investigation into its potential for treating neurodegenerative diseases, mitigating ischemia-reperfusion injury, and even as an antimicrobial agent.[2][3][4]
The success of these preclinical investigations hinges on the meticulous design of experimental protocols, particularly the selection of appropriate doses and administration routes that accurately model the intended clinical application while accounting for interspecies differences in metabolism and physiology.[5] This guide aims to provide the foundational knowledge and practical steps necessary to design and execute effective preclinical studies with deferiprone.
Core Mechanism of Action: Iron Chelation and Cellular Protection
Understanding deferiprone's mechanism is crucial for interpreting study outcomes. Its primary function is to bind with excess iron, particularly the toxic, redox-active form within the labile iron pool (LIP) of cells.[2][6]
Key Mechanistic Steps:
-
Binding: Deferiprone is a bidentate chelator, meaning it uses two points of attachment to bind a metal ion. It forms a stable, neutral 3:1 complex with a single ferric (Fe³⁺) ion.[6][7][8]
-
Neutralization & Solubilization: This 3:1 complex is charge-neutral, which facilitates its ability to cross cell membranes and render the iron soluble.[6][9]
-
Excretion: The deferiprone-iron complex is stable at physiological pH and is primarily eliminated from the body via the urine, which may result in a characteristic reddish-brown discoloration.[6][7]
-
Reduction of Oxidative Stress: By sequestering iron from the LIP, deferiprone prevents it from participating in the Fenton reaction, a major source of damaging reactive oxygen species (ROS). This reduction in oxidative stress protects cells from lipid peroxidation, protein aggregation, and DNA damage.[2][6]
Caption: Mechanism of Deferiprone (DFP) Iron Chelation.
Pharmacokinetics and Formulation Considerations
A drug's behavior in the body dictates its dosing regimen. Deferiprone's pharmacokinetic profile is characterized by rapid absorption and elimination.
| Parameter | Observation | Source(s) |
| Absorption | Rapidly absorbed after oral administration, appearing in blood within 5-10 minutes. | [10] |
| Time to Peak (Tmax) | Peak plasma concentrations are reached in approximately 1-2 hours in humans and 30 minutes in rats. | [10][11] |
| Elimination Half-life | Approximately 2 hours. This short half-life necessitates multiple daily doses (typically three) to maintain effective chelating concentrations. | [10] |
| Metabolism | Primarily metabolized in the liver via glucuronidation by the UGT1A6 enzyme. | [10] |
| Excretion | Over 90% is eliminated within 5-6 hours, mainly in the urine as the iron complex or a glucuronide metabolite. | [12][13] |
| Bioavailability | High absolute oral bioavailability in rats (91-97%). | [11] |
| Distribution | Widely distributed, capable of crossing the blood-brain barrier. Highest concentrations are found in the kidney, followed by the liver, spleen, and heart. | [3][11][14] |
Formulation for Preclinical Studies
Deferiprone is a white to pinkish-white crystalline powder with low water solubility.[7] The choice of formulation depends on the administration route.
-
Oral Gavage (Rodents): Due to its bitter taste and low solubility, deferiprone is typically administered as a suspension. A common vehicle is 0.5% or 1% methylcellulose in purified water.
-
Oral Solution: For studies involving voluntary intake or for species that do not tolerate gavage well, a palatable oral solution can be formulated. Excipients like glycerol, sucralose, and artificial flavorings (e.g., cherry) have been used to mask the bitter taste.[15][16][17]
-
Parenteral Injection (IV, IP): For intravenous or intraperitoneal routes, a sterile solution is required. Deferiprone can be dissolved in a suitable vehicle such as sterile water for injection or saline. Adjusting the pH with a biocompatible acid (e.g., HCl) may be necessary to achieve complete dissolution.[16]
-
Topical Application: For localized delivery, deferiprone can be incorporated into ointments or hydrogels (e.g., Chitogel).[18][19] The concentration is typically expressed as a percentage (w/w) or molarity.
Preclinical Dosimetry: A Comparative Overview
Dosage selection is a critical step and should be guided by the specific research question, animal model, and desired therapeutic effect.[5] Doses used in preclinical studies often differ from human equivalent doses due to variations in metabolic rates. The table below summarizes deferiprone doses reported in various preclinical models.
| Animal Model | Condition Studied | Route | Dosage Regimen | Key Findings / Rationale | Source(s) |
| Rat | Acute Iron Poisoning | Oral (PO) | 800 mg/kg, single or repeated after 2 hrs | Significantly reduced mortality and GI iron accumulation. | [20] |
| Rat | Pharmacokinetics | Oral (PO) / IV | 25, 50, 100 mg/kg, single dose | To establish linear pharmacokinetics and bioavailability. | [11] |
| Rat (Neonatal) | Germinal Matrix Hemorrhage | Intraperitoneal (IP) | 25, 75, 225 mg/kg, daily | 75 and 225 mg/kg doses improved neurological deficits. | [3] |
| Mouse | Iron Overload (β-thalassemia model) | Intraperitoneal (IP) | Daily injections for 1 week (dose compared to DFO) | Reversed kidney damage and fibrosis. | [21] |
| Rat | Wound Healing | Topical | 3%, 6%, 9% ointment, twice daily for 12 days | 3% and 6% concentrations significantly accelerated wound healing. | [18] |
| Sheep | S. aureus Sinusitis | Topical | 1 mM and 5 mM in Chitogel | Lower concentrations (1 and 5 mM) were effective in reducing adhesion formation. | [22][23] |
Causality Behind Dose Selection:
-
High Doses (e.g., 800 mg/kg in rats): Used in acute toxicity models to counteract a lethal dose of a toxin, which does not reflect therapeutic dosing for chronic conditions.[20]
-
Therapeutic Range (e.g., 75-225 mg/kg in rats): This range often translates from the human therapeutic dose (75-100 mg/kg/day) and is adjusted for the higher metabolic rate of rodents. Doses in this range are used to study efficacy in disease models.[3][24]
-
Topical Concentrations (e.g., 1-6%): Selected based on the need for a high local concentration to achieve a therapeutic effect (e.g., antimicrobial, antioxidant) without causing significant systemic absorption or local irritation.[18]
Routes of Administration (RoA) in Preclinical Models
The choice of administration route should align with the study's objectives and the drug's properties.[25][26][27]
-
Oral (PO):
-
Rationale: Mimics the intended clinical route, making it highly relevant for translational studies. Allows for the evaluation of oral bioavailability and first-pass metabolism.
-
Method: Typically administered via oral gavage in rodents to ensure accurate dosing. Voluntary administration in feed or a palatable solution can be used for longer-term studies to reduce stress.
-
Considerations: The stress of gavage can be a confounding variable. Food in the stomach can reduce the rate of absorption.[12]
-
-
Intraperitoneal (IP):
-
Rationale: A common parenteral route in small animals that allows for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism. Useful for compounds with poor oral bioavailability or when precise, rapid systemic exposure is needed.
-
Method: A sterile solution is injected into the peritoneal cavity.
-
Considerations: Not a common clinical route in humans. There is a risk of injecting into an organ (e.g., intestine, bladder) and potential for local irritation.
-
-
Intravenous (IV):
-
Rationale: The most direct route for achieving 100% bioavailability. Essential for pharmacokinetic studies to determine parameters like clearance, volume of distribution, and absolute bioavailability.
-
Method: Administered as a bolus or infusion into a vein (e.g., tail vein in rodents).
-
Considerations: Requires technical skill and can be stressful for the animal. The rapid administration can lead to acute toxicity if the infusion rate is too high.
-
-
Topical:
-
Rationale: Used for localized treatment of conditions affecting the skin or accessible mucosa (e.g., sinuses), maximizing drug concentration at the target site while minimizing systemic exposure and side effects.[18][19]
-
Method: Application of a cream, ointment, or gel directly to the affected area.
-
Considerations: The vehicle used can significantly impact drug release and penetration. The treated area may need to be protected to prevent the animal from ingesting the formulation.
-
Detailed Experimental Protocols
The following protocols are standardized workflows. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: General Workflow for a Preclinical Deferiprone Study.
Protocol 1: Oral Gavage (PO) Administration in Rats
Objective: To administer a precise oral dose of deferiprone.
Materials:
-
Deferiprone powder
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Weighing scale and balance
-
Mortar and pestle or homogenizer
-
Graduated cylinder and magnetic stirrer
-
Animal scale
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1-3 mL)
Procedure:
-
Formulation Preparation (Example: 10 mg/mL Suspension): a. Weigh 100 mg of deferiprone powder. b. Prepare 10 mL of 0.5% methylcellulose vehicle. c. Levigate the deferiprone powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension. e. Causality: Creating a uniform suspension is critical for accurate dosing; drug particles can settle quickly, leading to dose variability.
-
Dose Calculation: a. Weigh the rat immediately before dosing (e.g., 250 g). b. Calculate the required dose volume. For a 75 mg/kg dose in a 250 g rat:
- Dose (mg) = 75 mg/kg * 0.25 kg = 18.75 mg
- Volume (mL) = 18.75 mg / 10 mg/mL = 1.875 mL
-
Administration: a. Gently restrain the rat. Proper handling is essential to minimize stress and prevent injury. b. Vortex the suspension immediately before drawing it into the syringe to ensure uniformity. c. Measure the calculated volume accurately in the syringe. d. Insert the gavage needle gently into the mouth, passing over the tongue to the back of the pharynx. Allow the animal to swallow the tip of the needle. e. Advance the needle into the esophagus until the tip is estimated to be in the stomach. Do not force the needle. f. Administer the dose slowly and steadily. g. Withdraw the needle and return the animal to its cage.
-
Post-Dosing Monitoring: a. Observe the animal for at least 30 minutes for any signs of distress, such as labored breathing or regurgitation, which could indicate improper administration.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To deliver a systemic dose of deferiprone, bypassing first-pass metabolism.
Materials:
-
Deferiprone powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile vials, filters (0.22 µm), syringes, and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Formulation Preparation (Sterile Solution): a. Prepare the deferiprone solution in a sterile vial under aseptic conditions. Dissolve the required amount of deferiprone in sterile saline. b. Ensure complete dissolution. If necessary, sterile-filter the final solution through a 0.22 µm filter into a new sterile vial. c. Causality: Sterility is paramount for parenteral routes to prevent infection.
-
Dose Calculation: a. Weigh the mouse (e.g., 25 g). b. Calculate the required dose volume. For a 75 mg/kg dose with a 10 mg/mL solution:
- Dose (mg) = 75 mg/kg * 0.025 kg = 1.875 mg
- Volume (mL) = 1.875 mg / 10 mg/mL = 0.1875 mL (typically rounded to 0.2 mL) c. The injection volume for a mouse should generally not exceed 0.5 mL.
-
Administration: a. Properly restrain the mouse, exposing the abdomen. b. Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum. d. Aspirate briefly to ensure the needle is not in a blood vessel or organ. e. Inject the solution smoothly.
-
Post-Dosing Monitoring: a. Observe the animal for signs of pain, distress, or abdominal bleeding.
Protocol 3: Topical Application in a Rat Wound Model
Objective: To apply deferiprone locally to a wound to assess its effect on healing.
Materials:
-
Deferiprone powder
-
Ointment base (e.g., petroleum jelly, lanolin)
-
Spatula and mixing surface
-
Wound creation tools (biopsy punch, scalpel)
-
Anesthetics and analgesics as per IACUC protocol
Procedure:
-
Formulation Preparation (Example: 3% w/w Ointment): a. Weigh 300 mg of deferiprone and 9.7 g of the ointment base. b. Use geometric dilution: mix the deferiprone powder with a small, equal amount of the base on a clean surface until uniform. Gradually incorporate the remaining base in portions. c. Causality: Geometric dilution ensures the active pharmaceutical ingredient is evenly dispersed throughout the vehicle.
-
Wound Creation and Application: a. Anesthetize the animal according to the approved protocol. Shave and disinfect the surgical site (e.g., dorsal back). b. Create a standardized full-thickness excision wound using a biopsy punch. c. Apply a thin, even layer of the 3% deferiprone ointment (or vehicle control) to cover the entire wound surface. d. House animals individually to prevent them from removing the ointment from each other.
-
Re-application and Assessment: a. Re-apply the treatment as required by the study design (e.g., once or twice daily).[18] b. Monitor wound healing at set time points by measuring the wound area (e.g., digital photography and image analysis). c. Observe for signs of infection, inflammation, or irritation at the application site.
Toxicology and Safety Considerations in Preclinical Studies
While deferiprone is generally well-tolerated, it is essential to monitor for potential toxicities.
-
Hematologic Effects: The most significant clinical adverse effect is agranulocytosis (a severe form of neutropenia).[1][2] In long-term preclinical studies, periodic complete blood counts (CBCs) are advisable to monitor for changes in white blood cell counts, particularly neutrophils.
-
Hepatotoxicity: Elevations in liver enzymes (ALT) have been reported.[28][29] For chronic studies, monitoring liver function via serum chemistry is recommended. Histopathological examination of the liver at necropsy is crucial for identifying any drug-induced injury.
-
Gastrointestinal Effects: Nausea and abdominal pain are common in humans.[9] In animals, this may manifest as reduced food intake, weight loss, or changes in stool. Regular body weight measurements are a simple but effective way to monitor overall health.
-
Essential Metal Depletion: As a chelator, deferiprone also has a lower affinity for other metals like zinc and copper.[7] In long-term, high-dose studies, the potential for depletion of these essential metals should be considered.
Conclusion
The successful application of deferiprone in preclinical research requires a deep understanding of its mechanism, pharmacokinetics, and appropriate handling. By selecting a clinically relevant administration route, calculating a species-appropriate dose, and using a well-prepared formulation, researchers can generate reliable and translatable data. The protocols and data provided in this guide serve as a starting point for the rational design of studies aimed at exploring the full therapeutic potential of this versatile iron chelator. Adherence to rigorous methodology and ethical animal use guidelines remains paramount for ensuring the scientific integrity of the findings.
References
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- 12. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology [mdpi.com]
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- 16. US20110039897A1 - Liquid formulation for deferiprone with palatable taste - Google Patents [patents.google.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
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- 19. Safety and Efficacy of Topical Chitogel- Deferiprone-Gallium Protoporphyrin in Sheep Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The efficacy of oral deferiprone in acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iron distribution and histopathological study of the effects of deferoxamine and deferiprone in the kidneys of iron overloaded β-thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Chitogel with deferiprone following endoscopic sinus surgery: improved wound healing and microbiome [frontiersin.org]
- 23. Chitogel with deferiprone following endoscopic sinus surgery: improved wound healing and microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. virscio.com [virscio.com]
- 26. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
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- 29. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone) to Investigate Mitochondrial Dysfunction
Audience: Researchers, scientists, and drug development professionals engaged in studies of mitochondrial biology, neurodegenerative diseases, oncology, and metabolic disorders.
Section 1: Scientific Background & Principle
The Central Role of Iron in Mitochondrial Bioenergetics
Mitochondria are the epicenters of cellular energy metabolism, but their function is critically dependent on a tightly regulated supply of iron.[1][2] Iron is an indispensable cofactor for fundamental mitochondrial processes, including:
-
Electron Transport Chain (ETC): Iron is a core component of the iron-sulfur (Fe-S) clusters and heme groups within ETC complexes I, II, III, and IV, which are essential for oxidative phosphorylation and ATP synthesis.[2][3]
-
Heme Synthesis: The synthesis of heme, a prosthetic group for cytochromes and other hemoproteins, begins and ends within the mitochondria.[1]
-
Fe-S Cluster Biogenesis: Mitochondria are the primary site for the assembly of Fe-S clusters, which are then exported for use in numerous cytosolic and nuclear enzymes.[1][2]
However, the same redox properties that make iron a versatile biocatalyst also render it potentially toxic. In its free or labile form, mitochondrial iron can participate in the Fenton reaction, catalyzing the generation of highly damaging reactive oxygen species (ROS), particularly the hydroxyl radical.[3][4] Consequently, both iron deficiency and iron overload can lead to profound mitochondrial dysfunction, oxidative stress, and the initiation of cell death pathways.[2][5] This dual nature makes the modulation of mitochondrial iron an invaluable tool for studying cellular pathology.
Mechanism of Action: Deferiprone as a Mitochondrial Iron Chelator
3-hydroxy-2-methyl-4(1H)-pyridinone, widely known as Deferiprone (DFP), is an orally active, bidentate iron chelator clinically approved for the treatment of transfusional iron overload.[6][7][8] Its utility in a research context stems from its unique physicochemical properties. As a small, lipophilic molecule, Deferiprone can readily cross cellular and, critically, mitochondrial membranes to access the labile iron pool within the mitochondrial matrix.[9][10][11]
By chelating mitochondrial iron, Deferiprone effectively sequesters it, preventing its incorporation into Fe-S clusters and heme groups. This targeted iron depletion serves as a potent and specific method to induce mitochondrial dysfunction, allowing for the precise study of its downstream consequences. The primary effects of Deferiprone treatment in a research setting are:
-
Inhibition of the Electron Transport Chain: Depletion of iron impairs the function of iron-dependent ETC complexes, leading to a significant reduction in mitochondrial respiration and ATP production.[12][13][14]
-
Induction of Mitochondrial ROS: Disruption of the ETC can cause electron leakage, primarily from complexes I and III, leading to the formation of superoxide radicals and subsequent oxidative stress.[13][15]
-
Disruption of Iron-Dependent Enzymes: The activity of mitochondrial enzymes that rely on Fe-S clusters, such as aconitase, is inhibited.[5]
This controlled induction of mitochondrial impairment makes Deferiprone an excellent pharmacological tool to model diseases associated with mitochondrial dysfunction, such as Parkinson's disease, Friedreich's ataxia, and certain cancers.[15][16][17][18][19]
Caption: Deferiprone crosses mitochondrial membranes to chelate labile iron, disrupting Fe-S cluster/heme synthesis and ETC function, leading to reduced ATP and increased ROS.
Section 2: Experimental Design: A Framework for Success
The key to successfully using Deferiprone as a research tool lies in a well-controlled experimental design. Because it modulates a fundamental cellular process, careful consideration of the model system, concentration, and duration of treatment is paramount.
Model System Selection
-
Cultured Cell Lines: Immortalized cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma, MCF7 breast cancer) are highly tractable for initial studies.[13][15] They are ideal for optimizing treatment conditions and performing high-throughput screening. However, results should be interpreted with caution as their metabolic profiles may differ from primary cells.
-
Primary Cells: Primary cultures (e.g., neurons, hepatocytes, cardiomyocytes) offer higher physiological relevance. They are an essential step for validating findings from cell lines but can be more challenging to culture and transfect.
-
Isolated Mitochondria: This cell-free system allows for the direct assessment of Deferiprone's effects on mitochondrial respiration and membrane potential without confounding cytoplasmic factors.
Dose-Response and Time-Course Optimization
The effects of Deferiprone are both dose- and time-dependent. It is essential to perform pilot experiments to determine the optimal conditions for your specific cell type and desired outcome.
-
For inducing acute dysfunction: Higher concentrations (e.g., 100 µM - 1 mM) for shorter durations (4-24 hours) are often used.[13]
-
For modeling chronic effects: Lower concentrations (e.g., 10-50 µM) for longer durations (24-72 hours) may be more appropriate.
Table 1: Recommended Starting Concentrations for Deferiprone
| Model System | Application | Suggested Starting Range | Reference |
|---|---|---|---|
| SH-SY5Y Cells | Induction of Mitophagy | 1 mM | [13] |
| MCF7, T47D Cells | Targeting CSC Metabolism | 100 µM | [15] |
| Murine Model (in vivo) | Renal Cortex Protection | 50 mg/kg BW | [20] |
| Human Patients (Clinical) | Neurodegeneration | 15-30 mg/kg/day |[17][18][19] |
Note: These are starting points. Always optimize for your specific experimental conditions.
The Imperative of Controls
To ensure data integrity, every experiment must include a comprehensive set of controls.
-
Vehicle Control: The solvent used to dissolve Deferiprone (e.g., sterile water, PBS, or DMSO) must be added to control cells at the same final concentration.
-
Positive Controls for Dysfunction: Use well-characterized mitochondrial toxins to confirm that your assay system is working correctly.
-
Rescue/Negative Controls: To confirm that the observed effects are due to iron chelation, consider "rescue" experiments. Co-treatment with a membrane-permeable iron source (e.g., ferric ammonium citrate, though cellular uptake mechanisms should be considered) or a potent antioxidant like N-acetylcysteine (NAC) can help elucidate the specific role of iron depletion versus subsequent oxidative stress.[13]
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key hallmarks of mitochondrial dysfunction induced by Deferiprone.
Caption: General experimental workflow for studying Deferiprone's effects on mitochondrial function.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: A healthy mitochondrion maintains a high electrochemical gradient (potential) across its inner membrane. A loss of this potential (depolarization) is a classic indicator of dysfunction and a key event in the early stages of apoptosis.[22] The cationic fluorescent dye JC-1 is a ratiometric indicator of ΔΨm. In healthy, polarized mitochondria, JC-1 accumulates and forms red fluorescent "J-aggregates." In depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.[21][22][23]
Materials:
-
Cultured cells in multi-well plates (glass-bottom for microscopy) or suspension tubes (for flow cytometry).
-
Deferiprone (DFP) and relevant controls (e.g., CCCP as a positive control).
-
JC-1 Dye (e.g., from a MitoProbe™ JC-1 Assay Kit).
-
Live-cell imaging medium or PBS.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Plating & Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of DFP, vehicle, and positive control (e.g., 10 µM CCCP for 30 minutes) for the predetermined time.
-
JC-1 Staining: Remove the treatment medium and wash the cells gently with warm PBS or imaging medium. Add the JC-1 staining solution (typically 1-10 µM in medium) to each sample.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal time may vary by cell type.
-
Wash: Remove the staining solution and wash the cells 1-2 times with warm PBS or imaging medium to remove background fluorescence.
-
Data Acquisition:
-
Microscopy: Immediately image the cells. Acquire images in both the green channel (monomers, Ex/Em ~488/529 nm) and the red channel (J-aggregates, Ex/Em ~514/590 nm).
-
Flow Cytometry: Resuspend cells and analyze using a flow cytometer. Healthy cells will be high in the red channel (FL2), while apoptotic/dysfunctional cells will shift to the green channel (FL1).
-
-
Analysis: Quantify the fluorescence intensity. For both methods, the key metric is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[24]
Protocol 2: Quantification of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Mitochondrial dysfunction induced by ETC inhibition often leads to the production of superoxide. MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[25] An increase in red fluorescence is indicative of elevated mitochondrial ROS.
Materials:
-
Cultured cells prepared as in Protocol 1.
-
Deferiprone and relevant controls (e.g., Antimycin A as a positive control).
-
MitoSOX™ Red reagent.
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Plating & Treatment: Prepare and treat cells as described in Protocol 1. A positive control like Antimycin A (e.g., 10 µM) can be used to robustly induce mitochondrial ROS.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or medium. Remove the treatment medium, wash cells once, and add the MitoSOX™ working solution.
-
Incubation: Incubate for 10-20 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm buffer to remove non-localized probe.
-
Data Acquisition:
-
Microscopy/Flow Cytometry: Analyze cells immediately using a red filter set (Ex/Em ~510/580 nm). Nuclear counterstains like Hoechst 33342 can be used for localization.
-
-
Analysis: Quantify the mean fluorescence intensity of the red signal per cell or per sample. An increase in intensity in DFP-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.
Protocol 3: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
Principle: This is the most direct functional assessment of oxidative phosphorylation. An extracellular flux analyzer (e.g., Seahorse XFe) measures the rate at which cells consume oxygen (Oxygen Consumption Rate, OCR) in real-time. A mitochondrial stress test reveals key parameters of respiratory function by sequentially injecting specific inhibitors.[14]
Materials:
-
Seahorse XFe/XFp Analyzer and corresponding cell culture microplates.
-
Cultured cells.
-
Deferiprone.
-
Seahorse XF Assay Medium.
-
Mitochondrial Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Cell Plating: Seed cells in the Seahorse microplate and allow them to adhere overnight to form a uniform monolayer.
-
Drug Plate Preparation: On the day of the assay, hydrate the sensor cartridge. Prepare the mitochondrial stress test drugs in assay medium and load them into the appropriate ports of the sensor cartridge. Port A is often used for Deferiprone injection during the assay, while Ports B, C, and D are for Oligomycin, FCCP, and Rotenone/Antimycin A, respectively.
-
Cell Preparation: Remove the culture medium from the cells, wash with warm Seahorse assay medium, and add the final volume of assay medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse analyzer and run the pre-programmed mitochondrial stress test protocol. The instrument will measure baseline OCR, then sequentially inject the drugs and measure the response.
-
Analysis: The resulting OCR profile is used to calculate several key parameters:
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to energy demands.
-
Expected Outcome: Deferiprone treatment is expected to decrease basal respiration, ATP-linked respiration, and maximal respiration.[13]
-
Section 4: Data Interpretation and Troubleshooting
Table 2: Summary of Expected Outcomes and Interpretation
| Parameter Assessed | Assay | Expected Outcome with DFP | Interpretation |
|---|---|---|---|
| Mitochondrial Health | ΔΨm (JC-1 Ratio) | ↓ Decrease | Mitochondrial depolarization; loss of membrane integrity. |
| Oxidative Stress | Mitochondrial ROS (MitoSOX) | ↑ Increase | Impaired ETC function causing superoxide leakage. |
| Bioenergetics | Basal Respiration (OCR) | ↓ Decrease | Reduced baseline ETC activity. |
| Bioenergetics | ATP Production (OCR) | ↓ Decrease | Impaired oxidative phosphorylation. |
| Bioenergetics | Maximal Respiration (OCR) | ↓ Decrease | Reduced ability of ETC to meet energy demand. |
Common Troubleshooting Scenarios:
-
No observed effect:
-
Possible Cause: DFP concentration is too low or incubation time is too short for your cell type.
-
Solution: Increase concentration and/or extend incubation time. Confirm the activity of your DFP stock. Ensure your positive controls are working.
-
-
Excessive cell death:
-
Possible Cause: DFP concentration is too high (cytotoxicity).
-
Solution: Reduce DFP concentration and/or shorten the incubation period. Assess cell viability concurrently (e.g., with Trypan Blue or a Live/Dead stain).
-
-
High variability between replicates:
-
Possible Cause: Inconsistent cell seeding, uneven drug application, or issues with the fluorescent probe (e.g., photobleaching).
-
Solution: Ensure a uniform cell monolayer. Mix drugs thoroughly but gently. Minimize light exposure to fluorescent probes and image/analyze promptly after staining.
-
Section 5: Advanced Applications
The use of Deferiprone extends beyond simply inducing dysfunction. It can be a tool to probe more complex cellular processes:
-
Studying Mitophagy: By damaging mitochondria, Deferiprone can trigger mitophagy, the selective autophagic clearance of dysfunctional mitochondria.[13] This can be monitored using fluorescent reporters like mt-Keima or by tracking the colocalization of mitochondrial proteins (e.g., TOM20) with lysosomal markers (e.g., LAMP1).
-
Investigating Ferroptosis: As an iron chelator, Deferiprone can be used to study and inhibit ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death characterized by lipid peroxidation.[9][26]
-
Disease Modeling: Deferiprone is actively being investigated in preclinical and clinical settings for neurodegenerative diseases where brain iron accumulation is a key pathological feature, providing a direct translational link for in vitro studies.[10][17][18][19]
By providing a reliable method to manipulate a central metabolic hub, this compound serves as a powerful and versatile tool for researchers aiming to unravel the intricate connections between iron homeostasis, mitochondrial function, and human disease.
Section 6: References
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Sandoval-Hernández, A., et al. (2020). Deferiprone chelates iron, inhibits mitochondrial respiration, and increases cytoplasmic mitochondrial DNA. ResearchGate. [https://www.researchgate.net/figure/Deferiprone-chelates-iron-inhibits-mitochondrial-respiration-and-increases_fig1_344586411]
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Borer, J. S., et al. (2012). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3493249/]
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Kontoghiorghes, G. J. (2022). The Role of Deferiprone in Iron Chelation. ResearchGate. [https://www.researchgate.net/publication/361368817_The_Role_of_Deferiprone_in_Iron_Chelation_Therapy_for_the_Treatment_of_Thalassemia_and_Other_Iron_Overload_Diseases]
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Sotgia, F., et al. (2020). Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production. PubMed. [https://pubmed.ncbi.nlm.nih.gov/32575773/]
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Allen, G. F. G., et al. (2013). Effects of iron chelation on mitochondrial function. ResearchGate. [https://www.researchgate.net/figure/Effects-of-iron-chelation-on-mitochondrial-function-A-Representative-COXIV_fig3_257850024]
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Vinchi, F., et al. (2022). Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9469273/]
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References
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- 2. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases [mdpi.com]
- 3. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefits and risks of deferiprone in iron overload in Thalassaemia and other conditions: comparison of epidemiological and therapeutic aspects with deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deferiprone | ALZFORUM [alzforum.org]
- 11. Deferiprone Reduces Hemosiderin Deposition in Superficial Siderosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HIF2α activation and mitochondrial deficit due to iron chelation cause retinal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Deferiprone to Target Mitochondrial Iron for the Treatment of Pulmonary Diseases | Enterprise Innovation [innovation.weill.cornell.edu]
- 17. researchgate.net [researchgate.net]
- 18. A pilot trial of deferiprone for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A pilot trial of deferiprone for neurodegeneration with brain iron accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Iron chelation mitigates mitochondrial dysfunction and oxidative stress by enhancing nrf2-mediated antioxidant responses in the renal cortex of a murine model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Visualization of mitochondrial membrane potential and reactive oxygen species via double staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deferiprone-Induced Neutropenia In Vitro Models
Introduction
Welcome to the technical support guide for researchers investigating deferiprone-induced neutropenia using in vitro models. Deferiprone is an essential oral iron chelator used in the management of transfusional iron overload.[1][2] However, its clinical utility can be limited by a significant adverse effect: neutropenia or, in severe cases, agranulocytosis.[1][2][3] Understanding the underlying mechanisms is critical, and robust in vitro models are indispensable tools for this research.
The exact mechanism of deferiprone-induced neutropenia is not fully elucidated but is thought to involve direct toxicity to hematopoietic precursors or immune-mediated destruction.[4][5] Replicating this idiosyncratic, non-dose-dependent toxicity in vitro presents unique challenges.[1][5] This guide is designed to provide field-proven insights, troubleshooting strategies, and validated protocols to help you navigate these complexities, ensuring the reliability and reproducibility of your experimental results.
Core Concepts: Putative Mechanisms of Action
A foundational understanding of deferiprone's cellular effects is crucial for effective troubleshooting. The drug's primary function is to chelate ferric iron (Fe³⁺) into a stable 3:1 complex.[6][7] This activity is central to its proposed cytotoxic mechanisms.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2];
} enddot Caption: Proposed mechanisms of deferiprone-induced neutropenia.
Frequently Asked Questions (FAQs)
Here are rapid answers to the most common initial queries we receive.
Q1: What is the recommended in vitro concentration range for deferiprone? Typical effective concentrations in cancer cell line studies range from 10 µM to 100 µM.[6] For studies on hematopoietic cells, concentrations between 50 µM and 100 µM have been shown to inhibit proliferation and induce cell cycle arrest.[8][9] It is critical to perform a dose-response curve for your specific cell model to determine the optimal concentration.
Q2: Which cell lines are suitable for modeling deferiprone-induced neutropenia? The human promyelocytic leukemia cell line, HL-60 , is a widely used and relevant model. These cells can be differentiated into neutrophil-like cells, providing a system to study effects on both progenitors and more mature granulocytes.[10][11] Other myeloid cell lines like K562 and NB4 can also be considered.[10][11] For mechanistic studies, primary human bone marrow mononuclear cells or CD34+ hematopoietic stem and progenitor cells (HSPCs) offer higher physiological relevance but come with greater experimental complexity.
Q3: How should I prepare and store deferiprone for cell culture? Deferiprone is a crystalline solid.[7] For cell culture, prepare a concentrated stock solution in a suitable solvent like methanol or a 1:1 solution of methanol:PBS (pH 7.2).[7] It is sparingly soluble in aqueous buffers alone. Crucially, we recommend not storing the final aqueous working solution for more than one day to avoid degradation and ensure consistent activity. [7] Store the stock solution at -20°C.
Q4: How long does it take to observe an effect in vitro? Effects on DNA synthesis and cell cycle can be observed within 48 hours.[9] Significant decreases in cell viability or induction of apoptosis may require 48 to 72 hours or longer, depending on the cell type and deferiprone concentration.
Q5: What are the key endpoints to measure? Key assays include:
-
Cell Viability: Using assays like MTT, WST-1, or trypan blue exclusion.
-
Apoptosis: Measured by Annexin V/PI staining via flow cytometry or caspase activity assays.
-
Cell Cycle Analysis: Using propidium iodide (PI) staining and flow cytometry to detect cell cycle arrest.[9]
-
Neutrophil Function: For differentiated cells, assays like oxidative burst (ROS production), phagocytosis, and NETosis can be valuable.[12][13]
-
Colony Formation: The CFU-GM (Colony Forming Unit-Granulocyte, Macrophage) assay is a gold-standard method to assess the impact on myeloid progenitors.[14][15]
In-Depth Troubleshooting Guides
Even with a well-designed experiment, challenges can arise. This section addresses specific problems in a cause-and-solution format.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: A logical workflow for troubleshooting experimental issues.
Problem 1: High Variability Between Replicates or Experiments
Potential Cause 1: Deferiprone Solution Inconsistency
-
Why it happens: Deferiprone in aqueous solution can oxidize or degrade, altering its effective concentration. Preparing large batches of diluted working solution and using them over days or weeks is a major source of variability.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the final working dilution of deferiprone from a frozen stock immediately before adding it to cells.[7]
-
Solvent Control: Ensure the final concentration of the solvent (e.g., methanol) is identical across all wells, including the vehicle control, and is non-toxic to the cells.
-
Verify Stock: If variability persists, consider preparing a fresh concentrated stock solution from the powder.
-
Potential Cause 2: Inconsistent Cell Seeding and Health
-
Why it happens: Small differences in initial cell numbers are amplified during proliferation. Cells that are unhealthy, highly confluent, or at a high passage number before the experiment begins will respond differently to stress.
-
Troubleshooting Steps:
-
Accurate Cell Counts: Use an automated cell counter or a hemocytometer to ensure precise and consistent cell seeding density.
-
Logarithmic Growth Phase: Always use cells that are in the logarithmic (log) phase of growth for experiments. Do not use cells that have just been split or are nearing confluency.
-
Passage Number: Keep passage numbers low and consistent. High passage numbers can lead to genetic drift and altered phenotypes.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can profoundly alter cellular responses to drugs.[16]
-
| Parameter | Recommendation | Rationale |
| Deferiprone Prep | Prepare fresh working solution for each experiment | Prevents degradation, ensures consistent concentration. |
| Cell Seeding | Use automated counter; seed at moderate density | Minimizes initial variability in cell number. |
| Cell Health | Use cells in log-phase growth; low passage number | Ensures a healthy, homogenous starting population. |
| Contamination | Regular mycoplasma testing | Mycoplasma alters metabolism and drug response.[16] |
Problem 2: No or Weak Induction of Neutropenia/Cytotoxicity
Potential Cause 1: Sub-optimal Drug Concentration
-
Why it happens: The effective concentration of deferiprone is highly cell-type dependent. A concentration reported in one cell line may be ineffective in another.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a broad dose-response experiment (e.g., 1 µM to 200 µM) with a 48-72 hour incubation period. This is the single most important step to establish the cytotoxic range for your model.
-
Positive Control: Include a known cytotoxic agent (e.g., staurosporine for apoptosis, doxorubicin for DNA damage) to confirm that your cells are capable of responding to a toxic stimulus and that your assay is working correctly.
-
Potential Cause 2: Iron Content in Media
-
Why it happens: Deferiprone's primary mechanism is iron chelation.[6] Standard cell culture media (e.g., RPMI, DMEM) contain iron, and fetal bovine serum (FBS) is a significant source of iron-bound transferrin. High iron levels can effectively neutralize the drug, requiring higher concentrations to see an effect.
-
Troubleshooting Steps:
-
Review Media Formulation: Be aware of the iron concentration in your basal medium.
-
Serum Batch Testing: Different lots of FBS can have varying iron content. If you observe a sudden change in drug efficacy after starting a new bottle of serum, this could be the cause. Consider testing new lots before use in critical experiments.
-
Serum-Free Conditions: For mechanistic studies, consider adapting cells to serum-free or low-serum media to have a more defined control over extracellular iron. Note that this may require significant optimization.
-
Potential Cause 3: Cell Resistance
-
Why it happens: Some cell lines may have intrinsic resistance mechanisms, such as high expression of antioxidant proteins or drug efflux pumps, that mitigate the effects of deferiprone.
-
Troubleshooting Steps:
-
Alternative Cell Line: If, after extensive optimization, your chosen cell line remains unresponsive, consider testing an alternative model known to be sensitive, such as HL-60 cells.[10][11]
-
Measure Iron Depletion: Use assays to confirm the drug is having a biological effect even if it's not causing cell death. For example, measure the expression of transferrin receptor (which should increase with iron depletion) or intracellular ferritin levels (which should decrease).[9]
-
Validated Experimental Protocol: Deferiprone-Induced Cytotoxicity in HL-60 Cells
This protocol provides a reliable starting point for assessing the cytotoxic effects of deferiprone.
1. Materials
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Deferiprone powder
-
Methanol (ACS grade or higher)
-
Sterile PBS (pH 7.2)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
2. Cell Culture Maintenance
-
Culture HL-60 cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension in a humidified incubator at 37°C with 5% CO₂.
-
Keep cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Use cells for experiments when they are in the log phase of growth.
3. Deferiprone Stock Preparation
-
Prepare a 100 mM stock solution of deferiprone in methanol.
-
Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
4. Experimental Procedure (MTT Assay)
-
Cell Seeding: Count cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium. Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Drug Preparation: Prepare serial dilutions of deferiprone from your 100 mM stock in culture medium. For a final concentration range of 10-200 µM, you will need to prepare 2X intermediate dilutions. Prepare these fresh.
-
Treatment: Add 100 µL of the 2X deferiprone dilutions to the appropriate wells. Add 100 µL of medium with the equivalent concentration of methanol to the vehicle control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Solubilization: Incubate for 4 hours. After incubation, centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferiprone‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferiprone and idiosyncrasic neutropenia: light and shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agranulocytosis due to deferiprone: a case report with cytomorphological and functional bone marrow examination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron-loaded deferiprone can support full hemoglobinization of cultured red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. criver.com [criver.com]
- 13. Iron-chelating agent, deferasirox, inhibits neutrophil activation and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of the CFU-GM assay to predict acute drug-induced neutropenia: an international blind trial to validate a prediction model for the maximum tolerated dose (MTD) of myelosuppressive xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Oral Bioavailability of 3-Hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone) Formulations
Welcome to the technical support center for optimizing the oral bioavailability of 3-hydroxy-2-methyl-4(1H)-pyridinone, commonly known as Deferiprone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your formulation experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties of Deferiprone and its oral bioavailability.
Q1: What is the Biopharmaceutics Classification System (BCS) class of Deferiprone and what does it imply for formulation development?
A1: Deferiprone is classified as a BCS Class 1 drug, which indicates it has both high solubility and high permeability.[1][2][3] In theory, BCS Class 1 compounds are well-absorbed, and their oral bioavailability is not typically limited by dissolution rate. However, factors such as drug-excipient interactions, gastrointestinal (GI) transit time, and potential for complexation can still influence its in vivo performance. While a simple immediate-release tablet is the standard formulation, any formulation changes require careful evaluation.[2]
Q2: What are the key physicochemical properties of Deferiprone that I should be aware of during formulation?
A2: Deferiprone is a white to pinkish-white crystalline powder.[2][4] It is an amphoteric molecule with both a weakly acidic phenol group and a weakly basic tertiary amine. Its aqueous solubility is pH-dependent, but it is considered highly soluble across the physiological pH range of 1 to 7.5.[2][5] It is sparingly soluble in deionized water, with a maximum water solubility of 16–18 g/L at 24°C.[4][6] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 139.15 g/mol | [7] |
| Melting Point | 272-278°C | [4][6] |
| Aqueous Solubility (pH 5.7) | 14.3 mg/mL | [5] |
| Aqueous Solubility (0.1N HCl, pH 1.2) | 16.0 mg/mL | [5] |
| pKa | ~3.7 (acidic), ~9.8 (basic) | N/A |
| Log P (octanol/water) | 0.19 (hydrophilic) | [8] |
Q3: My Deferiprone formulation shows variable bioavailability in preclinical animal studies. What could be the cause for a BCS Class 1 drug?
A3: Variability in bioavailability for a BCS Class 1 drug like Deferiprone can be unexpected but may arise from several factors:
-
Gastrointestinal Transit Time: Rapid transit through the upper GI tract, where absorption is most efficient, can lead to incomplete absorption.
-
Food Effects: The presence of food can alter GI physiology, including gastric emptying time and pH, which may affect Deferiprone's absorption.
-
Drug-Excipient Interactions: Certain excipients in your formulation might interact with Deferiprone, forming less soluble complexes or affecting its permeability.
-
Metabolism: Deferiprone is primarily metabolized via glucuronidation by the UGT1A6 enzyme.[5] Genetic polymorphisms in this enzyme or co-administered drugs that induce or inhibit UGT1A6 can lead to variable exposure.[5][9]
Section 2: Troubleshooting Guide for Formulation Development
This section provides a problem-and-solution-oriented guide for specific experimental challenges.
Issues with Standard Immediate-Release Formulations
Problem: My Deferiprone tablets are failing dissolution testing, showing slower than expected drug release.
-
Underlying Cause & Troubleshooting Steps:
-
Inadequate Disintegration: The tablet may not be breaking apart quickly enough. This could be due to over-compression during tableting or an insufficient amount of disintegrant.
-
Protocol: Measure tablet hardness and friability. If hardness is too high, reduce the compression force.[10] If hardness is within specification, consider increasing the concentration of your superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate).
-
-
Poor Wettability: Although Deferiprone is soluble, poor wetting of the tablet matrix can slow down the initial dissolution process.
-
Protocol: Incorporate a small percentage (0.5-2%) of a surfactant, such as sodium lauryl sulfate (SLS), into your formulation to improve wetting.
-
-
Excipient Interactions: Certain excipients, like magnesium stearate, are hydrophobic and can form a film around the drug particles if over-lubricated, hindering dissolution.
-
Protocol: Optimize the blending time for the lubricant. Reduce the magnesium stearate concentration or consider a more hydrophilic lubricant like sodium stearyl fumarate.
-
-
Problem: I'm observing batch-to-batch variability in my Deferiprone tablet dissolution profiles.
-
Underlying Cause & Troubleshooting Steps:
-
Inconsistent Raw Material Attributes: Variations in the particle size distribution or crystal habit of the Deferiprone active pharmaceutical ingredient (API) or excipients can affect dissolution.
-
Protocol: Implement stringent quality control checks on incoming raw materials.[11] Characterize the particle size (e.g., by laser diffraction) and morphology (e.g., by microscopy) of each batch.
-
-
Manufacturing Process Variability: Inconsistent control over critical process parameters (CPPs) like blender speed/time, compression force, or granulator settings can lead to variable tablet properties.[11]
-
Protocol: Employ Quality by Design (QbD) principles to identify and control CPPs. Validate your manufacturing process to ensure it is robust and reproducible.[11]
-
-
Advanced Formulation Strategies: When and Why?
While Deferiprone is a BCS Class 1 compound, certain clinical objectives, such as reducing dosing frequency or improving patient compliance, may necessitate advanced formulations. However, these complex systems can present their own challenges.
Decision Workflow for Formulation Strategy
Caption: Decision workflow for Deferiprone formulation.
Problem: I am developing an amorphous solid dispersion (ASD) to enhance dissolution, but the drug is recrystallizing during stability studies.
-
Underlying Cause & Troubleshooting Steps:
-
Polymer Immiscibility or Insufficient Loading: The chosen polymer may not be fully miscible with Deferiprone, or the drug loading is too high, leading to phase separation and recrystallization.[12]
-
Protocol: Screen for polymers with good hydrogen bonding potential with Deferiprone. Use differential scanning calorimetry (DSC) to assess drug-polymer miscibility. Consider reducing the drug loading in the formulation.[12]
-
-
Hygroscopicity: Water absorbed from the environment can act as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility, which facilitates crystallization.
-
Protocol: Select a less hygroscopic polymer. Store the ASD in packaging with a desiccant. Conduct stability studies under various humidity conditions to understand the impact of moisture.[11]
-
-
Experimental Protocol: Screening for ASD Polymer Compatibility
-
Prepare Physical Mixtures: Create physical mixtures of Deferiprone with various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) at different drug-to-polymer ratios (e.g., 10%, 25%, 50% w/w).
-
DSC Analysis: Run a DSC scan on each physical mixture. A single Tg that is different from the Tg of the pure polymer and the melting point of the pure drug indicates potential miscibility.
-
Solvent Casting: Dissolve the drug and polymer in a common solvent and cast a thin film.
-
Characterization: After solvent evaporation, analyze the film using Powder X-ray Diffraction (PXRD) to confirm an amorphous state (absence of sharp peaks) and DSC to determine the Tg of the ASD.
-
Stability Challenge: Store the amorphous films at accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by PXRD at set time points to check for recrystallization.
Problem: My lipid-based formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS) shows drug precipitation upon dilution in aqueous media.
-
Underlying Cause & Troubleshooting Steps:
-
Poor Solubilization Capacity: The formulation may not have sufficient capacity to keep the drug solubilized when it disperses into a large volume of aqueous fluid in the GI tract.
-
Protocol: Re-evaluate the solubility of Deferiprone in individual excipients (oils, surfactants, co-solvents).[13] Construct a pseudo-ternary phase diagram to identify the optimal ratios of excipients that provide a stable microemulsion region.
-
-
Supersaturation and Precipitation: The formulation creates a supersaturated state upon dispersion, which is thermodynamically unstable and prone to precipitation.
-
Protocol: Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the formulation. These polymers can help maintain the supersaturated state for a longer duration, allowing for absorption to occur.
-
-
Experimental Workflow: Troubleshooting SEDDS Precipitation
References
- 1. veeprho.com [veeprho.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. macsenlab.com [macsenlab.com]
- 7. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharma.tips [pharma.tips]
- 11. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
Improving the stability of 3-hydroxy-2-methyl-4(1H)-pyridinone in biological samples for analysis
Welcome to the technical support center for the analysis of 3-hydroxy-2-methyl-4(1H)-pyridinone (also known as Deferiprone). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte stability in biological samples. As an orally active iron chelator, accurate quantification of Deferiprone is critical for pharmacokinetic and toxicokinetic studies.[1][2] However, its hydroxypyridinone structure, which is key to its therapeutic effect, also makes it susceptible to degradation in biological matrices, leading to inaccurate and unreliable data.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you ensure the integrity of your samples from collection to analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in biological samples?
A1: The instability of this compound stems primarily from its chemical structure. It contains a phenolic hydroxyl group on a pyridinone ring, which is susceptible to oxidation.[3] This process can be catalyzed by several factors commonly present in biological samples such as plasma, serum, or tissue homogenates:
-
Metal Ions: Divalent metal ions, particularly Fe³⁺ and Cu²⁺, can catalyze the oxidation of phenolic compounds.[4][5] Given that Deferiprone is an iron chelator, its analytical environment is often rich in the very ions that can promote its degradation.
-
Enzymatic Activity: Endogenous enzymes within the biological matrix can metabolize the compound. Deferiprone is known to be metabolized, primarily through glucuronidation, but other enzymatic pathways could contribute to its degradation ex vivo.[6]
-
Hemolysis: The presence of hemoglobin and its oxidized form, methemoglobin, in hemolyzed samples can severely accelerate the degradation of phenolic compounds through radical oxidation mechanisms.[3]
-
pH: The stability of phenolic compounds is often pH-dependent.[7] Alkaline or even high physiological pH conditions can promote the ionization of the phenolic group, making it more susceptible to oxidation compared to acidic conditions where it remains protonated.[3][8]
Q2: What are the common signs of analyte degradation in my analytical run?
A2: Degradation can manifest in several ways in your chromatographic data:
-
Low Analyte Recovery: This is the most common symptom, where the measured concentration is significantly lower than expected.[9][10]
-
Poor Precision and Reproducibility: High variability between replicate injections or between samples processed at different times is a strong indicator of ongoing, uncontrolled degradation.
-
Appearance of Unknown Peaks: You may observe new peaks in your chromatogram, often eluting earlier than the parent compound, which correspond to degradation products.
-
Drifting Calibration Curve: If standards are prepared in a biological matrix and left at room temperature, their degradation can lead to a calibration curve that is not linear or changes over time.
-
Inconsistent Results from Freeze-Thaw Cycles: If you observe a progressive decrease in analyte concentration with each freeze-thaw cycle, it indicates instability under these storage conditions.
Q3: What is the fundamental principle behind stabilizing this compound?
A3: The core principle is to inhibit the chemical and enzymatic pathways that cause degradation. This is achieved by creating a chemical environment in the sample that preserves the analyte's structure from the moment of collection. The primary strategies involve:
-
Chelation: Adding a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) sequesters catalytic metal ions, preventing them from participating in oxidation reactions.[4][11]
-
Acidification: Lowering the sample pH helps to keep the phenolic hydroxyl group in its less reactive, protonated form.[3][8]
-
Antioxidant Addition: Including an antioxidant, such as ascorbic acid or sodium metabisulfite, provides a sacrificial substrate that is preferentially oxidized over the analyte.
-
Temperature Control: Keeping samples consistently cold (e.g., on ice during processing and at -80°C for long-term storage) is crucial to slow down all chemical and enzymatic reactions.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis and provides actionable solutions.
Problem 1: Low or inconsistent analyte recovery after sample processing.
-
Potential Cause: Analyte degradation is occurring during the sample collection, thawing, or extraction process. This is often due to catalysis by metal ions or exposure to unfavorable pH at ambient temperature.
-
Solution: Implement a Stabilization Protocol at the Point of Collection. The most effective strategy is to prevent degradation from the very beginning.
Recommended Protocol: Sample Collection and Initial Processing
-
Anticoagulant Choice: Collect whole blood in tubes containing K₂EDTA . The EDTA acts as the primary chelating agent to sequester metal ions.[1]
-
Immediate Cooling: Place blood tubes on ice immediately after collection.
-
Prompt Centrifugation: Centrifuge the blood at 4°C within 30 minutes of collection to separate the plasma.
-
Acidification & Antioxidant Addition: This is a critical step. Before freezing, transfer the plasma to a new tube and add a pre-prepared stabilizing solution. A common and effective solution is a combination of an acid and an antioxidant. For every 900 µL of plasma, add 100 µL of a freshly prepared solution of 2% (w/v) ascorbic acid in 0.2 M HCl . This lowers the pH and provides antioxidant protection.
-
Vortex and Freeze: Immediately vortex the stabilized plasma gently and store it at -80°C until analysis.
-
Problem 2: Analyte concentration decreases in stored samples or after freeze-thaw cycles.
-
Potential Cause: The initial stabilization was insufficient, or degradation is occurring during thawing when enzymatic and chemical activity can resume.
-
Solution: Optimize Storage and Handling Procedures.
-
Verify Stabilizer Concentration: Ensure the stabilizing solution (acid/antioxidant) was added at the correct ratio and concentration.
-
Minimize Thaw Time: Thaw samples rapidly in a water bath at room temperature and immediately place them on ice. Do not allow samples to sit at room temperature for extended periods.
-
Process on Ice: Keep all samples, calibrators, and quality controls on ice throughout the entire extraction procedure.
-
Limit Freeze-Thaw Cycles: Aliquot samples into smaller, single-use volumes after initial stabilization to avoid the need for multiple freeze-thaw cycles.
-
Post-Extraction Stability: The stability of the analyte in the final reconstitution solvent should also be assessed. If the analyte degrades post-extraction, this may be due to pH changes or the presence of residual catalysts. Using a mobile phase-like reconstitution solution that is acidic can help maintain stability.[3] One study successfully used a mobile phase containing 0.2% formic acid and 0.2 mM EDTA.[11]
-
Problem 3: Poor chromatography or inconsistent results, even with stabilization.
-
Potential Cause: Issues with the analytical method itself may be contributing to variability. Metal contamination from the HPLC/UPLC system can also be a factor.
-
Solution: Optimize the Chromatographic Method.
-
Use a Chelator in the Mobile Phase: Adding a small amount of a chelating agent to your mobile phase can help remove residual metal ions from the system and improve peak shape and consistency. A concentration of 0.2 mM EDTA in the aqueous mobile phase has been shown to be effective.[11]
-
Control pH of Mobile Phase: An acidic mobile phase (e.g., using 0.1-0.2% formic acid) is generally recommended to ensure the analyte remains in a stable, protonated state.[11]
-
Use a Stable Isotope Labeled Internal Standard: Using a deuterated internal standard, such as Deferiprone-d3, is the gold standard for LC-MS/MS analysis.[1][12] It co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.[12]
-
Data & Workflow Summaries
Table 1: Properties of this compound (Deferiprone)
| Property | Value / Description | Source(s) |
| Chemical Name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | [13] |
| Molecular Formula | C₇H₉NO₂ | [13] |
| Molecular Weight | 139.15 g/mol | [13] |
| Primary Function | Oral iron chelator; forms a stable 3:1 complex with ferric ions (Fe³⁺) | [2][14] |
| Key Structural Feature | Hydroxypyridinone ring | [2] |
| Primary Route of Excretion | Urine, primarily as a glucuronide metabolite | [2][6] |
| Analytical Techniques | HPLC, LC-MS/MS | [11][14][15] |
Table 2: Recommended Stabilizing Agents for Biological Samples
| Agent | Mechanism of Action | Typical Concentration | Rationale & Citation |
| K₂EDTA | Anticoagulant and strong metal ion chelator. | Standard concentration in blood collection tubes. | Sequesters divalent cations (Fe²⁺, Cu²⁺) that catalyze oxidation.[1][4] |
| Ascorbic Acid | Antioxidant (reducing agent). | 0.2% (w/v) in final sample. | Preferentially oxidized, thus protecting the analyte from oxidative degradation.[9] |
| Hydrochloric Acid / Formic Acid | Acidifying agent. | Sufficient to lower sample pH to < 4. | Maintains the phenolic group in its stable, protonated form.[3][8] |
| EDTA in Mobile Phase | Metal ion chelator. | ~0.2 mM | Improves chromatographic consistency by removing metal contaminants from the flow path.[11][16] |
Visualized Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathway, the recommended experimental workflow, and a troubleshooting decision tree.
Diagram 1: Postulated Degradation Pathway
Caption: Key factors promoting the oxidative degradation of the analyte.
Diagram 2: Recommended Experimental Workflow
Caption: Recommended sample handling workflow to ensure analyte stability.
Diagram 3: Troubleshooting Decision Tree
Caption: A step-by-step guide for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of deferiprone in patients with β-thalassaemia: impact of splenectomy and iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. macsenlab.com [macsenlab.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. High Performance Liquid Chromatography Method for Determination of Deferiprone in Human Plasma [yydbzz.com]
- 16. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-hydroxy-2-methyl-4(1H)-pyridinone for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-hydroxy-2-methyl-4(1H)-pyridinone in their in vitro experiments. As a compound with limited aqueous solubility, its effective use in cell-based assays and other aqueous systems requires specific handling and formulation strategies. This document provides in-depth, field-proven solutions to help you achieve consistent and reliable experimental results.
Troubleshooting Guide: Common Solubility Problems
This section addresses the most frequent issues encountered during the preparation and use of this compound solutions.
Q1: My this compound powder won't dissolve in my aqueous assay buffer or cell culture medium. What should I do first?
Answer:
Directly dissolving this compound in aqueous media is often unsuccessful due to its molecular structure and crystalline nature. The standard and most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1]
Causality: Organic solvents disrupt the crystal lattice forces of the solid compound and establish favorable intermolecular interactions that water alone cannot. Dimethyl sulfoxide (DMSO) is the recommended first-line solvent due to its excellent solubilizing power for a wide range of organic molecules and its relatively low toxicity in most in vitro systems at low final concentrations.[2][3]
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Determine Target Concentration: Aim for a high but fully soluble stock concentration, typically between 10 mM and 100 mM. This minimizes the volume of organic solvent introduced into your final assay.
-
Weigh the Compound: Accurately weigh the required amount of this compound (MW: 125.13 g/mol ) in a sterile microcentrifuge tube or glass vial.[4][5]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to break up any remaining solid particles. Visually inspect the solution against a light source to confirm that no particulates remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[6]
Q2: I've made a DMSO stock, but the compound precipitates immediately when I add it to my cell culture medium. How do I fix this "crashing out"?
Answer:
This phenomenon, known as "crashing out," is a common problem when a concentrated organic stock is rapidly diluted into an aqueous environment where the compound has poor solubility.[7] The sudden change in solvent polarity causes the compound to aggregate and precipitate before it can be properly dispersed.
Causality: The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one. This can be achieved by controlling the dilution process and ensuring the final solvent concentration remains below a critical threshold.
Workflow: Step-Wise Dilution into Pre-warmed Media
The following workflow is critical for preventing precipitation upon dilution.
Caption: Recommended workflow for diluting organic stock solutions.
Protocol 2: Optimized Dilution Method
-
Pre-warm the Medium: Always use cell culture medium or buffer that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and warming the aqueous phase can significantly help.[7]
-
Create an Intermediate Dilution: Instead of adding the highly concentrated stock directly to your final assay volume, first create an intermediate dilution. For example, dilute your 100 mM stock 1:10 or 1:20 in pre-warmed medium.
-
Slow Addition and Mixing: Add the intermediate dilution dropwise to the final volume of pre-warmed medium while gently vortexing or swirling the tube.[7] This gradual introduction allows the compound to disperse before reaching a concentration that favors precipitation.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible. High solvent concentrations can be directly toxic to cells and can also alter membrane properties, affecting experimental outcomes.[8][9]
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Generally well-tolerated by most cell lines at ≤0.5%. Some sensitive assays may require ≤0.1%.[3] |
| Ethanol | < 0.5% (v/v) | Can be more cytotoxic than DMSO for certain cell lines.[10] |
| PEG 400 | < 1.0% (v/v) | A less common but useful co-solvent.[11] |
| This table provides general guidelines. Always perform a vehicle control to confirm that the final solvent concentration does not impact your specific assay. |
Q3: My compound looks dissolved initially, but I see a precipitate after incubating for a few hours. What's causing this delayed precipitation?
Answer:
Delayed precipitation indicates that while you may have achieved initial dispersion (a kinetically stable supersaturated solution), the compound is exceeding its thermodynamic solubility limit under the final assay conditions.
Potential Causes & Solutions:
-
Interaction with Media Components: Salts, proteins, and other components in complex media can interact with your compound, reducing its solubility over time.[7]
-
Solution: Test solubility in a simpler buffer (like PBS) to see if media components are the issue. If so, you may need to explore alternative basal media formulations.
-
-
pH Shift from Cell Metabolism: As cells metabolize, they often acidify the culture medium by producing lactic acid. A change in pH can significantly affect the solubility of a pH-sensitive compound.[7]
-
Solution: Monitor the pH of your culture medium. In dense or long-term cultures, more frequent media changes may be necessary to maintain a stable pH.
-
-
Evaporation: In long-term experiments, evaporation from culture plates can concentrate all components, including your compound, pushing it past its solubility limit.[12][13]
-
Solution: Ensure proper humidification in your incubator and use culture plates with low-evaporation lids or sealing films.
-
Advanced Solubilization Strategies
If the troubleshooting steps above are insufficient, more advanced formulation techniques may be required.
Q4: Can I use pH modification to improve the solubility of this compound?
Answer:
Yes, pH adjustment is a powerful technique for this specific molecule.[14][] this compound is a weak acid with a predicted pKa of approximately 9.0, primarily due to its hydroxyl group.[16][17]
Causality: According to the Henderson-Hasselbalch equation, when the pH of a solution is above the pKa of an acidic functional group, the group will be predominantly deprotonated. This deprotonation creates a charged (anionic) species, which is significantly more soluble in polar solvents like water than the neutral form.[18]
Caption: Ionization of a weak acid to enhance aqueous solubility.
Protocol 3: pH-Adjusted Stock Solution Preparation
-
Prepare a Basic Buffer: Prepare a dilute basic solution, such as 10-50 mM NaOH.
-
Dissolve Compound: Attempt to dissolve the this compound powder directly in this basic buffer. The target pH should be >9.5 to ensure complete deprotonation.
-
Neutralize Carefully (If Necessary): Crucially , you must consider the final pH of your assay. You can either:
-
Use this basic stock and dilute it into a well-buffered assay medium, ensuring the final pH remains within a physiologically acceptable range for your cells (e.g., 7.2-7.4).
-
Carefully back-titrate the basic stock solution with a dilute acid (e.g., HCl) to a more neutral pH after the compound has dissolved. Warning: The compound may precipitate if the pH drops significantly below its pKa. This requires careful optimization.
-
-
Validate: Always measure the final pH of your working solution before adding it to cells. Run a vehicle control using the pH-adjusted buffer to isolate the effects of the compound from the effects of pH.
Q5: Are there alternatives to common organic solvents if they interfere with my assay?
Answer:
Yes. If solvents like DMSO or ethanol are incompatible with your experimental system, complexation agents offer an excellent alternative.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[20] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[21][22]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and low toxicity.[20]
Protocol 4: High-Level Approach for Cyclodextrin Complexation
-
Select a Cyclodextrin: HP-β-CD is a good starting point.
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer or water.
-
Add Compound: Add the this compound powder to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate contains the solubilized complex.
-
Quantify: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Frequently Asked Questions (FAQs)
-
Q6: What is the recommended starting concentration for a stock solution? A: A 10 mM to 100 mM stock in 100% DMSO is a standard starting point. This allows for a 1:1000 dilution to achieve a 10 µM final concentration with only 0.1% DMSO, which is well-tolerated by most cell lines.[1]
-
Q7: How should I store my stock solution? A: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Q8: Why is a vehicle control so important? A: A vehicle control is an essential part of any experiment involving a solubilizing agent.[1] It consists of the assay system treated with the same final concentration of the solvent (e.g., 0.5% DMSO in media) but without the compound. This allows you to distinguish the biological effects of your compound from any potential effects caused by the solvent itself.
-
Q9: What are the key properties of this compound I should know?
| Property | Value | Source |
| CAS Number | 17184-19-9 | [5][23] |
| Molecular Formula | C₆H₇NO₂ | [4][24] |
| Molecular Weight | 125.13 g/mol | [4][24] |
| Appearance | Solid / Crystalline Powder | [23] |
| Predicted pKa | ~9.0 | [16][17] |
| Predicted XLogP3-AA | 0.4 | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. spokesciences.com [spokesciences.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. pharmaguddu.com [pharmaguddu.com]
- 16. 654054-86-1 CAS MSDS (4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. PH adjustment: Significance and symbolism [wisdomlib.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | CymitQuimica [cymitquimica.com]
- 24. appchemical.com [appchemical.com]
Welcome to the technical support center for researchers utilizing deferiprone in animal studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the management of adverse effects associated with deferiprone administration in a laboratory setting. Our goal is to ensure the welfare of your animal subjects and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when starting in vivo studies with deferiprone.
Q1: What is the primary mechanism of action of deferiprone?
A1: Deferiprone is an orally active iron chelator. Its primary mechanism involves binding to ferric ions (Fe3+) to form a stable 3:1 complex (three deferiprone molecules to one iron ion)[1][2]. This complex is water-soluble and is primarily excreted through the urine, effectively removing excess iron from the body[1]. By reducing the labile iron pool within cells, deferiprone also mitigates iron-catalyzed oxidative stress, which is the formation of damaging free radicals[1].
Q2: What are the most commonly reported adverse effects of deferiprone in both clinical and preclinical studies?
A2: The most significant and commonly observed adverse effects include:
-
Hematological: Agranulocytosis (a severe drop in neutrophils) and neutropenia (a less severe decrease) are the most serious dose-limiting toxicities[3][4][5].
-
Gastrointestinal: Nausea, vomiting, and abdominal pain are frequently reported[3][6].
-
Musculoskeletal: Arthropathy, characterized by joint pain and swelling, can occur[3][7].
-
Metabolic: Zinc deficiency is a potential concern due to the chelation of other divalent cations[3][8][9].
Q3: Are the adverse effects of deferiprone reversible?
A3: Yes, the majority of deferiprone-related adverse effects are considered reversible upon discontinuation of the drug[8][10]. This is a critical aspect of managing these effects in a research setting.
Q4: Is it necessary to monitor blood counts during deferiprone administration in animal studies?
A4: Absolutely. Given that agranulocytosis is the most severe potential adverse effect, regular monitoring of absolute neutrophil counts (ANC) is highly recommended, especially during the initial phase of the study[5][11]. This allows for early detection and intervention.
Q5: Can deferiprone be administered with food to mitigate gastrointestinal side effects?
A5: In clinical practice, administering deferiprone with meals does not significantly alter its absorption and can help reduce gastrointestinal discomfort[3]. This principle can be applied to animal studies by incorporating the drug into a palatable food matrix or administering it shortly after feeding.
Troubleshooting Guides for Specific Adverse Effects
This section provides detailed, practical guidance for identifying, managing, and mitigating specific adverse effects you may encounter during your deferiprone experiments.
Issue 1: Hematological Abnormalities (Neutropenia and Agranulocytosis)
Underlying Cause: The exact mechanism of deferiprone-induced agranulocytosis is not fully elucidated but is thought to be an idiosyncratic reaction, potentially involving immune-mediated destruction or toxic damage to myeloid precursors in the bone marrow[12][13]. While it doesn't appear to be strictly dose-dependent in clinical settings, careful monitoring is crucial[14].
A proactive monitoring strategy is the cornerstone of preventing severe complications.
Experimental Protocol: Hematological Monitoring in Rodents
-
Baseline Establishment: Prior to the first dose of deferiprone, collect a baseline blood sample from all animals to establish normal hematological parameters for your specific strain, age, and sex of animal[15][16].
-
Sampling Schedule:
-
Initial Phase (First 4-6 weeks): Perform weekly blood counts. This is the period of highest risk for the onset of agranulocytosis[4].
-
Maintenance Phase: If no issues are detected, the frequency can be reduced to bi-weekly or monthly, depending on the study duration and dose level.
-
-
Sample Collection (Mice/Rats):
-
Utilize a minimally invasive technique such as saphenous or tail vein sampling to collect a small volume of blood (e.g., 20-30 µL) into an EDTA-coated micro-collection tube.
-
Serial sampling from the same animal is possible and can reduce the number of animals required[17].
-
-
Analysis: Use an automated hematology analyzer calibrated for rodent blood to obtain a complete blood count (CBC) with a differential, paying close attention to the Absolute Neutrophil Count (ANC).
-
Data Interpretation: Compare the results to the baseline data and established reference ranges for the species and strain[15][18].
Scenario: A significant drop in Absolute Neutrophil Count (ANC) is observed.
-
Mild to Moderate Neutropenia (e.g., ANC between 1.0 - 1.5 x 109/L):
-
Confirmation: Repeat the blood count within 24-48 hours to confirm the finding. Transient drops in neutrophil counts can occur[19].
-
Increased Monitoring: Increase monitoring frequency to every 2-3 days.
-
Dose Reduction: Consider a 25-50% reduction in the deferiprone dose.
-
Supportive Care: Ensure the animal is housed in a clean environment to minimize infection risk. Monitor for clinical signs of illness such as lethargy, piloerection, or hunched posture[2].
-
-
Severe Neutropenia/Agranulocytosis (e.g., ANC < 0.5 x 109/L):
-
Immediate Cessation: Discontinue deferiprone administration immediately[5].
-
Veterinary Consultation: Consult with the institutional veterinarian.
-
Supportive Care: Provide supportive care, which may include fluid therapy and nutritional support.
-
Prophylactic Antibiotics: The use of broad-spectrum antibiotics may be considered to prevent secondary infections, as guided by veterinary advice[11].
-
Recovery Monitoring: Continue to monitor blood counts every 1-2 days until the ANC returns to a safe level.
-
Workflow for Managing Hematological Adverse Events
Caption: Workflow for Hematological Monitoring and Intervention.
Issue 2: Gastrointestinal Distress
Underlying Cause: Deferiprone can cause local irritation to the gastrointestinal mucosa. This is a common side effect of many orally administered drugs[3][20].
-
Clinical Signs: Observe animals for signs of GI upset, which can be subtle in rodents. Look for:
-
Weight loss or failure to gain weight.
-
Changes in stool consistency (diarrhea or lack of feces).
-
Piloerection or hunched posture, which can indicate abdominal discomfort[2].
-
Reduced food and water intake.
-
Scenario: Animals are showing signs of gastrointestinal intolerance.
-
Refine Administration Technique:
-
Oral Gavage: Ensure proper technique to minimize stress, which can exacerbate GI issues. Use flexible plastic feeding tubes instead of rigid metal ones to reduce the risk of esophageal trauma[21]. Pre-coating the gavage needle with sucrose can reduce stress and improve animal welfare during the procedure[6][22].
-
Voluntary Consumption: If possible, switch to a method of voluntary consumption. This is the least stressful method.
-
-
Formulation Adjustment:
-
Vehicle Selection: The drug vehicle can impact tolerability. Consider using a more palatable or soothing vehicle. Self-emulsifying drug delivery systems (SEDDS) or formulations with surfactants can sometimes improve solubility and reduce local irritation[23].
-
Palatable Formulations: Mix deferiprone with a small amount of palatable food like condensed milk, flavored gelatin, or commercially available palatable pastes[3][24]. Ensure the entire dose is consumed.
-
Dietary Admixture: For long-term studies, consider having the drug incorporated directly into the rodent chow by a specialized provider.
-
-
Dosing Schedule:
-
Split Dosing: If administering a single large daily dose, consider splitting it into two or three smaller doses throughout the day, as is done clinically[3]. This can reduce the peak concentration of the drug in the stomach at any one time.
-
-
Supportive Care:
-
Hydration and Nutrition: Ensure easy access to water and a highly palatable, soft diet to encourage intake.
-
Environmental Enrichment: Provide appropriate enrichment to reduce overall stress, which can have a positive impact on animal well-being[25].
-
Issue 3: Arthropathy (Joint Pain and Swelling)
Underlying Cause: The mechanism is not fully understood but may involve deferiprone-induced shifts of iron into the synovium, leading to tissue damage[26]. Histological findings in humans have shown synovial hypertrophy and iron deposition without a significant inflammatory reaction[26][27].
-
Clinical Signs in Rodents: Assessing joint pain in rodents requires careful observation of behavioral changes[8][28].
-
Gait Changes: Observe for limping, altered gait, or reluctance to move.
-
Reduced Activity: A decrease in normal exploratory or rearing behavior.
-
Pain Assessment Tools: Utilize validated pain assessment tools like the Mouse Grimace Scale or behavioral ethograms[8][29].
-
Physical Examination: Gently palpate the larger joints (knees, ankles) for swelling or signs of pain (flinching, vocalization).
-
Scenario: Animals are exhibiting signs consistent with joint pain.
-
Confirm the Diagnosis: Rule out other causes of lameness or swelling, such as injury.
-
Dose Adjustment:
-
Temporary Discontinuation: Pause deferiprone administration for 3-5 days and observe if symptoms improve.
-
Dose Reduction: If symptoms resolve, reintroduce deferiprone at a 50% lower dose and monitor closely.
-
-
Analgesia:
-
Consult with the institutional veterinarian about providing analgesia. Non-steroidal anti-inflammatory drugs (NSAIDs) like carprofen or meloxicam are commonly used for managing mild to moderate pain in rodents[1].
-
Be aware that NSAIDs can have their own gastrointestinal side effects and may be a confounding factor in some studies[30]. The choice of analgesic must be compatible with the study's scientific goals.
-
-
Study Endpoint: If severe arthropathy develops and does not respond to dose reduction or analgesia, it may be necessary to consider humane euthanasia as an endpoint for the affected animal, in accordance with the IACUC-approved protocol.
Issue 4: Zinc Deficiency
Underlying Cause: Deferiprone is not entirely specific to iron and can chelate other divalent metal ions, including zinc, leading to increased urinary excretion and potential deficiency[3][9].
-
Clinical Signs: Zinc deficiency can manifest with non-specific signs in rodents, including:
-
Biochemical Analysis: The most definitive way to diagnose zinc deficiency is to measure zinc levels in plasma or serum.
Scenario: Zinc deficiency is suspected or confirmed.
-
Monitoring:
-
If the study is long-term, it is advisable to measure baseline plasma/serum zinc levels and re-assess at mid-study and termination.
-
-
Dietary Supplementation:
-
Prophylactic Approach: Consider providing a diet with a higher, but not excessive, zinc content from the start of the study.
-
Therapeutic Supplementation: If deficiency is detected, zinc can be supplemented in the drinking water (as zinc sulfate) or in the diet. Consult with a laboratory animal nutritionist or veterinarian to determine the appropriate dose.
-
Caution: Be aware that excessive levels of other minerals, like iron and calcium, can interfere with the repletion of zinc status[33].
-
Summary of Deferiprone Adverse Effects and Management Strategies in Animal Models
| Adverse Effect | Potential Mechanism | Key Monitoring Parameters | Primary Mitigation Strategy | Secondary Interventions |
| Agranulocytosis/ Neutropenia | Idiosyncratic toxicity to myeloid precursors[12][13] | Weekly CBC with differential (especially Absolute Neutrophil Count)[5] | Immediate discontinuation of deferiprone if ANC < 0.5 x 109/L[5] | Dose reduction for mild cases; Supportive care; Prophylactic antibiotics[11] |
| Gastrointestinal Distress | Local mucosal irritation[3][20] | Daily body weight, food/water intake, fecal consistency, clinical signs (posture)[2] | Refine administration technique (e.g., palatable formulation, split dosing)[3][24] | Supportive care (hydration, soft diet); Change of drug vehicle[23] |
| Arthropathy | Iron redistribution to synovial tissue[26][27] | Gait analysis, behavioral pain assessment (e.g., grimace scale), joint palpation[28][29] | Dose reduction or temporary discontinuation of deferiprone | Administration of appropriate analgesics (e.g., NSAIDs) after veterinary consult[1] |
| Zinc Deficiency | Non-specific chelation of divalent cations[3][9] | Plasma/serum zinc levels; Clinical signs (growth rate, alopecia)[31] | Dietary zinc supplementation (prophylactic or therapeutic) | Ensure balanced mineral content in the diet to avoid interference[33] |
Logical Relationship of Monitoring and Intervention
Caption: Logical flow from monitoring to intervention.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eara.eu [eara.eu]
- 4. researchgate.net [researchgate.net]
- 5. Deferiprone‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. jmatonline.com [jmatonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of chelators on zinc levels in patients with thalassemia major [pubmed.ncbi.nlm.nih.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. Deferiprone and idiosyncrasic neutropenia: light and shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Acute toxicity study in rodents | Bienta [bienta.net]
- 15. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Variability of clinical chemical and hematological parameters, immunological parameters, and behavioral tests in data sets of the Mouse Phenome Database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Continuation of deferiprone therapy in patients with mild neutropenia may not lead to a more severe drop in neutrophil count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. instechlabs.com [instechlabs.com]
- 22. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Arthropathy in thalassaemia patients receiving deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Deferiprone-induced arthropathy in thalassemia: MRI findings in a case - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Strategies for Inducing and Validating Zinc Deficiency and Zinc Repletion - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pfizer Guidelines and Policy on Laboratory Animal Care | Pfizer [pfizer.com]
- 33. Supplemental levels of iron and calcium interfere with repletion of zinc status in zinc-deficient animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Aggregation of 3-hydroxy-2-methyl-4(1H)-pyridinone in Stock Solutions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-hydroxy-2-methyl-4(1H)-pyridinone in their experiments. We understand that maintaining the stability and solubility of this compound in stock solutions is critical for reproducible and accurate results. This document provides in-depth, field-proven insights and troubleshooting protocols to address and prevent aggregation.
Section 1: Understanding the "Why" - The Chemistry of Aggregation
A foundational understanding of the molecule's inherent properties is the first step in preventing aggregation.
Q1: What is this compound and why is it so prone to aggregation?
This compound (CAS: 17184-19-9) is a heterocyclic organic compound with a molecular weight of approximately 125.13 g/mol .[1][2][3] Its structure, featuring a pyridinone ring with hydroxyl and keto groups, is the primary reason for its tendency to self-associate and aggregate in solution.
The key drivers for this behavior are:
-
Intermolecular Hydrogen Bonding: The molecule has two hydrogen bond donor sites (the hydroxyl and the N-H groups) and three hydrogen bond acceptor sites (the keto oxygen, the hydroxyl oxygen, and the ring nitrogen).[3] This high capacity for hydrogen bonding allows molecules to link together, forming stable, multi-molecular structures that can precipitate from solution.[4]
-
π-π Stacking: The aromatic pyridinone ring is electron-rich, promoting planar stacking interactions between molecules. These non-covalent interactions contribute significantly to the formation of ordered, often insoluble, aggregates.[4]
These combined forces mean that under suboptimal conditions (e.g., high concentration, low temperature, or inappropriate solvent), the molecules prefer to interact with each other rather than the solvent, leading to the formation of visible precipitate or sub-visible aggregates.
Caption: Chemical structure and key properties of the compound.
Caption: Intermolecular forces driving self-association.
Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention
Proactive measures during solution preparation are the most effective way to prevent aggregation.
Q2: What is the best solvent for preparing a stock solution?
There is no single "best" solvent; the choice depends on the intended downstream application and required concentration. Based on available data, here are the primary recommendations:
-
Dimethyl Sulfoxide (DMSO): This is a common choice for creating high-concentration stocks. However, this compound is only slightly soluble in DMSO and may require gentle heating to fully dissolve.[5]
-
Methanol: The compound is also slightly soluble in methanol.[5] Methanol can be a suitable alternative if DMSO is incompatible with your experimental system.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility.[6] This is generally not recommended for creating concentrated stocks.
Table 1: Solvent Selection Guide
| Solvent | Typical Stock Conc. | Advantages | Disadvantages & Causality |
|---|---|---|---|
| DMSO | 1-20 mM | High solvating power for many organics. | May require heating. Can be toxic to cells (>0.5% v/v). High potential for "solvent shock" precipitation upon aqueous dilution.[7][8] |
| Methanol | 1-10 mM | Volatile and easily removed. Less toxic than DMSO for some cell lines. | Lower solvating power than DMSO. Still poses a risk of solvent shock. |
| Ethanol | Lower (e.g., 1-5 mM) | Often better tolerated by cells than DMSO. | Limited solubility for this compound. |
| Aqueous Buffer | < 1 mM | Directly compatible with biological assays. | Very low solubility limits achievable concentration. Not suitable for high-concentration stocks.[6][9] |
Q3: What is the maximum recommended concentration for a stock solution?
Exceeding the solubility limit is a primary cause of precipitation.[7] We strongly advise against preparing stocks at unnecessarily high concentrations. For most applications, a stock solution in the 1-10 mM range is a safe starting point.
Protocol: Determining Maximum Soluble Concentration This self-validating protocol helps you determine the practical solubility limit in your chosen solvent.
-
Preparation: Add a known, small volume (e.g., 100 µL) of your chosen solvent to a clear microcentrifuge tube.
-
Incremental Addition: Add a pre-weighed, very small amount of the compound (e.g., enough for a 1 mM concentration). Vortex thoroughly.
-
Observation: Check for complete dissolution. The solution should be perfectly clear with no visible particulates.
-
Heating/Sonication: If not fully dissolved, gently warm the solution in a 37°C water bath or place it in a sonicator bath for 5-10 minutes.[10]
-
Iteration: If the compound dissolves, repeat from step 2, incrementally increasing the concentration (e.g., to 2 mM, 5 mM, 10 mM) until you observe saturation (the point at which solid material will not dissolve even with warming/sonication).
Q4: How should I properly store my stock solutions to ensure long-term stability?
Improper storage, particularly repeated freeze-thaw cycles, is a major contributor to compound precipitation over time.[7]
Best Practices for Storage:
-
Aliquot into Single-Use Volumes: This is the most critical step. After preparing your stock, immediately divide it into smaller, single-use aliquots (e.g., 10-20 µL) in low-binding tubes.[10] This prevents the temperature fluctuations of thawing the entire stock for each experiment.
-
Storage Temperature: For long-term storage (weeks to months), -80°C is strongly recommended over -20°C to minimize solvent evaporation and slow degradation pathways. For short-term storage (days), 4°C is acceptable, but be aware that solubility decreases at lower temperatures, which may promote precipitation.[10]
-
Equilibration Before Use: Before opening a frozen aliquot, allow it to thaw completely and equilibrate to room temperature.[10] Then, vortex briefly and visually inspect for any precipitate before diluting into your experimental medium.
Caption: Recommended workflow for preparing stable stock solutions.
Section 3: Troubleshooting Guide - Reactive Solutions
Even with the best practices, issues can arise. This section provides solutions to common problems.
Q5: My compound precipitated out of its stock solution upon storage. What should I do?
First, do not assume the solution is unusable. The precipitate can often be redissolved.
Troubleshooting Protocol: Redissolving Precipitate
-
Equilibrate: Allow the vial to come to room temperature.
-
Vortex: Vortex the solution vigorously for 30 seconds.
-
Gentle Warming: If the precipitate remains, place the vial in a 37°C water bath for 10-15 minutes.[7] Do not exceed 40°C, as excessive heat can degrade the compound.[10] Periodically remove and vortex.
-
Sonication: If warming is ineffective, place the vial in a sonicator bath for 5-10 minutes.[10] This uses high-frequency sound waves to break up aggregates.
-
Final Inspection: If the solution becomes clear, it can be used. If the precipitate does not dissolve after these steps, it is best to discard the solution and prepare a fresh one.[10]
Q6: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer or cell culture media. How can I prevent this?
This common issue is known as "solvent shock" or "crashing out."[7] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The localized high concentration exceeds the solubility limit, causing rapid precipitation.
Mitigation Strategies:
-
Reduce Final Concentration: The simplest solution is to test if a lower final concentration of the compound avoids precipitation.[7]
-
Use Stepwise Dilution: Instead of adding the stock directly to the final volume, create an intermediate dilution. For example, first dilute the DMSO stock 1:10 in your media, vortex well, and then add this intermediate dilution to the final culture volume.[7]
-
Alter the Addition Method:
-
Pre-warm the Media: Ensure your culture media or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[10]
-
Add Dropwise While Stirring: Slowly add the stock solution to the media while gently vortexing or stirring the vessel.[10] This ensures rapid and even distribution, preventing localized high concentrations.
-
Caption: A logical workflow for resolving dilution-induced precipitation.
Section 4: Advanced Protocols & Considerations
Q7: Can adjusting the pH of my aqueous buffer improve solubility?
Yes, altering the pH can significantly impact solubility by changing the ionization state of the molecule.[10] The predicted pKa of this compound is ~9.95, which corresponds to the deprotonation of the hydroxyl group.[5]
-
At Neutral pH (~7.4): The compound will be predominantly in its neutral, uncharged form.
-
At Basic pH (>10): The compound will become deprotonated and negatively charged. Often, the salt form of a compound is more water-soluble than its neutral form.
Protocol: pH Solubility Screening
-
Prepare a set of small-volume buffers (e.g., 1 mL each) at different pH values (e.g., pH 7.0, 8.0, 9.0, and 10.0).
-
To each buffer, add the compound to your desired final concentration (using a minimal amount of DMSO stock, keeping the final DMSO % constant and low).
-
Vortex each tube and let them equilibrate for 30 minutes.
-
Visually inspect for precipitation. A higher pH may result in improved solubility.
-
Critical Consideration: You must verify that any change in pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 17184-19-9 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Deferiprone's Iron Chelation with Co-Treatments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into enhancing the iron chelation efficiency of deferiprone (DFP, L1) through strategic co-treatments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your study design is robust, self-validating, and built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental concepts underpinning deferiprone chelation and the rationale for exploring combination therapies.
Q1: What is the core mechanism of action for Deferiprone?
Deferiprone is an orally active, bidentate chelator with a high affinity for ferric iron (Fe³⁺)[1][2]. Its small, neutral structure allows it to readily cross cell membranes and access intracellular iron pools, which is a distinct advantage[3][4]. Three deferiprone molecules bind to a single ferric ion, forming a stable 3:1 neutral complex[1][3]. This complex is water-soluble and is primarily excreted via the urine, often giving the urine a reddish-brown color that indicates successful iron removal[1][3]. By binding iron from the labile iron pool (LIP) within cells, deferiprone reduces the amount of iron available to catalyze the formation of harmful reactive oxygen species (ROS) through Fenton chemistry, thereby mitigating oxidative stress[3].
Q2: If Deferiprone is effective, why is there a need to enhance its efficiency with co-treatments?
While deferiprone is a potent chelator, its efficacy can be limited by several factors, creating a strong rationale for exploring co-treatment strategies:
-
Incomplete Efficacy: In some patients with severe iron overload, deferiprone monotherapy at the standard dose of 75-100 mg/kg/day may not be sufficient to reduce iron burden to target levels[5].
-
Targeting Specific Iron Pools: Deferiprone is particularly effective at removing iron from the heart, but may be less so for liver iron compared to other chelators like deferoxamine[6]. Combining agents can provide more comprehensive, multi-organ iron reduction[7].
-
Dose-Limiting Toxicity: The most significant adverse effect of deferiprone is agranulocytosis (a severe drop in white blood cells), which requires regular monitoring[2][5]. Enhancing its efficiency could potentially allow for lower, safer doses of deferiprone while achieving the same therapeutic effect.
-
Addressing Secondary Pathologies: Iron overload doesn't just involve excess iron; it creates a state of chronic oxidative stress[8]. Co-treatments, particularly antioxidants, can address this parallel pathology, offering a synergistic therapeutic effect that chelation alone cannot[9][10].
Q3: What are the most promising classes of co-treatment agents for Deferiprone?
Research has focused on agents that can work synergistically with deferiprone. The two most prominent classes are:
-
Reducing Agents (e.g., Ascorbic Acid/Vitamin C): Deferiprone primarily binds Fe³⁺. Ascorbic acid can reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron, potentially making it more accessible for chelation or altering its distribution[11][12][13]. However, this interaction is complex, as increasing Fe²⁺ can also accelerate Fenton reactions and oxidative stress if not properly managed by the chelator[11][12].
-
Antioxidants (e.g., N-acetylcysteine (NAC), Vitamin E, Silymarin): These agents do not directly enhance chelation but combat the downstream effects of iron toxicity[14][15]. By neutralizing ROS, they protect cells from damage, creating a more favorable environment for the chelator to work and potentially restoring cellular functions impaired by oxidative stress[9][16]. Studies have shown that combining an iron chelator with an antioxidant can provide more robust protection against iron-induced organ dysfunction than either agent alone[9][15].
Q4: What are the primary risks or experimental pitfalls when combining agents with Deferiprone?
-
Pro-oxidant Effects: As mentioned, agents like Vitamin C can have a pro-oxidant effect by reducing Fe³⁺ to Fe²⁺, which can increase ROS production if the chelator cannot sequester the iron quickly enough[12][13]. This is a critical parameter to measure in your experiments.
-
Altered Pharmacokinetics: A co-treatment could potentially interfere with the absorption, distribution, metabolism, or excretion of deferiprone, altering its efficacy and safety profile.
-
Increased Toxicity: Combining agents may lead to unexpected or synergistic cytotoxicity. It is crucial to assess the toxicity of the combination therapy, not just the individual agents.
-
Assay Interference: The co-treatment agent itself may interfere with the analytical methods used to measure iron or cell viability, leading to erroneous results. For example, a colored antioxidant might interfere with a colorimetric assay.
Section 2: Experimental Design & Protocols
A successful research program in this area requires a logical workflow and validated, reproducible protocols.
Workflow for Screening and Validating Deferiprone Co-treatments
The following diagram outlines a typical experimental workflow. This structure ensures a systematic progression from initial screening to mechanistic validation, incorporating essential controls at each stage.
Caption: A logical workflow for screening and validating co-treatments with deferiprone.
Data Summary: Comparison of Key Experimental Assays
| Assay Type | Principle | Pros | Cons & Troubleshooting Points |
| Ferrozine-based Assay | Colorimetric detection of Fe²⁺. Requires a reducing agent to convert all iron to the ferrous state for total iron measurement. | Simple, inexpensive, high-throughput. | Interference from other metals or colored compounds. Ensure pH is optimal for complex formation.[17] |
| MTT/XTT Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[18][19] | Well-established, sensitive, suitable for 96-well plates. | Indirect measure of viability; can be affected by changes in metabolic rate. Co-treatments may directly reduce MTT. Always run a "no-cell" control with compounds.[18] |
| Intracellular Iron Quantification | Cell lysis followed by a colorimetric assay (e.g., Ferrozine) or more sensitive methods like ICP-MS.[20][21] | Direct measurement of treatment efficacy. ICP-MS is highly sensitive and accurate.[21] | Colorimetric assays can have high background from cell lysates.[22] ICP-MS requires specialized equipment.[21] Incomplete cell lysis can lead to underestimation. |
| ROS Detection (e.g., DCFDA) | A fluorescent probe that is oxidized by ROS, leading to a measurable signal. | Direct assessment of oxidative stress. Can be measured by plate reader or flow cytometry. | Probes can be light-sensitive. Some compounds may quench fluorescence. Controls are critical to ensure the compound itself isn't interfering with the dye. |
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range at which the deferiprone and co-treatment combination is not toxic to the cells, which is essential for interpreting efficacy data.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan precipitate.[23] The amount of formazan, dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[23]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment Preparation: Prepare 2x concentrated serial dilutions of Deferiprone, the co-treatment agent, and the combination in serum-free media. Include a vehicle control (media only) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Cell Treatment: Carefully aspirate the media from the cells and add 100 µL of the prepared treatments to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[24] Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Self-Validation & Controls:
-
Vehicle Control: Establishes 100% viability baseline.
-
Positive Control (e.g., high-dose staurosporine or DMSO): Ensures the assay can detect cell death.
-
"No-Cell" Control: Contains media, treatment, MTT, and solubilizer to check for direct chemical reduction of MTT by the test compounds.
-
Protocol 2: Cellular Iron Overload and Quantification
This protocol creates a cell-based model of iron overload to test the efficacy of the chelation therapies.
-
Principle: Cells are loaded with a bioavailable form of iron, such as ferric ammonium citrate (FAC), to increase their intracellular labile iron pool.[25] After treatment, cells are lysed, and the total intracellular iron is quantified using a sensitive colorimetric assay.[20]
-
Methodology:
-
Iron Loading: Seed cells as in the MTT protocol. After 24 hours, replace the medium with fresh medium containing an iron-loading agent (e.g., 100-300 µM FAC). Incubate for 24 hours to allow iron accumulation.
-
Treatment: Wash the cells twice with sterile PBS to remove extracellular iron. Apply the non-toxic concentrations of Deferiprone +/- co-treatment (determined from Protocol 1) in fresh medium. Incubate for 24 hours.
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove all extracellular treatment and iron. Lyse the cells by adding an appropriate lysis buffer (e.g., 50 mM NaOH) and scraping. Collect the lysate.
-
Iron Release & Reduction: Prepare an iron-releasing solution (e.g., a mixture of 1.4 M HCl and 4.5% w/v KMnO₄ in H₂O) to release iron from proteins and an iron-detecting reagent (e.g., 6.5 mM ferrozine, 1 M ascorbic acid, 1.5 M sodium acetate).
-
Quantification: Mix the cell lysate with the iron-releasing solution and incubate. Then add the detecting reagent. The ascorbic acid will reduce all released Fe³⁺ to Fe²⁺, which then forms a colored complex with ferrozine.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength for the ferrozine-iron complex (typically ~562 nm).
-
Data Analysis: Create a standard curve using known concentrations of an iron standard (e.g., FeCl₃). Normalize the iron content to the total protein concentration of the lysate (measured by a BCA or Bradford assay) to report as µg iron / mg protein.
-
-
Self-Validation & Controls:
-
No-Load Control: Cells not treated with FAC to establish baseline iron levels.
-
Loaded + Vehicle Control: Iron-loaded cells treated with vehicle to represent the maximum iron level.
-
Positive Chelation Control: Iron-loaded cells treated with a high, effective dose of Deferiprone alone.
-
Section 3: Troubleshooting Guide
Q: My co-treatment is an antioxidant, and it seems to be interfering with my colorimetric (Ferrozine/MTT) assays. What should I do?
A: This is a common and critical issue. Antioxidants can directly reduce the assay reagents, leading to false positives (in MTT assays) or interference with the iron-complex formation (in Ferrozine assays).
-
Troubleshooting Steps:
-
Run a "No-Cell" Control: The most important step. Prepare wells with media and your compound(s) but no cells. Run the entire assay protocol.[22] If you see a color change, you have direct chemical interference.
-
Subtract Background: If the interference is consistent, you can subtract the absorbance value from the "no-cell" control from your experimental wells. This is a correction, but not a perfect solution.
-
Switch Assay Type: If interference is high, switch to a non-colorimetric method. For viability, consider a method that measures membrane integrity (like LDH release) or ATP content (like CellTiter-Glo®). For iron quantification, the gold standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which measures elemental iron and is not subject to chemical interference.[21]
-
Q: I'm observing significantly increased cytotoxicity with the combination therapy compared to either agent alone. How do I interpret and investigate this?
A: This suggests a synergistic toxic effect, which is a critical finding. The goal is to enhance chelation, not kill the cells.
-
Investigative Workflow:
-
Confirm Synergy: Use synergy analysis software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI < 1 indicates synergy.
-
Measure Oxidative Stress: The most likely cause is a pro-oxidant effect. Measure ROS levels (e.g., using DCFDA) at early time points (e.g., 1, 4, and 8 hours) after treatment. A spike in ROS in the combination group would support this hypothesis.
-
Assess Mitochondrial Health: Iron toxicity and oxidative stress often target mitochondria.[26] Use a probe like JC-1 or TMRE to measure mitochondrial membrane potential. A collapse in potential in the combination group points to mitochondrial dysfunction as the mechanism of toxicity.
-
Q: The chelation efficiency in my cellular model is much lower than in my acellular (Ferrozine) assay. What are the possible causes?
A: This is a common translational gap between chemistry and biology.
-
Possible Causes & Solutions:
-
Cellular Uptake: The co-treatment may be enhancing chelation in a test tube but is not being taken up by the cells, or it may be preventing deferiprone from entering the cells. Consider performing uptake studies using LC-MS to quantify intracellular concentrations of both deferiprone and the co-agent.
-
Subcellular Compartmentalization: Iron is not uniformly distributed in the cell. Deferiprone may be accessing one pool, but the bulk of the iron overload may be in another (e.g., sequestered in ferritin or mitochondria). The co-treatment may not be reaching the same compartment as the iron or the deferiprone.
-
Metabolism: The cells may be rapidly metabolizing and inactivating the co-treatment agent. You may need to use a higher concentration (if non-toxic) or a more stable analog.
-
Section 4: Mechanistic Insights - Visualizing Synergy
Understanding how a co-treatment works is key. The following diagram illustrates the potential synergistic mechanism of a reducing agent like Ascorbic Acid with Deferiprone.
Caption: Potential synergistic mechanism of Ascorbic Acid and Deferiprone.
This diagram shows that Ascorbic Acid can increase the pool of chelatable Fe²⁺ by reducing Fe³⁺. This enhances the substrate pool for Deferiprone. However, it also highlights the dual role of Fe²⁺, which can increase ROS via the Fenton reaction, a side effect that effective chelation by Deferiprone aims to prevent.
References
- 1. macsenlab.com [macsenlab.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined Therapy of Iron Chelator and Antioxidant Completely Restores Brain Dysfunction Induced by Iron Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergic Treatment of Plant-Based Antioxidants with Iron Chelators for Iron Overload in Transfusion-Dependent-Thalassemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone [mdpi.com]
- 13. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidants Mediate Both Iron Homeostasis and Oxidative Stress [mdpi.com]
- 16. Deferiprone, an iron chelator, alleviates platelet hyperactivity in patients with β-thalassaemia/HbE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. clyte.tech [clyte.tech]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cellular and Molecular Responses to Chronic Iron Overload in Animal Models | National Agricultural Library [nal.usda.gov]
- 26. Targeting iron metabolism in drug discovery and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized 3-hydroxy-2-methyl-4(1H)-pyridinone
A Guide to Diagnosing and Resolving Batch-to-Batch Variability
Welcome to the technical support resource for the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone. This guide is designed for researchers, chemists, and drug development professionals who encounter variability in their synthesis batches. As Senior Application Scientists, we understand that reproducibility is paramount. This document provides in-depth, field-proven insights to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of this compound.
Q1: What is the most likely cause of a sudden drop in reaction yield?
A sudden decrease in yield is often traced back to the quality of starting materials or subtle deviations in reaction conditions. The primary synthesis route, involving the condensation of a primary amine with a 3-benzyloxy-2-methyl-4-pyrone followed by debenzylation, is sensitive to moisture, pH, and catalyst activity[1]. Always verify the purity of your starting pyrone and the quality of the hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
Q2: My final product has a different color from previous batches (e.g., off-white or yellowish instead of pure white). What does this indicate?
Color variation typically points to the presence of trace impurities. These can be residual palladium from the hydrogenation step (imparting a grayish tint), impurities from starting materials, or small molecules formed through side reactions. The color intensity is not always proportional to the impurity level but warrants further analytical investigation by HPLC or LC-MS.
Q3: What are the most critical reaction parameters to control for ensuring batch-to-batch consistency?
For the pyrone condensation and debenzylation pathway, the three most critical parameters are:
-
pH Control during Condensation: The reaction of the amine with the pyrone is base-catalyzed. Inconsistent pH can lead to incomplete reaction or the formation of side products.
-
Hydrogenation Conditions: Pressure, temperature, catalyst loading, and reaction time during the debenzylation step are crucial. Incomplete debenzylation is a common source of impurities.
-
Purification/Recrystallization: The choice of solvent, cooling rate, and final washing procedure directly impacts purity, crystal form, and residual solvent levels.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is essential.
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal organic impurities.
-
HPLC with UV detection: The primary tool for quantifying purity and detecting impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight and helps in identifying unknown impurity structures.
-
Melting Point: A sharp melting point close to the literature value (~255-258 °C) is a good indicator of high purity.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic, question-and-answer approach to resolving specific experimental issues.
Issue 1: Inconsistent or Low Reaction Yield
Q: My synthesis yield has unexpectedly dropped from a consistent 85% to below 60%. I haven't intentionally changed the protocol. What is the root cause?
A: A significant drop in yield is a classic sign of process variability. The cause can be systematically diagnosed by examining the key stages of the synthesis: the initial condensation and the subsequent deprotection.
Causality and Diagnosis
The overall yield is a product of the efficiency of multiple reaction steps. A failure at any point will compromise the final output. The key is to isolate the problematic step.
-
Starting Material Integrity: The stability of reagents like 3-benzyloxy-2-methyl-4-pyrone can be a factor. Over time, it may degrade. Similarly, the primary amine source must be pure.
-
Catalyst Activity (Debenzylation Step): The Palladium on Carbon (Pd/C) catalyst used for hydrogenation is highly susceptible to poisoning and deactivation. Contaminants in solvents or reagents (especially sulfur- or nitrogen-containing compounds) can render the catalyst ineffective, halting the debenzylation reaction. The physical quality of the catalyst (e.g., moisture content) from batch to batch can also vary.
-
Reaction Conditions: Minor, unrecorded deviations in temperature, pressure, or reaction time can have a major impact. For example, insufficient hydrogen pressure or a short reaction time will lead to incomplete debenzylation.
Visualizing the Troubleshooting Workflow
The following decision tree provides a logical workflow for diagnosing the root cause of low yield.
Caption: A decision tree for troubleshooting low yield.
Step-by-Step Corrective Actions
-
Protocol: Starting Material Qualification
-
Objective: To verify the purity of 3-benzyloxy-2-methyl-4-pyrone and the amine reactant before starting the synthesis.
-
Step 1: Obtain a ¹H NMR spectrum of each starting material. Compare it against a reference standard to ensure all characteristic peaks are present and there are no significant impurity signals.
-
Step 2: Run an HPLC analysis on each starting material. Purity should typically be >98%.
-
Step 3: If purity is low, purify the starting material (e.g., by recrystallization or column chromatography) before use.
-
-
Protocol: Catalyst Health Check & Handling
-
Objective: To ensure the Pd/C catalyst is active.
-
Step 1: Always use a fresh bottle of catalyst or one that has been stored under inert gas (Argon or Nitrogen).
-
Step 2: Perform a small-scale trial reaction with a known-good substrate to test the new catalyst batch before committing to a large-scale synthesis.
-
Step 3: During the reaction, ensure vigorous stirring to maintain the catalyst in suspension. Inadequate mixing is a common cause of incomplete reactions.
-
-
Protocol: In-Process Controls (IPCs)
-
Objective: To monitor reaction completion.
-
Step 1 (Condensation): After the specified reaction time, take a small aliquot of the reaction mixture. Spot it on a TLC plate alongside the starting materials. A complete reaction will show the disappearance of the starting pyrone spot and the appearance of a new product spot.
-
Step 2 (Debenzylation): Similarly, monitor the hydrogenation step by TLC or HPLC. The reaction is complete when the benzylated intermediate is no longer detectable. Do not stop the reaction prematurely.
-
Issue 2: Variable Impurity Profile
Q: My latest batch passed purity specifications (>99.0%), but a new minor impurity (~0.2%) has appeared in the HPLC chromatogram. How can I identify its source and prevent it?
A: The appearance of new impurities, even at low levels, is a critical issue in pharmaceutical development as it indicates a change in the reaction pathway. The most common impurity is the starting material from the previous step due to an incomplete reaction.
Causality and Diagnosis
-
Incomplete Debenzylation: The most common process-related impurity is the benzylated intermediate, 1-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone. This occurs if the hydrogenation reaction is incomplete due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.
-
Starting Material Impurities: Impurities present in the initial 3-benzyloxy-2-methyl-4-pyrone can carry through the synthesis and appear in the final product.
-
Over-alkylation/Side Reactions: While less common for this specific synthesis, unintended reactions can occur if reaction conditions are not well-controlled.
Visualizing Impurity Formation
This diagram illustrates the primary reaction pathway versus the formation of a common impurity due to incomplete debenzylation.
Caption: Desired reaction pathway vs. impurity formation.
Step-by-Step Corrective Actions
-
Protocol: Impurity Identification using LC-MS
-
Objective: To determine the molecular weight of the unknown impurity.
-
Step 1: Prepare a solution of your impure batch.
-
Step 2: Inject the solution into an LC-MS system.
-
Step 3: Obtain the mass spectrum for the impurity peak. If the mass corresponds to the benzylated intermediate (M+H⁺ = 216.10), you have confirmed its identity.
-
Step 4: If the mass is unknown, further structural elucidation using techniques like high-resolution mass spectrometry and NMR is required.
-
-
Protocol: Optimizing the Hydrogenation Step
-
Objective: To drive the debenzylation reaction to completion.
-
Step 1: Increase catalyst loading slightly (e.g., from 5 mol% to 7.5 mol%).
-
Step 2: Increase hydrogen pressure if your equipment allows (e.g., from 50 psi to 60 psi).
-
Step 3: Extend the reaction time. Monitor by HPLC every hour after the standard time until the benzylated intermediate is below the detection limit.
-
-
Protocol: Enhanced Purification
-
Objective: To remove impurities through optimized recrystallization.
-
Step 1: Perform solubility studies to find the ideal recrystallization solvent or solvent system. A good solvent will dissolve the product when hot but have low solubility when cold, while impurities remain in solution. Common solvents include ethanol, methanol, or water/ethanol mixtures.
-
Step 2: During recrystallization, allow the solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice.
-
Step 3: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
-
Issue 3: Variation in Physical Properties
Q: My product is typically a fine, white, crystalline powder. The most recent batch is clumpy and slightly off-white, and it seems less soluble. What causes this?
A: Variations in physical appearance and properties are almost always linked to the final isolation and purification steps. They can indicate the presence of different polymorphic forms, residual solvents, or inorganic impurities.
Causality and Diagnosis
-
Polymorphism: Organic molecules can often crystallize in multiple different forms, or polymorphs, each with unique physical properties (solubility, melting point, stability). The specific polymorph obtained is highly dependent on the conditions of crystallization, such as the solvent used, the rate of cooling, and the level of agitation.
-
Residual Solvents: Inadequate drying of the final product can leave residual solvent trapped in the crystal lattice. This can lower the melting point and alter the material's physical appearance and handling properties.
-
Inorganic Impurities: If not filtered properly, trace amounts of the Pd/C catalyst can remain in the final product, causing discoloration (typically gray or black).
Summary of Physical Property Troubleshooting
| Issue | Potential Cause | Diagnostic Test | Recommended Action |
| Off-White/Gray Color | Residual Palladium Catalyst | Ash Test / ICP-MS | Filter the reaction mixture through Celite® after hydrogenation. |
| Clumpy/Gummy Solid | High Residual Solvent | Loss on Drying / ¹H NMR | Dry the product under high vacuum at an elevated temperature. |
| Variable Solubility | Different Crystalline Form | PXRD / DSC | Standardize the recrystallization protocol (solvent, cooling rate). |
Step-by-Step Corrective Actions
-
Protocol: Effective Catalyst Removal
-
Objective: To completely remove the heterogeneous Pd/C catalyst after hydrogenation.
-
Step 1: After the reaction is complete, allow the mixture to cool to room temperature.
-
Step 2: Set up a filtration apparatus with a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick over a filter paper in a Buchner funnel.
-
Step 3: Wet the Celite® pad with the reaction solvent.
-
Step 4: Carefully filter the reaction mixture through the Celite® pad. The fine particles of carbon-supported palladium will be trapped.
-
Step 5: Wash the pad with additional fresh solvent to ensure all product is recovered.
-
-
Protocol: Standardized Crystallization for Consistent Form
-
Objective: To produce a consistent crystalline form of the final product.
-
Step 1: Dissolve the crude product in a minimal amount of a pre-determined solvent (e.g., boiling ethanol) to achieve a saturated solution.
-
Step 2: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate promotes the growth of larger, more ordered crystals.
-
Step 3: Once crystals have formed, further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Step 4: Collect the crystals by vacuum filtration and wash with a small portion of ice-cold solvent.
-
Step 5: Dry the crystals in a vacuum oven at a specified temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
References
Deferiprone Stability: A Technical Support Center for Researchers
Welcome to the comprehensive technical support guide on Deferiprone stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the storage, handling, and stability of Deferiprone in various experimental settings. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity of your research.
Understanding Deferiprone's Chemical Nature
Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4-one, is an orally active iron chelator. Its stability is a critical factor in both its therapeutic efficacy and its performance in research applications. Deferiprone is a white to pinkish-white crystalline powder with a melting point of approximately 272-278°C. It is sparingly soluble in water and has a pKa of 3.5.[1] This acidic pKa is crucial as it influences the molecule's charge and, consequently, its solubility and chelation efficiency at different physiological pH values.
Frequently Asked Questions (FAQs) on Deferiprone Stability
This section addresses common questions encountered during the handling and use of Deferiprone in a research environment.
1. What are the recommended storage conditions for solid Deferiprone?
For long-term storage, solid Deferiprone should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[2] It is advisable to store it in a well-closed container, protected from moisture.
2. How stable is Deferiprone in aqueous solutions?
Deferiprone solutions are relatively stable, especially when stored in the dark at 4°C.[3] However, the stability is pH-dependent. Acidic and, to a lesser extent, basic conditions can promote hydrolysis over time.[4] For optimal stability in solution, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at 4°C for short periods.
3. What is the effect of pH on Deferiprone's stability?
4. Is Deferiprone sensitive to light?
Yes, Deferiprone can be sensitive to light. While some studies report it to be relatively stable under photolytic stress, a brownish discoloration of the compound has been noted upon exposure to light, suggesting some level of degradation.[4] Therefore, it is best practice to protect Deferiprone, both in solid form and in solution, from light by using amber-colored containers or by wrapping containers in aluminum foil.
5. What are the known degradation pathways and products of Deferiprone?
The primary degradation pathways for Deferiprone include hydrolysis under acidic and basic conditions and oxidation.[5] While regulatory documents mention the presence of degradation products, their specific chemical structures are not extensively detailed in publicly available literature.[2] Advanced analytical techniques such as LC-MS/MS would be required for the identification and characterization of these degradation products in a given formulation or experimental setup.
6. Is Deferiprone compatible with common pharmaceutical excipients?
Deferiprone is compatible with several common excipients used in solid dosage forms. The commercially available tablet formulation, Ferriprox®, contains microcrystalline cellulose, magnesium stearate, and colloidal silicon dioxide in the core, with a film coating of hypromellose, polyethylene glycol, and titanium dioxide.[6] However, compatibility with other excipients should be evaluated on a case-by-case basis, especially for novel formulations. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable for assessing drug-excipient compatibility.
7. How stable is Deferiprone in cell culture media?
There is limited specific data on the stability of Deferiprone in common cell culture media like DMEM or RPMI-1640. One study has shown that iron-loaded Deferiprone can be used as an iron supplement in erythroid cell cultures, suggesting a degree of stability and activity in that specific context.[7] However, the complex composition of cell culture media, which includes salts, amino acids, vitamins, and serum, can potentially impact the stability of any dissolved compound. It is highly recommended that researchers determine the stability of Deferiprone in their specific cell culture system and experimental conditions if the compound is to be incubated for extended periods.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving Deferiprone.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly low or variable experimental results. | Deferiprone degradation in stock solution or experimental medium. | 1. Prepare fresh Deferiprone solutions for each experiment. 2. If storing stock solutions, keep them at 4°C and protected from light for a limited time. 3. Perform a stability check of Deferiprone in your specific experimental buffer or cell culture medium under the conditions of your assay (e.g., 37°C, 5% CO2). |
| Discoloration (e.g., brownish tint) of Deferiprone solution. | Exposure to light or potential oxidative degradation. | 1. Always store Deferiprone solutions in amber vials or wrapped in aluminum foil. 2. Prepare solutions with degassed solvents to minimize oxidation. 3. If discoloration is observed, it is recommended to discard the solution and prepare a fresh batch. |
| Precipitation of Deferiprone in solution. | Poor solubility at the experimental pH or concentration. | 1. Ensure the pH of your solution is within the optimal solubility range for Deferiprone (pH 1-7.5).[2] 2. Check the concentration of your solution; you may need to prepare a more dilute solution. 3. Consider using a co-solvent if appropriate for your experimental system, but validate its compatibility with Deferiprone and your assay. |
| Inconsistent results when using different batches of Deferiprone. | Variation in purity or handling of different batches. | 1. Always source Deferiprone from a reputable supplier and obtain a certificate of analysis for each batch. 2. Follow consistent storage and handling procedures for all batches. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Deferiprone
This protocol provides a general framework for a stability-indicating RP-HPLC method, based on published literature.[8][9][10] Researchers should validate the method for their specific instrumentation and experimental needs.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 60 volumes of mixed phosphate buffer, pH 3.0) and an organic solvent (e.g., 40 volumes of methanol).[8] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 280 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Deferiprone reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a suitable concentration range (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Prepare your Deferiprone-containing sample (e.g., from a stability study) and dilute it with the mobile phase to fall within the concentration range of the standard curve.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat Deferiprone solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat Deferiprone solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat Deferiprone solution with an oxidizing agent (e.g., 3% H2O2) at room temperature or elevated temperature for a defined period.
-
Thermal Degradation: Expose solid Deferiprone or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a Deferiprone solution to a UV light source (e.g., 254 nm) or a photostability chamber for a defined period.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the stressed samples and unstressed control samples.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of Deferiprone. Ensure that the degradation product peaks are well-resolved from the parent Deferiprone peak.
-
Protocol 2: Assessing Deferiprone-Excipient Compatibility using DSC
This protocol provides a general guideline for using Differential Scanning Calorimetry (DSC) to assess the compatibility of Deferiprone with a new excipient.
-
Materials:
-
Deferiprone
-
Excipient of interest
-
DSC instrument
-
Hermetic aluminum pans
-
-
Procedure:
-
Accurately weigh Deferiprone and the excipient individually and in a 1:1 physical mixture.
-
Place the samples (typically 2-5 mg) in hermetic aluminum pans and seal them.
-
Run the DSC analysis for each sample (Deferiprone alone, excipient alone, and the 1:1 mixture).
-
Use a heating rate of, for example, 10°C/min over a suitable temperature range (e.g., 25°C to 300°C) under a nitrogen purge.
-
-
Interpretation:
-
Compare the thermogram of the physical mixture to the thermograms of the individual components.
-
The absence of new peaks or significant shifts in the melting endotherm of Deferiprone in the mixture suggests compatibility.
-
The appearance of new exothermic or endothermic peaks, or a significant change in the melting point of Deferiprone, may indicate an interaction.
-
Visualization of Key Concepts
Diagram 1: Factors Influencing Deferiprone Stability
Caption: Key environmental and formulation factors affecting Deferiprone stability.
Diagram 2: Workflow for Investigating Deferiprone Stability
Caption: A typical workflow for conducting a forced degradation study of Deferiprone.
Summary of Deferiprone Stability under Stress Conditions
| Stress Condition | Observation | Extent of Degradation | Reference |
| Acidic Hydrolysis | Some degradation observed. | Appreciable under harsh conditions (e.g., 1N HCl, reflux).[4] | [4][5] |
| Basic Hydrolysis | Some degradation observed, generally less than acidic hydrolysis. | Appreciable under harsh conditions (e.g., 1N NaOH, heating).[4] | [4][5] |
| Oxidative | Some degradation observed. | Appreciable in the presence of strong oxidizing agents (e.g., H2O2).[5] | [5] |
| Thermal | Generally stable, though discoloration may occur at high temperatures. | Minimal degradation observed.[4] | [4][5] |
| Photolytic | Generally stable, but discoloration (brownish tint) can occur. | Minimal degradation of the parent compound, but physical appearance may change.[4] | [4][5] |
Disclaimer: The information provided in this guide is for research purposes only and is based on publicly available data. Researchers should always perform their own stability studies to validate the suitability of Deferiprone for their specific applications and storage conditions.
References
- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 7. Iron-loaded deferiprone can support full hemoglobinization of cultured red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jipbs.com [jipbs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Deferiprone and Deferasirox: An In-depth Analysis of Cellular Iron Chelation
For researchers in hematology, oncology, and neurodegenerative diseases, as well as professionals in drug development, understanding the nuanced differences between iron chelators is critical for advancing therapeutic strategies against iron overload and iron-related cellular toxicity. This guide provides a comprehensive, technically grounded comparison of two leading oral iron chelators, deferiprone (DFP) and deferasirox (DFX), focusing on their performance at the cellular level. Moving beyond systemic efficacy, we will dissect their mechanisms of action, present supporting experimental data, and offer a validated protocol for their direct comparison in a laboratory setting.
The Imperative of Intracellular Iron Chelation
Iron, a vital cofactor for countless cellular processes, becomes a potent toxin in excess. Through Fenton chemistry, labile intracellular iron catalyzes the formation of hydroxyl radicals, leading to oxidative stress, lipid peroxidation, and damage to nucleic acids and proteins. This cellular pathology is central to conditions like β-thalassemia, myelodysplastic syndromes, and certain neurodegenerative disorders. Effective iron chelation therapy must not only reduce total body iron but also access and neutralize the most damaging pools of iron within the cells and their organelles. Deferiprone and deferasirox, while both orally administered, offer distinct approaches to achieving this goal.
Deconstructing the Mechanisms: Deferiprone vs. Deferasirox
The therapeutic efficacy of an iron chelator is dictated by its chemical properties, which govern its ability to access, bind, and facilitate the excretion of iron. Deferiprone and deferasirox exhibit fundamental differences in this regard.
-
Deferiprone (DFP): As a small, bidentate ligand, three deferiprone molecules are required to form a stable, neutral 3:1 complex with a single ferric iron (Fe³⁺) ion.[1] Its low molecular weight and lipophilic character enable it to readily permeate cell membranes.[2] This allows it to access and chelate iron from the cytosolic labile iron pool.[3] Crucially, deferiprone can also penetrate mitochondrial membranes to chelate the particularly toxic iron pools within these organelles, thereby mitigating mitochondrial dysfunction and oxidative stress.[4][5][6] The resulting DFP-iron complex is water-soluble and primarily excreted via the urine.[1]
-
Deferasirox (DFX): In contrast, deferasirox is a larger, tridentate ligand that forms a 2:1 complex with Fe³⁺.[3][7] Its physicochemical properties lead to a longer plasma half-life, and it primarily chelates iron within the bloodstream, including iron from plasma non-transferrin-bound iron (NTBI) and iron released from the reticuloendothelial system.[3][8] While highly effective at reducing total body iron, its access to intracellular iron in tissues like the heart is considered less direct than that of deferiprone.[2][8] The deferasirox-iron complex is predominantly eliminated through biliary excretion in the feces.[1]
This mechanistic divergence is not merely academic; it has significant implications for their application in different clinical and research scenarios, particularly where mitochondrial iron overload is a key pathological feature.
Caption: Step-by-step workflow for the comparative analysis of iron chelators in a cell-based assay.
Detailed Methodology:
-
Cell Seeding:
-
Culture HepG2 cells in EMEM with 10% FBS at 37°C and 5% CO₂.
-
Seed 5 x 10⁴ cells per well into a 96-well black, clear-bottom plate and allow them to adhere for 24 hours.
-
Expertise: HepG2 cells are a robust and clinically relevant model for studying liver iron metabolism. [9][10][11]Seeding density is optimized for sub-confluent growth, preventing contact inhibition from affecting iron metabolism.
-
-
Iron Loading:
-
Prepare a fresh solution of FAC in culture medium.
-
Aspirate the old medium and add medium containing 100 µM FAC to the cells. [10] * Incubate for 24 hours to establish a state of cellular iron overload.
-
Trustworthiness: This step creates a consistent and measurable increase in the intracellular labile iron pool, providing a dynamic range for assessing chelator efficacy. A control group (no FAC) must be included to establish baseline fluorescence.
-
-
Chelator Treatment:
-
Prepare serial dilutions of DFP and DFX in culture medium (e.g., from 1 µM to 200 µM). Include a vehicle-only control.
-
Wash the iron-loaded cells twice with warm PBS to remove extracellular FAC.
-
Add the medium containing the respective chelator concentrations to the wells.
-
Incubate for 24 hours.
-
Causality: This incubation period allows sufficient time for the chelators to enter the cells (in the case of DFP) or act on iron turnover (for DFX) and chelate the labile iron.
-
-
Fluorescent Probe Loading:
-
Prepare a 1 µM working solution of Calcein-AM in PBS.
-
Wash cells twice with PBS to remove the chelator-containing medium.
-
Add the Calcein-AM solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Expertise: Calcein-AM is cell-permeable and non-fluorescent. Intracellular esterases cleave the AM group, trapping fluorescent calcein in the cytosol. The fluorescence of calcein is stoichiometrically quenched by labile iron. [12][13]
-
-
Fluorescence Measurement:
-
Wash cells twice with PBS to remove extracellular Calcein-AM.
-
Add fresh PBS to each well.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~515 nm.
-
Trustworthiness: A lower fluorescence signal corresponds to a higher intracellular labile iron pool (more quenching). Conversely, an increase in fluorescence in treated wells compared to the iron-loaded control indicates successful chelation.
-
-
Data Analysis and Interpretation:
-
Subtract the background fluorescence (wells with no cells).
-
The fluorescence signal is inversely proportional to the LIP. To represent chelator efficacy, data can be expressed as "% Fluorescence Recovery" or "% Reduction in LIP".
-
Plot the results against chelator concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) for each drug, representing the concentration required to achieve 50% of the maximum iron chelation effect. This provides a direct quantitative comparison of their potency.
-
Concluding Remarks for the Advanced Researcher
The selection between deferiprone and deferasirox is a strategic decision that must be informed by the specific research question or therapeutic goal. Deferiprone, with its proven ability to access and neutralize mitochondrial iron, presents a compelling tool for investigating and treating pathologies driven by organelle-specific iron toxicity, such as cardiac siderosis and certain neurodegenerative conditions. Deferasirox remains a potent agent for systemic iron reduction, particularly in clearing iron from the liver and the plasma.
The provided experimental framework offers a reliable method for generating robust, comparative data on chelator performance at the cellular level. By understanding the distinct molecular behaviors of these drugs and employing validated assays, researchers can make more informed choices, design more effective experiments, and ultimately contribute to the development of more targeted and efficacious therapies for iron overload disorders.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Deferiprone to Target Mitochondrial Iron for the Treatment of Pulmonary Diseases | Enterprise Innovation [innovation.weill.cornell.edu]
- 6. Iron chelation mitigates mitochondrial dysfunction and oxidative stress by enhancing nrf2-mediated antioxidant responses in the renal cortex of a murine model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ashpublications.org [ashpublications.org]
- 9. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The development of an optimized and reliable iron overload HepG2 cell model [ouci.dntb.gov.ua]
- 12. Iron-sensitive fluorescent probes: monitoring intracellular iron pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron-sensitive fluorescent probes: monitoring intracellular iron pools - Metallomics (RSC Publishing) [pubs.rsc.org]
A Mechanistic Showdown: Deferiprone and Deferoxamine in the Battle Against Iron Overload
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of iron chelation therapy, deferiprone and deferoxamine represent two distinct yet critical strategies for managing iron overload, a life-threatening consequence of conditions like β-thalassemia and other transfusion-dependent anemias.[1][2] While both agents effectively promote the excretion of excess iron, their underlying mechanisms, pharmacokinetic profiles, and clinical efficacies diverge significantly. This guide provides a detailed mechanistic comparison to inform research and clinical decision-making.
The Core Challenge: Taming Reactive Iron
Chronic blood transfusions introduce a substantial iron burden that the body cannot naturally excrete.[2][3] This excess iron, particularly in its non-transferrin-bound form (NTBI), is highly reactive and can catalyze the formation of damaging free radicals, leading to organ dysfunction, especially in the heart, liver, and endocrine glands.[3][4][5][6] The primary goal of chelation therapy is to bind this toxic iron into stable, excretable complexes.[7][8]
Deferoxamine (DFO): The Parenteral Pioneer
For decades, deferoxamine, a hexadentate chelator derived from the bacterium Streptomyces pilosus, was the cornerstone of iron chelation therapy.[9] Its large molecular size and hydrophilic nature dictate its parenteral administration, typically through slow subcutaneous infusion over 8-12 hours, 5-7 nights a week.[3][6][10]
Mechanism of Action
Deferoxamine primarily chelates extracellular iron. It has a high affinity for ferric iron (Fe³⁺), forming a 1:1 complex called ferrioxamine.[8] This stable, water-soluble complex is then readily excreted by the kidneys.[5][8] DFO can access iron from several sources, including:
-
Non-Transferrin-Bound Iron (NTBI): DFO effectively scavenges this particularly toxic form of iron circulating in the plasma.[5][8][11]
-
Hemosiderin and Ferritin: DFO can chelate iron stored within these proteins, particularly in macrophages and liver parenchymal cells.[5][8][11] It also promotes the degradation of ferritin in lysosomes.[5]
However, due to its hydrophilicity and large size, deferoxamine's ability to penetrate cell membranes and access intracellular iron pools is limited. This is a critical factor in its relatively slower efficacy in removing iron from the heart compared to the liver.[12][13]
Deferiprone (DFP): The Orally Active Challenger
Deferiprone emerged as a groundbreaking oral alternative to the demanding regimen of deferoxamine.[3][14] As a small, synthetic, bidentate chelator, three molecules of deferiprone are required to bind a single ferric ion, forming a stable 3:1 neutral complex.[6][7][15]
Mechanism of Action
The key distinction of deferiprone lies in its lipophilic nature and low molecular weight, which allow it to readily cross cell membranes. This property grants it access to intracellular iron pools, a significant advantage over deferoxamine.[15][16] Deferiprone's primary targets include:
-
Cytosolic Labile Iron Pool (LIP): Deferiprone effectively chelates the highly reactive labile iron within cells, mitigating oxidative stress at its source.[5][7]
-
Mitochondrial Iron: Its ability to penetrate subcellular compartments allows deferiprone to access and remove iron from mitochondria, which are particularly vulnerable to iron-induced oxidative damage.
This intracellular access is believed to be the primary reason for deferiprone's superior efficacy in removing cardiac iron compared to deferoxamine.[12][13][15][17] The deferiprone-iron complex is then excreted primarily through the urine.[7][15]
Head-to-Head: A Mechanistic and Clinical Comparison
| Feature | Deferiprone (DFP) | Deferoxamine (DFO) |
| Chemical Nature | Small, lipophilic, bidentate chelator | Large, hydrophilic, hexadentate chelator |
| Administration | Oral | Parenteral (subcutaneous or intravenous infusion) |
| Stoichiometry (Drug:Fe³⁺) | 3:1[7][15] | 1:1 |
| Primary Site of Action | Intracellular (cytosol, mitochondria) and extracellular | Primarily extracellular (plasma) |
| Key Iron Target | Labile Iron Pool (LIP), mitochondrial iron | Non-Transferrin-Bound Iron (NTBI), ferritin, hemosiderin |
| Excretion Route | Primarily urine[7][15] | Primarily urine[5][8] |
| Cardiac Iron Removal | More effective[12][13][15][18] | Less effective[12][13] |
| Liver Iron Removal | Less effective than DFO[17] | More effective |
| Major Adverse Events | Agranulocytosis, neutropenia, arthropathy, gastrointestinal disturbances[14][18][19] | Auditory and ocular toxicity, growth retardation, local infusion site reactions[14] |
Visualizing the Mechanisms
To better understand the distinct pathways of these two chelators, the following diagrams illustrate their primary modes of action.
Caption: Deferoxamine primarily acts in the extracellular space.
Caption: Deferiprone effectively penetrates cells to chelate intracellular iron.
Experimental Protocols: Assessing Chelation Efficacy
The differential mechanisms of deferiprone and deferoxamine necessitate specific experimental approaches to evaluate their efficacy.
Protocol 1: Measurement of Labile Plasma Iron (LPI)
Rationale: LPI is a redox-active component of NTBI and a key indicator of chelatable, potentially toxic plasma iron.[4][20][21] Measuring LPI provides a direct assessment of an iron chelator's ability to neutralize reactive iron in the circulation. This is particularly relevant for evaluating the immediate protective effects of a chelator.
Step-by-Step Methodology:
-
Sample Collection: Collect patient blood samples in heparinized tubes. Separate plasma by centrifugation.
-
Assay Principle: The assay utilizes a fluorescent probe, such as dihydrorhodamine, which becomes fluorescent upon oxidation by reactive oxygen species generated by LPI.[22]
-
Measurement:
-
Divide the plasma sample into two aliquots.
-
To the first aliquot, add an ascorbate solution to facilitate the redox cycling of iron.
-
To the second aliquot, add the ascorbate solution plus a potent iron chelator (as a control to quench all LPI activity).
-
Add the fluorescent probe to both aliquots.
-
-
Quantification: Measure the rate of fluorescence increase over time in a fluorometer. The difference in the rate of oxidation between the sample with and without the control chelator is proportional to the amount of LPI.[22]
-
Interpretation: A significant reduction in LPI levels post-administration of deferiprone or deferoxamine indicates effective chelation of redox-active plasma iron.
Protocol 2: Assessment of Myocardial Iron Content using T2 MRI*
Rationale: Cardiac iron overload is the leading cause of mortality in transfusion-dependent thalassemia.[17] Magnetic Resonance Imaging (MRI) T2* is a non-invasive, validated method to quantify myocardial iron concentration.[1] This technique is crucial for comparing the cardiac efficacy of deferiprone and deferoxamine.
Step-by-Step Methodology:
-
Patient Preparation: No specific preparation is required, but patients must be able to hold their breath for short periods during the scan.
-
Image Acquisition:
-
Perform cardiac MRI using a gradient-echo sequence with multiple echo times (TE).
-
Acquire images of a single mid-ventricular short-axis slice of the heart.
-
-
Data Analysis:
-
Measure the signal intensity of the interventricular septum on the images acquired at different echo times.
-
Plot the natural logarithm of the signal intensity against the echo time.
-
The T2* value is the negative reciprocal of the slope of the resulting linear decay curve.
-
-
Interpretation: A lower T2* value indicates a higher concentration of myocardial iron. An increase in the T2* value over a course of chelation therapy signifies effective removal of iron from the heart.[17] Clinical studies consistently show a more significant increase in T2* with deferiprone compared to deferoxamine, reflecting its superior ability to access and remove cardiac iron.[13][17][18][23]
Caption: Workflow for assessing and comparing chelator efficacy.
Synergy and Future Directions: The "Shuttle Hypothesis"
The distinct mechanistic advantages of deferiprone and deferoxamine have led to the exploration of combination therapy. The "shuttle hypothesis" proposes that deferiprone, with its ability to access intracellular iron, chelates it and then transfers it to the more avid, extracellularly located deferoxamine for excretion. This combined approach has shown significant efficacy in reducing total body iron burden, particularly in patients with severe cardiac iron overload.[17][18]
Conclusion
Deferiprone and deferoxamine, while sharing the common goal of reducing iron overload, operate through fundamentally different mechanisms. Deferoxamine, the established parenteral agent, is a powerful extracellular chelator, highly effective at clearing iron from plasma and the liver. Deferiprone's strength lies in its oral bioavailability and its ability to penetrate cells and organelles, making it uniquely effective at removing toxic iron from the heart. Understanding these mechanistic nuances is paramount for researchers and clinicians in designing rational chelation strategies, optimizing patient outcomes, and developing the next generation of iron-chelating therapies. The choice between monotherapy with either agent or a combined approach depends on a careful assessment of the individual patient's iron distribution, particularly the cardiac iron burden, and their tolerance to the respective drugs.[24]
References
- 1. dovepress.com [dovepress.com]
- 2. Beta Thalassemia Medication: Chelating Agents, Gene Therapies, Hematologics, Erythroid Maturation Agents [emedicine.medscape.com]
- 3. The importance of chelation therapy in thalassemia and iron chelators available for patients | VJHemOnc [vjhemonc.com]
- 4. The Story of non-transferrin Bound Plasma Iron – NTBI LPI | BioIron - International Society for the Study of Iron in Biology and Medicine [bioiron.org]
- 5. researchgate.net [researchgate.net]
- 6. Iron Chelation Therapy in Thalassemia Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 8. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 9. Comparison of the Effects of Deferiprone versus Deferoxamine on Growth and Virulence of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. macsenlab.com [macsenlab.com]
- 16. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 19. ashpublications.org [ashpublications.org]
- 20. LPI Kit (Code 40010) – BloodGenetics [bloodgenetics.com]
- 21. Utility of Labile Plasma Iron Assay in Thalassemia Major Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. ashpublications.org [ashpublications.org]
- 24. 2021 Thalassaemia International Federation Guidelines for the Management of Transfusion-dependent Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 3-hydroxy-2-methyl-4(1H)-pyridinone in Neurodegenerative Models: A Comparative Guide to Iron Chelators
Introduction: The Double-Edged Sword of Iron in the Brain
Iron is an indispensable element for a multitude of vital neurological functions, including neurotransmitter synthesis, myelination, and mitochondrial respiration. However, the very redox activity that makes iron a crucial cofactor also renders it a potent catalyst for oxidative damage when its homeostasis is disrupted. A growing body of evidence implicates the dysregulation of iron metabolism and its subsequent accumulation in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease.[1][2] This pathological iron accumulation can trigger a cascade of detrimental events, including the generation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress, lipid peroxidation, protein aggregation, and ultimately, neuronal cell death.[3][4]
This guide provides a comparative analysis of the efficacy of 3-hydroxy-2-methyl-4(1H)-pyridinone, also known as deferiprone, and other prominent iron chelators in various neurodegenerative models. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their therapeutic potential.
Mechanisms of Action: A Comparative Overview
The primary therapeutic strategy of iron chelation therapy is to sequester excess labile iron, rendering it redox-inactive and facilitating its removal from the brain. However, the ideal iron chelator for neurodegenerative diseases must possess specific characteristics, including the ability to cross the blood-brain barrier (BBB), penetrate cell membranes, and selectively bind to pathological iron pools without disrupting systemic iron balance.[5][6]
This compound (Deferiprone): Deferiprone is a small, orally available, and lipid-soluble molecule that can efficiently cross the BBB.[7][8] Its mechanism of action involves the formation of a stable 3:1 complex with ferric iron (Fe³⁺), which is then excreted, primarily through the urine.[3][9] By reducing the labile iron pool within neurons, deferiprone mitigates oxidative stress and its downstream damaging effects.[3]
Deferoxamine (DFO): DFO is a high-affinity iron chelator that has been in clinical use for decades for systemic iron overload.[10] However, its high molecular weight and hydrophilicity severely limit its ability to cross the BBB, necessitating invasive administration routes like direct intracerebroventricular infusion or, more recently, intranasal delivery to bypass this barrier.[11][12]
Deferasirox (DFX): Deferasirox is another orally active iron chelator used for systemic iron overload. While it offers better patient compliance than DFO, its penetration into the central nervous system is also a significant consideration.[4][10] The deferasirox-iron complex is primarily eliminated through feces.[9]
The following diagram illustrates the fundamental mechanism of action of these iron chelators in a neuron.
Caption: Mechanism of action of iron chelators in mitigating neuronal oxidative stress.
Comparative Efficacy in Neurodegenerative Models
The therapeutic potential of iron chelators has been investigated in a variety of in vitro and in vivo models of neurodegenerative diseases. The following tables summarize key findings, offering a comparative perspective on their efficacy.
Table 1: Efficacy in Parkinson's Disease Models
| Chelator | Model | Key Findings | Reference(s) |
| Deferiprone | MPTP-induced mouse model | Reduced iron levels in the substantia nigra; improved motor performance.[7][13] | [7][13] |
| 6-OHDA-induced rat model | Protected dopaminergic neurons from degeneration; reduced oxidative stress markers.[14] | [14] | |
| Phase 2 Clinical Trial | Reduced iron content in the substantia nigra as measured by MRI.[7] However, a recent meta-analysis did not find significant improvement in motor functions.[15][16] | [7][15][16] | |
| Deferoxamine | 6-OHDA-induced rat model (intranasal) | Neuroprotective, reversing motor deficits and improving dopaminergic neuron survival.[12] | [12] |
| Deferasirox | Differentiated PC12 cells | Reduced catecholamine-induced neurotoxicity at clinically relevant concentrations.[14] | [14] |
Table 2: Efficacy in Alzheimer's Disease Models
| Chelator | Model | Key Findings | Reference(s) |
| Deferiprone | Scopolamine-induced rat model | Lessened Aβ deposition and mitigated memory impairment.[8] | [8] |
| Phase 2 Clinical Trial | Lowered brain iron in the hippocampus but was associated with accelerated cognitive decline, raising questions about the optimal dose and the role of iron in AD.[17] | [17] | |
| Deferoxamine | AD patients (intramuscular) | Slowed disease progression in a 2-year study.[18] | [18] |
| Transgenic mouse models (intranasal) | Reduced infarct volume and improved spatial memory.[19] | [19] | |
| Deferasirox | Transgenic mouse models (APP/Tau) | Tended to decrease hyperphosphorylated tau.[18] | [18] |
Experimental Protocols for Efficacy Evaluation
The following protocols provide a framework for assessing the efficacy of iron chelators in common neurodegenerative models.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of an iron chelator to protect neuronal cells from toxin-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for PD models, or Aβ oligomers for AD models)
-
Iron chelator of interest (e.g., Deferiprone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the iron chelator for 1-2 hours.
-
Toxin Exposure: Add the neurotoxin to the wells (e.g., 100 µM 6-OHDA) and incubate for 24 hours. Include a control group with no toxin and a toxin-only group.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Caption: Workflow for assessing in vitro neuroprotection by iron chelators.
Protocol 2: In Vivo Efficacy in a MPTP Mouse Model of Parkinson's Disease
This protocol evaluates the neuroprotective effects of an iron chelator in a widely used animal model of PD.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Iron chelator of interest (e.g., Deferiprone)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry and HPLC
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Treatment Groups: Divide mice into groups: Vehicle control, MPTP + Vehicle, MPTP + Iron Chelator.
-
Drug Administration: Administer the iron chelator (e.g., via oral gavage) for a pre-determined period before and during MPTP administration.
-
MPTP Induction: Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).[20]
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline and at various time points after MPTP injection.
-
-
Neurochemical Analysis:
-
At the end of the study, sacrifice the animals and dissect the striatum.
-
Measure dopamine and its metabolites using HPLC with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
-
-
Data Analysis: Compare behavioral scores, dopamine levels, and TH-positive cell counts between the different treatment groups.
Conclusion and Future Perspectives
Iron chelation therapy holds considerable promise as a neuroprotective strategy for a range of neurodegenerative diseases.[1][5] this compound (deferiprone), with its ability to cross the blood-brain barrier and its oral bioavailability, has emerged as a leading candidate.[1][7] However, the translation of preclinical findings to clinical success has been met with mixed results, highlighting the complexity of iron's role in the brain and the need for a nuanced therapeutic approach.[15][17]
Future research should focus on optimizing dosing strategies to achieve a therapeutic window that effectively chelates pathological iron without disrupting essential physiological processes. The development of next-generation, multi-target iron chelators with additional properties such as antioxidant and anti-inflammatory activities may offer enhanced therapeutic benefits.[6][21] Rigorous and well-designed clinical trials are crucial to definitively establish the efficacy and safety of iron chelation therapy in patients with neurodegenerative diseases.
References
- 1. Iron chelation in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron chelation and neuroprotection in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. Frontiers | Iron chelators as a therapeutic option for Alzheimer’s disease—A mini-review [frontiersin.org]
- 5. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of the Iron Chelator Deferiprone in Parkinson's Disease [ctv.veeva.com]
- 8. alzforum.org [alzforum.org]
- 9. macsenlab.com [macsenlab.com]
- 10. Iron chelators as a therapeutic option for Alzheimer’s disease—A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. mdpi.com [mdpi.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of the iron‐chelating agent, deferiprone, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A trial of the iron‐chelator deferiprone in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic Targets and Applications of Iron Chelators for Neurodegeneration with Brain Iron Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Deferiprone Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Deferiprone, an oral iron chelator crucial for managing iron overload in patients with conditions like thalassemia major, demands robust and reliable analytical methods to ensure therapeutic efficacy and patient safety.[1] This guide provides an in-depth comparison of three commonly employed analytical techniques for the determination of deferiprone: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of methods. It is designed to provide a senior-level perspective, explaining the causality behind experimental choices and grounding every protocol in the principles of self-validation. All methodologies are discussed within the framework of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the trustworthiness and regulatory compliance of the data generated.[2][3][4][5][6]
The Analytical Imperative: Why Method Choice Matters
Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, is a small molecule whose accurate measurement is critical in various contexts.[1] In pharmaceutical dosage forms, precise quantification ensures that patients receive the correct dose. In biological matrices such as plasma or urine, it is essential for pharmacokinetic and bioequivalence studies, which inform dosing regimens and regulatory submissions.[7] The choice of analytical technique is therefore not trivial; it is a strategic decision dictated by the specific application, required sensitivity, sample matrix complexity, and available resources.
This guide will dissect each technique, offering a comparative analysis to empower researchers to make informed decisions for their specific analytical challenges.
Methodologies Under the Microscope
UV-Visible Spectrophotometry
Principle of the Method: UV-Vis spectrophotometry is a widely accessible technique based on the principle that molecules absorb light at specific wavelengths. Deferiprone exhibits a characteristic absorbance maximum (λmax) in the UV region, typically around 278-280 nm.[1][8] The amount of light absorbed is directly proportional to the concentration of deferiprone in the solution, a relationship described by the Beer-Lambert law. This method is often favored for its simplicity, speed, and cost-effectiveness, particularly for the analysis of bulk drug and simple pharmaceutical formulations.[1][9][10]
Experimental Protocol (General):
-
Solvent Selection: A suitable solvent that dissolves deferiprone and does not interfere with its absorbance at the analytical wavelength is chosen. A common choice is distilled water or a mixture of ethanol and water.[1][8]
-
Preparation of Standard Solutions: A stock solution of deferiprone of known concentration is prepared by accurately weighing a reference standard and dissolving it in a precise volume of the selected solvent. A series of calibration standards are then prepared by serial dilution of the stock solution.
-
Wavelength Maximization (λmax) Determination: A solution of deferiprone is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
Calibration Curve Generation: The absorbance of each calibration standard is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Analysis: The sample containing an unknown concentration of deferiprone is appropriately diluted to fall within the linear range of the calibration curve. Its absorbance is measured, and the concentration is determined from the calibration curve.
Causality in Protocol Design: The choice of solvent is critical as it can influence the λmax and the molar absorptivity of the analyte. The linearity of the calibration curve is a key validation parameter, demonstrating that the response of the instrument is proportional to the analyte concentration over a defined range.[3]
Visualization of the UV-Vis Spectrophotometry Workflow:
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 10. Application of validated UV-Vis spectrophotometry-colorimetric methods for specific quantification of deferiprone in the development of iron-responsive nanoparticle loaded into dissolving microneedle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing the Effects of Deferiprone and Other Chelators on Mitochondrial Function
Editorial Foreword: In the landscape of iron chelation therapy, the choice of agent can have profound implications that extend beyond systemic iron reduction, reaching into the very powerhouse of the cell: the mitochondrion. This guide provides an in-depth, objective comparison of the three primary clinical iron chelators—Deferiprone (L1), Deferoxamine (DFO), and Deferasirox (DFX)—with a specific focus on their distinct effects on mitochondrial function. Moving beyond a simple recitation of facts, we delve into the causality behind their mechanisms, supported by experimental data and detailed protocols to empower researchers in their own investigations. Our objective is to furnish scientists and drug development professionals with the critical insights needed to select the appropriate chelator for studies where mitochondrial health is a paramount consideration.
Introduction: Iron, Mitochondria, and the Rationale for Chelation
Iron is indispensable for life, serving as a critical cofactor in numerous biological processes, from oxygen transport to DNA synthesis. Mitochondria stand as the central hub of cellular iron metabolism, where it is essential for the function of the electron transport chain (ETC) and the synthesis of heme and iron-sulfur [Fe-S] clusters.[1] However, this essential metal is a double-edged sword. Excess iron, particularly the labile or "free" form, is highly toxic, catalyzing the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions.[1][2] This cascade of oxidative stress inflicts damage upon lipids, proteins, and nucleic acids, with mitochondria being both a primary source of ROS and a principal target of its damaging effects.
Conditions of iron overload, such as thalassemia and myelodysplastic syndromes, necessitate the use of iron chelation therapy to mitigate this toxicity.[3][4] The three most widely used chelators—Deferiprone, Deferoxamine, and Deferasirox—exhibit unique physicochemical properties that dictate their biodistribution and, consequently, their impact on mitochondrial function.
Mechanisms of Action at the Mitochondrial Level: A Comparative Analysis
The efficacy and safety of an iron chelator in the context of mitochondrial health are fundamentally determined by its ability to access and remove iron from within this organelle without causing off-target damage.
Deferiprone (DFP): The Mitochondrial Permeator
Deferiprone is a small, orally active bidentate chelator that possesses the unique ability among the three to readily cross cellular and, crucially, mitochondrial membranes.[5][6] This property allows it to directly access and chelate the labile iron pool within the mitochondria.
-
Mitochondrial Iron Removal: By directly entering the mitochondrial matrix, Deferiprone can bind excess iron at a key site of oxidative stress generation. Studies have shown that Deferiprone can effectively remove iron from mitochondria, thereby reversing or preventing iron-induced mitochondrial dysfunction.[7][8]
-
Protection Against Oxidative Stress: Its primary antioxidant activity stems from the binding of catalytic iron, which inhibits the formation of free radicals.[2] This action protects mitochondrial components from oxidative damage, helping to preserve the integrity of the electron transport chain and overall mitochondrial function.[9]
-
Upregulation of Protective Mechanisms: Intriguingly, Deferiprone has been shown to upregulate the expression of mitochondrial ferritin (FTMT).[5] FTMT is an iron-storage protein located within the mitochondria that sequesters iron in a non-toxic form, providing an additional layer of protection against oxidative stress and ferroptosis, an iron-dependent form of cell death.[5]
Deferoxamine (DFO): The Extramitochondrial Workhorse
Deferoxamine is a larger, hexadentate chelator that is administered parenterally. Its size and hydrophilic nature significantly limit its ability to cross cell membranes and, particularly, the inner mitochondrial membrane.
-
Limited Mitochondrial Access: DFO primarily chelates extracellular and cytosolic iron.[10][11] While it can reduce the overall cellular iron burden, its capacity to directly address mitochondrial iron overload is minimal compared to Deferiprone.[5]
-
Indirect Effects on Mitochondria: The effects of DFO on mitochondria are largely indirect, resulting from the reduction of cytosolic labile iron that might otherwise be trafficked into the organelle. However, some studies in cancer cell lines have paradoxically shown that DFO treatment can lead to mitochondrial iron accumulation and increased ROS, suggesting its effects can be context-dependent.[12] In other contexts, DFO has been shown to disrupt mitochondrial respiration and elevate ROS, contributing to cellular toxicity.[13]
Deferasirox (DFX): A Case of Specific Mitochondrial Toxicity
Deferasirox is a once-daily, oral tridentate chelator that, like DFO, primarily acts on the cytosolic iron pool.[10] However, a growing body of evidence points to a unique and concerning off-target effect on mitochondria.
-
Mitochondrial Swelling and Uncoupling: Unlike Deferiprone or Deferoxamine, Deferasirox has been shown to cause severe mitochondrial swelling.[14][15] This dramatic morphological change is not associated with depolarization or the opening of the mitochondrial permeability transition pore. Instead, it is attributed to a specific increase in the permeability of the inner mitochondrial membrane (IMM) to protons, leading to partial uncoupling of the respiratory chain.[14][15]
-
Impaired Mitochondrial Function: This DFX-induced change in inner membrane permeability has major adverse consequences for mitochondrial volume regulation and overall function, contributing to the organ toxicity sometimes observed in patients.[14][16][17]
Quantitative Data Summary
The distinct properties of these chelators lead to different outcomes for mitochondrial health, as summarized below.
| Feature | Deferiprone (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) |
| Primary Site of Action | Cytosol and Mitochondria[5][10] | Extracellular and Cytosol[10][11] | Cytosol[10] |
| Mitochondrial Permeability | High[5] | Very Low[5] | Low (but exerts off-target effects)[14] |
| Effect on Mitochondrial Iron | Directly removes mitochondrial iron[7][8] | Indirectly reduces influx; may increase in some contexts[12] | Primarily reduces cytosolic iron available for import[10] |
| Effect on Mitochondrial ROS | Reduces ROS by chelating catalytic iron[2][9] | Can increase ROS in certain cell types[12][13] | Can increase ROS due to mitochondrial dysfunction[1] |
| Key Mitochondrial Effect | Protects function; upregulates mitochondrial ferritin[5][9] | Can disrupt respiration and mitochondrial function[13] | Causes severe mitochondrial swelling and uncoupling[14][15] |
Visualization of Mechanisms and Workflows
Diagram 1: Comparative Cellular Chelation Mechanisms
Caption: Differential access of iron chelators to subcellular iron pools.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for studying chelator effects on mitochondria.
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are foundational for validating the claims made in this guide. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: Quantification of Mitochondrial Non-Heme Iron Content
This protocol provides a method to accurately measure iron levels specifically within mitochondria, adapted from established methodologies.[18][19]
Principle: Mitochondria are first isolated from cultured cells or tissues. An acid-based protein precipitation solution then releases iron from non-heme proteins. The released ferrous iron (Fe²⁺) reacts with a chromogen (e.g., ferrozine) to form a colored complex, which is quantified spectrophotometrically.
Step-by-Step Methodology:
-
Mitochondrial Isolation:
-
Harvest cells (approx. 10-20 million) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Homogenize the cells using a Dounce homogenizer on ice until >90% cell lysis is achieved (check with trypan blue).
-
Perform differential centrifugation:
-
Centrifuge at 600 x g for 10 min at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 min at 4°C to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
-
-
Resuspend the final mitochondrial pellet in a suitable buffer. Determine protein concentration using a BCA assay.
-
-
Non-Heme Iron Measurement:
-
Prepare a Protein Precipitation Solution (PPS): Mix equal volumes of 1 N HCl and 10% Trichloroacetic acid.[18]
-
To 100 µL of mitochondrial lysate (containing a known amount of protein), add 100 µL of PPS.
-
Vortex and incubate at 95°C for 60 minutes to release the iron.
-
Cool the samples on ice and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
Prepare an Iron Detection Reagent: Add a chromogen like ferrozine to an ammonium acetate buffer.
-
Transfer 100 µL of the iron-containing supernatant to a 96-well plate.
-
Add 100 µL of the Iron Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength for the chromogen (e.g., 562 nm for ferrozine).
-
Calculate the iron concentration using a standard curve prepared with known concentrations of FeCl₃ or an iron standard. Normalize the result to the protein content of the lysate (e.g., in nmol iron/mg protein).
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
Principle: This method uses a cationic, fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria due to their negative membrane potential. A decrease in MMP, indicative of mitochondrial dysfunction, results in reduced dye accumulation and lower fluorescence intensity.[20][21]
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells in a multi-well plate (e.g., 96-well, black-walled for fluorescence) and allow them to adhere overnight.
-
Treat cells with the iron chelators (DFP, DFO, DFX) and controls for the desired duration.
-
Positive Control: A separate set of wells should be treated with a mitochondrial uncoupler like CCCP (5-10 µM) for 30-60 minutes before the assay to induce complete depolarization.
-
Negative Control: Untreated cells serve as the baseline for healthy MMP.
-
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed culture medium (final concentration typically 25-100 nM).
-
Remove the treatment medium from the cells and add the TMRE-containing medium.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Quantification:
-
After incubation, wash the cells gently with pre-warmed PBS or live-cell imaging solution to remove background fluorescence.
-
Immediately measure the fluorescence using a fluorescence plate reader (e.g., Ex/Em ~549/575 nm).
-
Alternatively, visualize and quantify the fluorescence on a per-cell basis using a fluorescence microscope or flow cytometer.[22]
-
Data should be expressed as a percentage of the fluorescence of the negative control (untreated cells), with the CCCP-treated cells demonstrating the minimal fluorescence signal.
-
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: This protocol uses MitoSOX™ Red, a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide (O₂•⁻), a primary mitochondrial ROS, exhibiting red fluorescence.[12][23]
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate and treat cells with iron chelators as described in Protocol 2.
-
Positive Control: Treat a set of wells with a known inducer of mitochondrial ROS, such as Antimycin A (10 µM) or Rotenone (5 µM), for 30-60 minutes.
-
Negative Control: Untreated cells.
-
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red reagent in warm HBSS or culture medium.
-
Remove the treatment medium, wash the cells once with warm buffer, and add the MitoSOX working solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quantification:
-
Gently wash the cells three times with warm buffer.
-
Measure the red fluorescence using a fluorescence plate reader (Ex/Em ~510/580 nm), fluorescence microscope, or flow cytometer.[22]
-
Results should be normalized to cell number (e.g., using a parallel Hoechst or DAPI stain) and expressed as a percentage of the fluorescence of the negative control.
-
Conclusion and Future Directions
The experimental evidence clearly delineates three distinct mitochondrial interaction profiles for the main clinical iron chelators.
-
Deferiprone stands out for its ability to permeate mitochondria and directly chelate the toxic labile iron pool at its source, offering a direct mechanism for mitigating iron-induced oxidative stress and preserving mitochondrial function.[7][9]
-
Deferoxamine , due to its physicochemical properties, acts primarily outside the mitochondrion, offering indirect protection at best, with some data suggesting a risk of mitochondrial impairment in specific contexts.[5][12]
-
Deferasirox presents a significant liability regarding mitochondrial health, causing a unique and detrimental swelling and uncoupling of the organelle that is independent of its iron chelation activity.[14][15]
For researchers investigating diseases where mitochondrial iron dysregulation is a key pathological feature—such as in Friedreich's ataxia, Parkinson's disease, and certain cardiovascular conditions—the choice of chelator is not trivial.[7] Deferiprone offers a targeted tool to specifically probe the consequences of mitochondrial iron removal. Conversely, Deferasirox should be used with extreme caution in such studies, as its off-target mitochondrial toxicity could confound experimental results. The development of novel, mitochondria-targeted chelators, inspired by the properties of Deferiprone, represents a promising frontier in the quest for more precise and effective treatments for both systemic and localized iron overload pathologies.[1][7][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of iron chelation therapy on mitochondrial function, vascular integrity and inflammation in transfusion-dependent myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Deferiprone to Target Mitochondrial Iron for the Treatment of Pulmonary Diseases | Enterprise Innovation [innovation.weill.cornell.edu]
- 7. The synthesis and properties of mitochondrial targeted iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron chelation mitigates mitochondrial dysfunction and oxidative stress by enhancing nrf2-mediated antioxidant responses in the renal cortex of a murine model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF2α activation and mitochondrial deficit due to iron chelation cause retinal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Impact of Iron Chelators on the Biology of Cancer Stem Cells [mdpi.com]
- 17. Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 21. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 22. Quantification of mitochondrial reactive oxygen species in living cells by using multi-laser polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of 3-hydroxy-2-methyl-4(1H)-pyridinone Quantification in Brain Tissue
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutics and their metabolites within the central nervous system is a cornerstone of neuropharmacology and toxicology. This guide provides an in-depth, objective comparison of analytical methodologies for validating the quantification of 3-hydroxy-2-methyl-4(1H)-pyridinone in the complex milieu of brain tissue. As a structural analog of the well-characterized iron-chelating agent deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), this compound holds significant therapeutic potential, making its precise measurement in the target organ paramount for preclinical and clinical success.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] Every protocol described is designed as a self-validating system, ensuring scientific integrity and engendering trust in the generated data.
The Analytical Challenge: Quantifying a Small Molecule in a Complex Matrix
Brain tissue presents a formidable analytical challenge due to its high lipid content and complex composition, which can lead to significant matrix effects and interfere with accurate quantification.[4][5][6] The selection of an appropriate analytical technique and a robust sample preparation method is therefore critical. Here, we will compare two powerful techniques for the quantification of this compound: the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the high-resolution separation technique of Capillary Electrophoresis (CE) .
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse of modern bioanalysis, offering unparalleled sensitivity and selectivity. The method detailed below is adapted from established protocols for the structurally similar drug, deferiprone, in biological fluids, with a sample preparation strategy optimized for the complexities of brain tissue.[7]
Rationale for Method Selection
The choice of LC-MS/MS is predicated on its ability to provide definitive identification and quantification, even at low concentrations. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor-to-product ion transitions, which drastically reduces background noise and enhances selectivity, a crucial factor when dealing with a complex matrix like brain homogenate.[8][9]
Experimental Protocol
1. Sample Preparation: Brain Tissue Homogenization and Extraction
The goal of sample preparation is to efficiently extract the analyte from the tissue matrix while removing interfering substances like proteins and lipids. Protein precipitation is a rapid and effective method for this purpose.
-
Step 1: Homogenization: Accurately weigh a 100 mg portion of frozen brain tissue. Add 400 µL of ice-cold 10 mM ammonium formate buffer (pH 7.4). Homogenize the tissue using a bead beater or ultrasonic disruptor until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic degradation.
-
Step 2: Protein Precipitation: To the 500 µL of brain homogenate, add 1.5 mL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Step 3: Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Step 4: Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Step 5: Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
Causality Insight: Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins while being compatible with reversed-phase chromatography.[7][10] The evaporation and reconstitution step concentrates the analyte and ensures its compatibility with the initial mobile phase, leading to better peak shape during chromatography.
Caption: Workflow for LC-MS/MS analysis of this compound.
2. UPLC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and separation of this polar compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 3 minutes allows for the elution of the analyte while washing out more hydrophobic matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion masses would need to be determined by infusing a standard solution of this compound. For deferiprone (a methylated analog), a transition of m/z 140.1 → 98.1 is commonly used.[7] A similar fragmentation pattern would be expected.
Performance Characteristics (Anticipated)
The following table outlines the expected performance characteristics of this method, based on data from analogous assays and regulatory guidelines.[3][7]
| Parameter | Expected Performance | Rationale/Justification |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | Sufficiently sensitive for preclinical pharmacokinetic and toxicokinetic studies in brain tissue. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Ensures the measured value is close to the true value, a critical requirement of FDA/EMA guidelines.[3] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Indicates the reproducibility of the method upon repeated measurements. |
| Recovery | > 80% | High recovery ensures that the extraction process is efficient and not a significant source of variability. |
Method 2: High-Resolution Separation by Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an orthogonal separation mechanism to HPLC, separating analytes based on their charge-to-size ratio. This makes it an excellent confirmatory or alternative technique.
Rationale for Method Selection
CE is particularly well-suited for the analysis of small, charged molecules like this compound. It offers very high separation efficiency, short analysis times, and requires minimal solvent consumption, making it a "greener" alternative to LC-MS/MS.[11][12][13] The primary drawback is typically lower sensitivity compared to mass spectrometry, which can be partially overcome using sample stacking techniques.
Experimental Protocol
1. Sample Preparation
The sample preparation for CE can be similar to that for LC-MS/MS, but the final reconstitution step is different.
-
Follow Steps 1-4 of the LC-MS/MS sample preparation protocol (Homogenization, Protein Precipitation, Centrifugation, and Supernatant Transfer).
-
Step 5: Evaporation and Reconstitution: Evaporate the supernatant to dryness. Reconstitute the residue in 100 µL of a low ionic strength buffer, such as 10 mM phosphate buffer (pH 2.5), to facilitate field-amplified sample stacking.
Causality Insight: Reconstituting in a low conductivity buffer is crucial for field-amplified sample stacking, a technique where the sample is introduced in a low conductivity solution relative to the background electrolyte. When voltage is applied, the electric field is stronger in the sample zone, causing ions to accelerate and "stack" into a very narrow band, thereby significantly enhancing sensitivity.[11]
Caption: Workflow for Capillary Electrophoresis analysis of this compound.
2. Capillary Zone Electrophoresis (CZE) Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 100 mM phosphate buffer, pH 3.0.
-
Separation Voltage: +20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 280 nm.
Performance Characteristics (Anticipated)
The performance of the CE method would differ from LC-MS/MS, particularly in sensitivity.
| Parameter | Expected Performance | Rationale/Justification |
| Linearity (r²) | > 0.99 | Good linearity is achievable with UV detection. |
| Lower Limit of Quantification (LLOQ) | 75 - 200 ng/mL | Higher LLOQ than LC-MS/MS, but potentially sufficient for toxicokinetic studies. Sensitivity is highly dependent on the effectiveness of stacking.[11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Adherence to bioanalytical validation standards is achievable. |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Modern CE instruments provide excellent injection and migration time precision. |
| Recovery | > 80% | The extraction efficiency is independent of the final analytical technique. |
Comparative Analysis and Final Recommendation
| Feature | LC-MS/MS | Capillary Electrophoresis (CE) |
| Selectivity | Excellent: Based on both chromatographic retention time and specific mass-to-charge ratio transitions. | Good: Based on electrophoretic mobility and UV absorbance spectrum. Prone to interference from co-migrating, UV-absorbing compounds. |
| Sensitivity | Excellent: LLOQ in the low ng/mL or sub-ng/mL range is achievable. | Moderate: LLOQ typically in the mid-to-high ng/mL range. May not be suitable for all pharmacokinetic studies. |
| Throughput | High: Runtimes of a few minutes per sample are common. | High: Similar or faster runtimes than LC-MS/MS. |
| Cost | High: Significant capital investment and maintenance costs. | Low: Lower instrument and operational costs. |
| Robustness | Good: Susceptible to matrix effects (ion suppression/enhancement) which must be carefully managed. | Very Good: Generally less susceptible to matrix effects than ESI-MS. |
| "Green" Profile | Moderate solvent consumption. | Excellent: Very low solvent and sample volume requirements. |
Recommendation:
For the definitive quantification of this compound in brain tissue, especially during early-stage drug discovery and for regulated preclinical studies, LC-MS/MS is the recommended primary methodology. Its superior sensitivity and selectivity provide the highest level of confidence in the data, which is essential for making critical decisions in a drug development program.
Capillary Electrophoresis serves as an excellent orthogonal and complementary technique. It is ideal for method cross-validation and can be a cost-effective alternative for studies where high-throughput screening of higher concentration samples is required, or in academic research settings where the ultimate sensitivity of LC-MS/MS is not a prerequisite. The use of both techniques can provide an exceptionally robust and well-validated dataset, ensuring the highest degree of scientific integrity.
References
- 1. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical approaches for the determination of deferiprone and its iron (III) complex: Investigation of binding affinity based on liquid chromatography-mass spectrometry (LC-ESI/MS) and capillary electrophoresis-frontal analysis (CE/FA) | Masaryk University [muni.cz]
- 4. A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 8 neurotransmitters and their metabolite levels in rat brain using liquid chromatography in tandem with mass spectrometry: Application to the murine Nrf2 model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-hydroxy-2-methyl-4(1H)-pyridinone
For research, discovery, and development professionals, maintaining a safe and compliant laboratory environment is paramount. While our focus is often on the synthesis and application of novel compounds, the final step in the lifecycle of any chemical—its proper disposal—is equally critical. This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-hydroxy-2-methyl-4(1H)-pyridinone (CAS No. 17184-19-9), ensuring the safety of personnel and the protection of our environment.
The procedural guidance herein is synthesized from established laboratory safety protocols and hazard assessments of structurally similar pyridinone and pyrone compounds. The core principle of this guide is proactive risk mitigation. In the absence of a specific, universally adopted Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from analogous structures and handle it with the appropriate level of caution.
Hazard Assessment and Profile
While a specific SDS for this compound is not consistently available across all suppliers, analysis of related compounds, such as 1,2-Dimethyl-3-hydroxy-4-pyridone and 1-Methylpyridine-2-one, allows us to establish a reliable inferred hazard profile.[1] These compounds are consistently classified as irritants and are harmful if ingested. Furthermore, the broader class of pyridinones has been noted for potential phytotoxic (harmful to plants) effects, indicating a clear need to prevent environmental release.[2]
Therefore, this compound must be handled as a hazardous substance with the following potential characteristics:
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity, Oral | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing to prevent skin exposure.[1] If contact occurs, wash the affected area with plenty of soap and water. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | Handle in a well-ventilated area or in a fume hood to avoid breathing dust.[1] |
| Ecotoxicity | Potential to be harmful to aquatic life and plants.[2] | Do not allow this chemical to enter the environment.[1] Prevent entry into drains or waterways. |
Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is not merely a suggestion but a requirement for regulatory compliance and environmental stewardship. The following workflow provides a logical pathway for ensuring this compound is managed correctly from the point of use to its final disposition.
Caption: Disposal decision workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary operational details for researchers and laboratory personnel. Adherence to these steps is mandatory for ensuring a safe and compliant disposal process.
Part A: Disposal of Solid this compound Waste
This procedure applies to the pure, solid compound as well as lab materials heavily contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads from a spill).
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles or glasses with side shields.
-
A standard laboratory coat.
-
-
Waste Segregation:
-
Solid chemical waste must be kept separate from liquid waste and general laboratory trash.[3]
-
Prepare a designated hazardous waste container specifically for solid organic waste.
-
-
Containerization and Labeling:
-
Place the solid this compound waste into a sealable, puncture-resistant container. A wide-mouth polyethylene jar or a designated solid waste drum is ideal.
-
The container must be clearly labeled as "HAZARDOUS WASTE".
-
The label must include:
-
The full chemical name: "this compound".
-
An approximate amount of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Temporary Storage:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should be well-ventilated and provide secondary containment to catch any potential leaks.
-
-
Final Disposal:
-
Once the container is full (typically no more than 90% capacity) or has been in storage for the maximum allowed time per institutional policy (e.g., 90 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Part B: Disposal of Liquid Solutions Containing this compound
This procedure applies to solutions of the compound in either organic or aqueous solvents.
-
Personal Protective Equipment (PPE): Adhere to the same PPE requirements as for solid waste.
-
Waste Segregation:
-
CRITICAL: Do not mix incompatible waste streams. Keep acids and bases separate, and do not mix halogenated and non-halogenated organic solvents unless your facility's waste stream explicitly allows for it.[5]
-
Aqueous solutions of this compound should be collected separately from organic solvent solutions.
-
NEVER dispose of this chemical down the drain. This is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and prevents the release of potentially ecotoxic substances into the water system.[6]
-
-
Containerization and Labeling:
-
Select a chemically compatible, leak-proof container (e.g., a high-density polyethylene carboy or a safety-coated glass bottle). Ensure the container material is compatible with the solvent used.[4]
-
Affix a "HAZARDOUS WASTE" label to the container.
-
The label must list all constituents, including the full chemical name "this compound" and the name of the solvent(s) with their approximate percentages.
-
-
Temporary Storage and Final Disposal:
-
Follow the same procedures for storage and final disposal as outlined for solid waste (Steps 4 and 5 in Part A). Ensure the liquid waste container is kept tightly sealed and stored in secondary containment.[4]
-
Regulatory Compliance: Understanding EPA Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] While this compound is not specifically listed with its own "P" or "U" code, it must be disposed of as hazardous waste if it exhibits one or more of the four characteristics of hazardous waste: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[7][8]
Given its inferred profile as "harmful if swallowed," the most likely characteristic is Toxicity . Therefore, it is imperative to manage this compound through your institution's official hazardous waste program, which ensures it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate responsibility for proper waste determination and management lies with the waste generator.[1]
By adhering to these structured protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. fishersci.de [fishersci.de]
- 2. 3-Hydroxy-4-Pyridinone as Potential Chelating Agent for the Remediation of Ecotoxic Metals from Environmental Matrices [iris.unime.it]
- 3. 2-甲基-3-羟基-4-吡喃酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 30652-21-2 CAS MSDS (3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. actenviro.com [actenviro.com]
- 8. pwaste.com [pwaste.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
